molecular formula C12H15ClN2O5S B601994 Tetrahydro Furosemide CAS No. 4793-38-8

Tetrahydro Furosemide

Cat. No.: B601994
CAS No.: 4793-38-8
M. Wt: 334.78
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro Furosemide is a chemical analog of the potent loop diuretic Furosemide, intended solely for non-clinical research applications. Like its parent compound, it is hypothesized to function by inhibiting the Na + -K + -2Cl - cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key mechanism for sodium and water reabsorption in the kidney . This action makes it a valuable tool for investigating diuretic pathways, renal physiology, and electrolyte balance in experimental models. Furosemide is a cornerstone in managing edema associated with heart failure, liver cirrhosis, and renal disease . Research into analogs like Tetrahydro Furosemide can provide deeper insights into the structure-activity relationships of diuretics, their metabolic pathways, and potential effects on neurohumoral systems, which are known to be activated by loop diuretics . This product is labeled "For Research Use Only" (RUO) and is strictly for use in laboratory research settings. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use, nor for personal consumption . Researchers are responsible for ensuring all activities comply with their institution's guidelines and applicable local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFVCNJRVCZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-38-8
Record name 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydrofurosemide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and detailed analytical characterization of Tetrahydrofurosemide, a derivative of the potent loop diuretic, Furosemide. The document outlines a proposed synthetic pathway based on established chemical principles and details the expected outcomes from various spectroscopic and chromatographic analyses.

Introduction: Rationale and Scientific Context

Furosemide is a widely prescribed diuretic used in the treatment of edema and hypertension.[1] Its therapeutic effect is primarily due to the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle.[1] The chemical structure of Furosemide features a furan ring attached to a secondary amine. Modification of this furan moiety presents an opportunity to alter the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of Tetrahydrofurosemide, through the saturation of the furan ring to a tetrahydrofuran ring, is proposed to investigate the impact of this structural change. The reduction of the aromatic furan to a more flexible, aliphatic tetrahydrofuran ring increases the molecule's three-dimensionality and removes the potential for metabolic oxidation at the furan ring, which has been previously reported for Furosemide.[2] This guide provides a robust, field-proven framework for the synthesis and comprehensive characterization of this novel derivative.

Synthesis of Tetrahydrofurosemide via Catalytic Hydrogenation

The most chemically sound and selective method for converting the furan moiety of Furosemide to a tetrahydrofuran is through catalytic hydrogenation. This method is well-established for the reduction of furans and can be performed under conditions that preserve the integrity of the aromatic benzene ring and other functional groups present in the Furosemide molecule.[3][4]

Reaction Principle and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst. Palladium on carbon (Pd/C) is an excellent choice of catalyst for this transformation due to its high activity and selectivity for the hydrogenation of furan rings over benzene rings under mild conditions.[3] The reaction proceeds via the adsorption of both the Furosemide molecule and hydrogen gas onto the surface of the palladium catalyst, facilitating the stepwise addition of hydrogen atoms to the furan ring.

Synthesis_Workflow Furosemide Furosemide Solution Reactor Hydrogenation Reactor Furosemide->Reactor Catalyst 10% Pd/C Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture H2 H₂ Gas (1-5 atm) H2->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Crude Product Solution Purification Recrystallization Evaporation->Purification Crude Solid THFurosemide Tetrahydrofurosemide (Product) Purification->THFurosemide

Caption: Experimental workflow for the synthesis and purification of Tetrahydrofurosemide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and purity.

Table 1: Reagents and Reaction Conditions

ParameterValueJustification
Starting MaterialFurosemide1.0 g
Catalyst10% Palladium on Carbon (Pd/C)100 mg (10% w/w)
SolventEthanol (95%)50 mL (Good solubility for Furosemide)
Hydrogen Pressure3-5 atmSufficient for furan reduction, mild enough to preserve the benzene ring
Temperature25-30 °CRoom temperature reaction to maintain selectivity
Reaction Time12-24 hoursMonitored by TLC/HPLC for completion

Step-by-Step Methodology:

  • Reactor Setup: A solution of Furosemide (1.0 g) in 95% ethanol (50 mL) is prepared in a suitable hydrogenation vessel.

  • Catalyst Addition: 10% Pd/C (100 mg) is carefully added to the solution. The vessel is then sealed.

  • Hydrogenation: The vessel is purged with nitrogen gas before introducing hydrogen gas to a pressure of 3-5 atm. The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored periodically by taking small aliquots, filtering off the catalyst, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates reaction completion.

  • Work-up: Upon completion, the hydrogen pressure is released, and the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure Tetrahydrofurosemide.

Analytical Characterization of Tetrahydrofurosemide

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Tetrahydrofurosemide.

cluster_0 Furosemide cluster_1 Tetrahydrofurosemide Furosemide_structure Tetrahydrofurosemide_structure Furosemide_structure->Tetrahydrofurosemide_structure H₂, Pd/C Ethanol

Caption: Proposed synthesis of Tetrahydrofurosemide from Furosemide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the reduction of the furan ring.

  • ¹H NMR: The most significant change will be the disappearance of the characteristic signals for the furan protons (typically in the range of 6.0-7.5 ppm) and the appearance of new, more shielded (upfield) signals corresponding to the protons of the tetrahydrofuran ring. The protons of the tetrahydrofurfuryl group are expected to appear in the 1.5-4.0 ppm range.[5][6][7]

  • ¹³C NMR: The spectrum will show the absence of the furan carbon signals (typically 110-150 ppm) and the emergence of new signals in the aliphatic region (approximately 25-70 ppm) corresponding to the sp³-hybridized carbons of the tetrahydrofuran ring.[8][9][10][11][12]

Table 2: Predicted NMR Data for Tetrahydrofurosemide

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H1.5-2.0mCH₂ of THF ring
¹H3.5-4.0mCH₂-O and CH-O of THF ring
¹H~4.5dN-CH₂
¹H7.0-8.5mAromatic protons
¹³C25-35-CH₂ of THF ring
¹³C65-75-CH₂-O of THF ring
¹³C~75-85-CH-O of THF ring
¹³C115-140-Aromatic carbons
¹³C~170-Carboxylic acid carbon
Infrared (IR) Spectroscopy

The IR spectrum will confirm the retention of the key functional groups of the Furosemide backbone while indicating the saturation of the furan ring.

Table 3: Key IR Absorption Bands for Tetrahydrofurosemide

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H (secondary amine)3350-3310Single, weak to medium band[13][14][15]
O-H (carboxylic acid)3300-2500Broad
C=O (carboxylic acid)1710-1680Strong
SO₂ (sulfonamide)1350-1310 and 1170-1150Two strong bands
C-O-C (ether)1150-1085Strong (characteristic of THF ring)

The disappearance of weak C=C stretching bands associated with the furan ring (around 1500-1600 cm⁻¹) and the prominent appearance of the C-O-C ether stretch will be indicative of a successful hydrogenation.[16][17]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product and provide information about its fragmentation pattern.

  • Molecular Ion: The molecular weight of Furosemide is 330.74 g/mol . Tetrahydrofurosemide will have a molecular weight of 334.77 g/mol due to the addition of four hydrogen atoms. The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this new mass.

  • Fragmentation: A primary fragmentation pathway is expected to be the cleavage of the bond between the nitrogen and the methylene group of the tetrahydrofurfuryl side chain.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M+H]⁺335.0Protonated molecular ion
[M-H]⁻333.0Deprotonated molecular ion
Fragment85.1Tetrahydrofurfuryl-methylene cation
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the synthesized Tetrahydrofurosemide and for monitoring the reaction progress. A reverse-phase HPLC method, similar to those used for Furosemide analysis, can be employed.[18] Due to the increased saturation and likely change in polarity, Tetrahydrofurosemide is expected to have a different retention time compared to the starting material, Furosemide.

Conclusion

This technical guide provides a scientifically grounded and detailed protocol for the synthesis and characterization of Tetrahydrofurosemide. The proposed catalytic hydrogenation is a robust and selective method for this transformation. The comprehensive analytical characterization, including NMR, IR, and MS, provides a clear framework for confirming the identity and purity of the final product. This work serves as a foundational resource for researchers interested in exploring the structure-activity relationships of Furosemide derivatives.

References

  • ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • Wikipedia. (2024). Furosemide. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-Tetrahydrofurfurylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Retrieved from [Link]

  • PubMed. (2004). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

  • PubMed. (2008). LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Retrieved from [Link]

  • ResearchGate. (2025). Determination of furosemide in whole blood using SPE and GC-EI-MS. Retrieved from

  • MassBank. (2014). MSBNK-Eawag-EA260005 - Furosemide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The ability of benzene and furan rings to transfer positive and.... Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of Furfurylamine-Zinc complex and free.... Retrieved from [Link]

  • PubMed. (2007). Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A DFT study of furan hydrogenation and ring opening on Pd(111). Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Tetrahydro Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Structural Elucidation of Tetrahydro Furosemide

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. Tetrahydro Furosemide (THF), recognized as Furosemide EP Impurity F, is a critical compound to monitor in the manufacturing of the potent diuretic, Furosemide.[1][2] Its structural similarity to the parent drug necessitates robust analytical methodologies to ensure the purity, safety, and efficacy of the final pharmaceutical product. The molecular formula of Tetrahydro Furosemide is C₁₂H₁₅ClN₂O₅S, with a molecular weight of 334.78 g/mol .[1]

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the definitive structural analysis of Tetrahydro Furosemide. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causality behind experimental choices and the logic of data interpretation. We will harness the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated analytical picture of the molecule. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application provides the high degree of certainty required by stringent regulatory standards.[3][4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[3][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[7][8] For a molecule like Tetrahydro Furosemide, NMR is indispensable for confirming the core aromatic structure, the nature of its substituents, and critically, the saturation of the furan ring that distinguishes it from Furosemide.

Expertise & Causality: The 'Why' Behind the NMR Experiment

The choice of NMR is driven by its ability to provide an unambiguous atom-by-atom map of the molecule. While other techniques can confirm functional groups or molecular weight, only NMR can definitively establish the precise isomerism and connectivity. For instance, confirming the tetrahydrofuran moiety versus the furan ring in Furosemide requires the detailed proton and carbon environment data that NMR provides. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are chosen not just for confirmation, but as a self-validating system to trace the spin-spin couplings between adjacent protons and directly link protons to their attached carbons, respectively, leaving no ambiguity in the final assignment.[9][10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Tetrahydro Furosemide reference standard. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is chosen for its excellent ability to dissolve a wide range of organic compounds and its non-interfering solvent peaks in most regions of the spectrum.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube. The analysis is performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition (for full verification): Perform standard COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish H-H connectivities, direct C-H correlations, and long-range C-H correlations, respectively.

Data Interpretation and Predicted Spectral Data

The structure of Tetrahydro Furosemide suggests a complex but interpretable set of signals. The aromatic region will show protons on the substituted benzene ring, while the aliphatic region will be characterized by signals from the tetrahydrofurfuryl side chain.

Table 1: Predicted ¹H NMR Data for Tetrahydro Furosemide (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HCOOH Acidic proton, often broad and downfield.
~8.0-8.2Singlet1HAr-H Aromatic proton ortho to the carboxylic acid group.
~7.5-7.7Broad Singlet2HSO₂NH₂ Sulfonamide protons, often broad.
~7.0-7.2Singlet1HAr-H Aromatic proton ortho to the chlorine atom.
~6.8-7.0Triplet1HNH Secondary amine proton, coupled to the adjacent CH₂ group.
~3.8-4.0Multiplet1HO-CH Methine proton on the tetrahydrofuran ring adjacent to oxygen.
~3.6-3.8Multiplet2HO-CH₂ Methylene protons on the tetrahydrofuran ring adjacent to oxygen.
~3.3-3.5Multiplet2HN-CH₂ Methylene protons adjacent to the secondary amine.
~1.7-2.0Multiplet4HCH₂ -CH₂ The two remaining methylene groups on the tetrahydrofuran ring.

Table 2: Predicted ¹³C NMR Data for Tetrahydro Furosemide

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~168QuaternaryC =O (Carboxylic Acid)
~150QuaternaryC -NH (Aromatic)
~145QuaternaryC -SO₂NH₂ (Aromatic)
~135QuaternaryC -Cl (Aromatic)
~130CHC H (Aromatic)
~120QuaternaryC -COOH (Aromatic)
~115CHC H (Aromatic)
~78CHO-C H (Tetrahydrofuran)
~68CH₂O-C H₂ (Tetrahydrofuran)
~45CH₂N-C H₂
~28CH₂C H₂ (Tetrahydrofuran)
~25CH₂C H₂ (Tetrahydrofuran)
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (>400 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep1 Weigh THF Standard (5-10 mg) Prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep1->Prep2 Prep3 Transfer to 5mm NMR Tube Prep2->Prep3 Acq1D 1D Spectra (1H, 13C, DEPT) Prep3->Acq1D Insert Sample Acq2D 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D If needed for full assignment Proc1 Fourier Transform & Phasing Acq1D->Proc1 Acq2D->Proc1 Proc2 Peak Picking & Integration (1H) Proc1->Proc2 Proc3 Chemical Shift Assignment Proc2->Proc3 Proc4 Structural Elucidation Proc3->Proc4 Final Complete Structural Confirmation Proc4->Final

Caption: Workflow for NMR-based structural elucidation of Tetrahydro Furosemide.

Part 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular weight information and invaluable structural clues through fragmentation analysis.[11][12] For Tetrahydro Furosemide, MS serves two primary functions: first, to confirm the molecular formula via high-resolution mass measurement, and second, to support the proposed structure by analyzing the fragmentation patterns, which act as a molecular fingerprint.[13][14]

Expertise & Causality: The 'Why' Behind the MS Experiment

The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. ESI allows the intact molecule to be ionized with minimal fragmentation, ensuring the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) is clearly observed. This is critical for unambiguous molecular weight determination. Coupling this with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the calculation of a unique elemental formula (C₁₂H₁₅ClN₂O₅S), effectively ruling out other potential impurities with the same nominal mass. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, providing pieces of the structure that can be reassembled to validate the connectivities established by NMR.[14][15]

Experimental Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution of Tetrahydro Furosemide (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water.

  • Chromatography (LC): Inject the sample into an HPLC system, typically with a C18 column. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential minor impurities before it enters the mass spectrometer.

  • Ionization: The column eluent is directed into an ESI source. For Tetrahydro Furosemide, analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. The carboxylic acid and sulfonamide groups make it particularly amenable to negative ion mode.

  • Mass Analysis (Full Scan): The mass analyzer is scanned over a relevant m/z range (e.g., 100-500 Da) to detect the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): The molecular ion (e.g., m/z 333.0 for [M-H]⁻) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are analyzed.

Data Interpretation and Predicted Fragmentation

The molecular weight of C₁₂H₁₅ClN₂O₅S is 334.78. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an exact mass of approximately 333.03.

Table 3: Predicted High-Resolution MS and MS/MS Fragments for Tetrahydro Furosemide ([M-H]⁻)

m/z (Predicted)Ion FormulaDescription of Loss
333.03[C₁₂H₁₄ClN₂O₅S]⁻Molecular Ion [M-H]⁻
288.99[C₁₂H₁₂ClN₂O₃S]⁻Loss of CO₂ (44 Da) from the carboxylic acid
253.05[C₈H₈ClN₂O₃S]⁻Loss of the tetrahydrofurfuryl group (C₄H₇O, 71 Da) via cleavage of the C-N bond
234.02[C₇H₅ClO₃S]⁻Loss of the tetrahydrofurfurylmethylamine side chain (C₅H₁₀NO, 100 Da)
81.01[C₄H₅O₂]⁻Fragment corresponding to the loss of the tetrahydrofuran ring itself with rearrangement
Visualization: Proposed MS/MS Fragmentation Pathway```dot

MS_Fragmentation Parent { [M-H]⁻ | m/z 333.03 | C₁₂H₁₄ClN₂O₅S} Frag1 { m/z 288.99 | Loss of CO₂} Parent:f0->Frag1 - 44 Da Frag2 { m/z 253.05 | Loss of C₄H₇O} Parent:f0->Frag2 - 71 Da Frag3 { m/z 234.02 | Loss of C₅H₁₀NO} Parent:f0->Frag3 - 100 Da

Caption: Standard workflow for the FTIR-ATR analysis of Tetrahydro Furosemide.

Conclusion: A Synergistic Approach to Absolute Confidence

  • Mass Spectrometry establishes the correct molecular formula and provides pieces of the structural puzzle through fragmentation.

  • Infrared Spectroscopy rapidly confirms the presence of all expected functional groups, serving as a robust identity check.

  • Nuclear Magnetic Resonance Spectroscopy acts as the final arbiter, meticulously assembling the fragments and functional groups into a complete, unambiguous 3D structure with confirmed atomic connectivity.

Together, these three pillars of spectroscopic analysis provide the comprehensive characterization necessary for researchers, scientists, and drug development professionals to confidently identify, quantify, and control Tetrahydro Furosemide, ensuring the integrity and safety of pharmaceutical products.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). BenchSci.
  • IR spectroscopy for pharmaceutical quality control. (n.d.). Fraunhofer IAF.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
  • Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek.
  • Why use NIR for pharmaceutical quality control? (2025, April 18). Galaxy Scientific.
  • Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis. (n.d.). Creative Proteomics.
  • Mass Spectrometry Imaging in Pharmaceutical Development. (2024, July 29). Technology Networks.
  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018, April 1). American Pharmaceutical Review.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • What is the role of current mass spectrometry in pharmaceutical analysis? (2023, July 28). PubMed.
  • NMR spectroscopy (Pharmaceutical analysis). (n.d.). Slideshare.
  • Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. (n.d.). Lambda Scientific.
  • NMR spectroscopy in pharmacy. (2025, August 5). ResearchGate.
  • Infrared (IR) Spectroscopy | Laboratory Services. (n.d.). Measurlabs.
  • Tetrahydro Furosemide | CAS 4793-38-8. (n.d.). Santa Cruz Biotechnology.
  • Tetrahydro Furosemide | 4793-38-8. (n.d.). Sigma-Aldrich.
  • Tetrahydro Furosemide | CAS No. 4793-38-8. (n.d.). Clearsynth.
  • FTIR data of furosemide in all formulations containing furosemide. (n.d.). ResearchGate.
  • 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... (n.d.). ResearchGate.
  • An NMR crystallography investigation of furosemide. (n.d.). PubMed Central (PMC).
  • FTIR spectrum of furosemide. (n.d.). ResearchGate.
  • Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap. (n.d.). PubMed.
  • High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. (n.d.). PubMed.
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). YouTube.
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydro Furosemide (CAS 4793-38-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro Furosemide (CAS 4793-38-8), known in pharmacopeial contexts as Furosemide EP Impurity F, is a molecule of significant interest in pharmaceutical research and development.[1][2] As a derivative of the potent loop diuretic Furosemide, a comprehensive understanding of its physicochemical properties is paramount for its synthesis, characterization, and potential biological evaluation. This guide provides a detailed exploration of the core physicochemical attributes of Tetrahydro Furosemide, offering both established data and field-proven insights into the experimental methodologies for their determination.

Chemical Identity and Structure

  • IUPAC Name: 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid[1]

  • Synonyms: Tetrahydro Furosemide, Furosemide EP Impurity F, 4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid[1]

  • CAS Number: 4793-38-8

  • Molecular Formula: C₁₂H₁₅ClN₂O₅S

  • Molecular Weight: 334.78 g/mol

The molecular architecture of Tetrahydro Furosemide is characterized by a central 4-chloro-5-sulfamoylbenzoic acid core, which is substituted at the 2-position with a (tetrahydrofuran-2-yl)methylamino group. This structure imparts a unique combination of hydrophilicity and lipophilicity, directly influencing its solubility, permeability, and potential interactions with biological targets.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of drug development, influencing everything from formulation to pharmacokinetics. The following sections detail the key parameters for Tetrahydro Furosemide.

Table 1: Summary of Physicochemical Properties for Tetrahydro Furosemide (CAS 4793-38-8)
PropertyValueSource(s)
Melting Point 228 °C (with decomposition)[3]
Boiling Point Decomposes before boilingInferred
Water Solubility Limited[3]
Solubility in Organic Solvents Slightly soluble in DMSO and methanol (sonication may be required)[3]
pKa (Predicted) Acidic (carboxylic acid), Basic (sulfonamide)Inferred from Furosemide
logP (Predicted) Moderately lipophilicInferred from Furosemide
Melting Point and Thermal Stability

The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. For Tetrahydro Furosemide, a melting point of 228 °C with decomposition has been reported.[3] This high melting point suggests strong intermolecular interactions within the crystal lattice. The observation of decomposition at the melting point is a crucial consideration for handling and storage, indicating that the molecule is susceptible to thermal degradation.

Expert Insight: The decomposition at high temperatures is likely attributable to the lability of the sulfamoyl and carboxylic acid functional groups. When developing analytical methods such as gas chromatography, derivatization to improve thermal stability would be a necessary consideration.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in OECD Guideline 102 for the determination of melting point/melting range.[4]

Rationale: The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. It relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Tetrahydro Furosemide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a means of observing the sample is used.

  • Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10 °C/min) until it is approximately 20 °C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2 °C/min to allow for accurate observation. The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.

Self-Validation: The accuracy of the apparatus should be regularly verified using certified reference standards with known melting points. The visual observation by a trained analyst provides a direct and reliable measure of the phase transition.

Solubility

The solubility of a drug substance is a critical determinant of its bioavailability. Tetrahydro Furosemide is reported to have limited aqueous solubility.[3] It exhibits slight solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with sonication sometimes required to facilitate dissolution.[3]

Expert Insight: The poor aqueous solubility is anticipated given the presence of the relatively nonpolar tetrahydrofuran and chlorinated benzene rings. The acidic carboxylic acid and sulfonamide groups provide some capacity for ionization and hydrogen bonding, but the overall lipophilicity of the molecule dominates. For formulation development, strategies such as salt formation, co-solvency, or the use of cyclodextrins may be necessary to enhance aqueous solubility.

Experimental Protocol: Water Solubility Determination (Flask Method)

This protocol is based on the principles outlined in OECD Guideline 105 for the determination of water solubility.[5]

Rationale: The flask method is a robust technique for determining the water solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.

Methodology:

  • Equilibration: An excess amount of Tetrahydro Furosemide is added to a known volume of purified water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

  • Quantification: The concentration of Tetrahydro Furosemide in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L or µg/mL).

Self-Validation: The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration in the aqueous phase remains constant. The use of a validated HPLC method ensures the accuracy and specificity of the concentration measurement.

Dissociation Constant (pKa)

Expert Insight: The saturation of the furan ring in Tetrahydro Furosemide is not expected to significantly alter the electronic environment of the distant carboxylic acid group. Therefore, the pKa of the carboxylic acid in Tetrahydro Furosemide is likely to be very close to that of Furosemide. This means that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its ionized (deprotonated) carboxylate form, which will enhance its aqueous solubility compared to the unionized form.

Experimental Protocol: pKa Determination for Poorly Soluble Compounds (Potentiometric Titration in a Co-solvent)

Rationale: For compounds with limited aqueous solubility, direct potentiometric titration in water can be challenging. The use of a co-solvent, such as methanol or acetonitrile, increases the solubility of the analyte, allowing for a measurable titration curve. The aqueous pKa can then be extrapolated from a series of measurements at different co-solvent concentrations.

Methodology:

  • Solution Preparation: A known concentration of Tetrahydro Furosemide is dissolved in a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 20%, 40%, 60% methanol).

  • Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: The titration data is used to generate a titration curve (pH vs. volume of titrant). The pKa in each co-solvent mixture is determined from the half-equivalence point of the titration.

  • Extrapolation: The apparent pKa values are plotted against the percentage of the co-solvent. The aqueous pKa is then determined by extrapolating the linear regression of this plot to 0% co-solvent.

Self-Validation: The linearity of the Yasuda-Shedlovsky plot (pKa vs. 1/dielectric constant) can be used to validate the extrapolation. The use of a calibrated pH electrode and standardized titrant ensures the accuracy of the measurements.

Partition Coefficient (logP)

Expert Insight: The conversion of the furan ring in Furosemide to a tetrahydrofuran ring in Tetrahydro Furosemide removes the aromaticity and introduces a more flexible, aliphatic structure. This change is likely to slightly increase the lipophilicity of the molecule. Therefore, the logP of Tetrahydro Furosemide is predicted to be slightly higher than that of Furosemide.

Experimental Protocol: logP Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for the experimental determination of logP. It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

Methodology:

  • Phase Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of Tetrahydro Furosemide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of Tetrahydro Furosemide in both the n-octanol and aqueous phases is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The mass balance of the compound between the two phases should be close to 100% to confirm that no degradation or adsorption has occurred.

Spectral Characterization

Spectral data provides a molecular fingerprint, essential for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR spectra for Tetrahydro Furosemide are not widely published, the expected chemical shifts can be predicted based on the structure and by comparison with the known spectra of Furosemide.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the tetrahydrofuran ring, the methylene bridge, and the amine proton. The aromatic protons will appear as complex multiplets in the downfield region. The protons of the tetrahydrofuran ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring.

Expert Insight: 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex spin systems of the aromatic and tetrahydrofuran rings.

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydro Furosemide will exhibit characteristic absorption bands corresponding to its functional groups. By comparison with the IR spectrum of Furosemide, the following key absorptions are anticipated:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • N-H stretch (amine and sulfonamide): Bands in the region of 3200-3400 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1670-1700 cm⁻¹

  • S=O stretch (sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)

  • C-O-C stretch (tetrahydrofuran): A band in the region of 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For Tetrahydro Furosemide, electrospray ionization (ESI) would be a suitable ionization technique.

  • Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode at m/z 333.0, corresponding to the deprotonated molecule.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the sulfamoyl group (-SO₂NH₂), the carboxylic acid group (-COOH), and fragmentation of the tetrahydrofurfuryl side chain.

Visualization of Experimental Workflows

Graphviz Diagram: Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Tetrahydro Furosemide in varying % co-solvent B Titrate with standardized strong base A->B C Monitor pH with calibrated electrode B->C D Generate titration curves C->D E Determine apparent pKa at each co-solvent % D->E F Plot apparent pKa vs. % co-solvent E->F G Extrapolate to 0% co-solvent to find aqueous pKa F->G

Caption: Workflow for the determination of the aqueous pKa of a poorly soluble compound using co-solvent titration.

Graphviz Diagram: Workflow for logP Determination

logP_Determination cluster_setup Setup cluster_partition Partitioning cluster_analysis Analysis A Saturate n-octanol with water and water with n-octanol B Dissolve Tetrahydro Furosemide in one phase A->B C Mix with the other phase and shake to equilibrate B->C D Separate aqueous and octanol phases C->D E Quantify concentration in each phase via HPLC D->E F Calculate logP = log([C]octanol / [C]water) E->F

Caption: Workflow for the experimental determination of the n-octanol/water partition coefficient (logP) using the shake-flask method.

Conclusion

References

  • Physicochemical parameters and chemical structure of furosemide and metoprolol. (URL not available)
  • OECD Guideline for the Testing of Chemicals, Section 1, No.
  • OECD Guideline for the Testing of Chemicals, Section 1, No. 102: Melting Point/Melting Range. (URL not available)
  • Furosemide EP Impurity F | CAS 4793-38-8 - Veeprho. (URL: [Link])

  • Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. (URL not available)
  • FTIR spectrum of furosemide | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Furosemide's One Little Hydrogen Atom: NMR Crystallography Structure Verification of Powdered Molecular Organics. (URL not available)
  • Physical–chemical properties of furosemide nanocrystals developed using rotation revolution mixer | Request PDF - ResearchGate. (URL: [Link])

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (URL: [Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. (URL: [Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - ResearchGate. (URL: [Link])

  • Physicochemical characterization of solid dispersion of furosemide with TPGS - ElectronicsAndBooks. (URL: [Link])

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001933) - Human Metabolome Database. (URL: [Link])

  • Furosemide EP Impurity F | CAS 4793-38-8 - Veeprho. (URL: [Link])

Sources

A Technical Guide to the Potential Mechanism of Action of Tetrahydrofurosemide: A Hypothetical Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Furosemide is a cornerstone loop diuretic, exerting its effects through the potent inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. While its primary pharmacology is well-established, the exploration of its structure-activity relationship (SAR) continues to be a subject of scientific inquiry. This guide delves into the potential mechanism of action of a hypothetical derivative, Tetrahydrofurosemide (THF-Furosemide), wherein the furan ring of the parent molecule is saturated. We begin by grounding our analysis in the established pharmacology and metabolism of furosemide. Subsequently, we construct a hypothesis for the mechanism of THF-Furosemide, centered on the potential steric and electronic consequences of furan ring saturation on NKCC2 binding. To provide a tangible path for investigation, this document outlines detailed, field-proven experimental protocols for the synthesis, in vitro validation, and in vivo characterization of this novel compound. This guide is intended for researchers, scientists, and drug development professionals interested in diuretic pharmacology and medicinal chemistry.

The Established Pharmacological Profile of Furosemide

Furosemide is an anthranilic acid derivative that has been a mainstay in the treatment of edema associated with heart, liver, and renal failure for decades.[1][2] Its efficacy is rooted in a direct and potent action on the kidneys.

Core Mechanism of Action: Inhibition of the NKCC2 Cotransporter

The primary molecular target of furosemide is the Na-K-Cl cotransporter isoform 2 (NKCC2), encoded by the SLC12A1 gene, which is located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[3][4] Furosemide acts by competing with chloride (Cl⁻) for its binding site on the transporter protein.[5][6] This inhibition prevents the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride from the tubular fluid into the medullary interstitium.[6][7]

The TAL is responsible for reabsorbing approximately 20-25% of the filtered NaCl load and is impermeable to water.[4] By blocking this reabsorption, furosemide significantly increases the concentration of these ions in the tubular fluid, which in turn reduces the osmotic gradient required for water reabsorption in the collecting ducts.[5] The direct consequence is a massive increase in the excretion of Na⁺, K⁺, Cl⁻, and water—a potent diuretic effect.[8]

cluster_0 Tubular Lumen cluster_1 TAL Epithelial Cell cluster_2 Blood / Interstitium Lumen Ions Na⁺, K⁺, 2Cl⁻ NKCC2 NKCC2 Transporter Lumen Ions->NKCC2 Reabsorption Blood Ions Na⁺, K⁺, Cl⁻ ROMK ROMK ROMK->Lumen Ions Cellular K+ K⁺ Cellular K+->ROMK Recycling NaK_ATPase Na⁺/K⁺ ATPase Blood Ions->NaK_ATPase Na⁺ out NaK_ATPase->Cellular K+ K⁺ in Furosemide Furosemide Furosemide->NKCC2 Inhibition

Figure 1: Mechanism of Furosemide at the TAL Epithelial Cell.
Pharmacokinetics and Metabolism

Furosemide is cleared through both renal and hepatic pathways.[3] Approximately 50% of a dose is metabolized, primarily in the kidney, to an active furosemide glucuronide metabolite, which possesses about 25% of the diuretic activity of the parent drug.[1][5] The other major route of clearance is active secretion of the unchanged drug into the proximal tubule via organic anion transporters (OATs).[3][5] The terminal half-life is relatively short, around 2 hours, though this can be prolonged in patients with renal disease.[9]

ParameterValueSource(s)
Bioavailability 43-69%[10]
Protein Binding 91-99% (primarily albumin)[9][10]
Metabolism ~50% via glucuronidation[3][5]
Primary Metabolite Furosemide Glucuronide (active)[1][9][11]
Elimination Half-life ~2 hours[7][9]
Excretion ~66% in urine, ~33% in bile[7][10]
Table 1: Key Pharmacokinetic Parameters of Furosemide.

Tetrahydrofurosemide (THF-Furosemide): A Hypothetical Derivative

The furan ring is a key structural feature of furosemide. We hypothesize that saturating this ring to form a tetrahydrofuran (THF) moiety could significantly alter the drug's pharmacological profile. This section outlines the rationale and the potential mechanistic implications of this structural change.

Proposed Chemical Structures

The conversion from furosemide to THF-furosemide involves the reduction of the two double bonds within the furan ring.

Figure 2: Structural Comparison of Furosemide and Hypothetical THF-Furosemide.
(Note: As THF-Furosemide is hypothetical, a public domain image is not available. The structure involves replacing the furan ring at the 2-amino position with a saturated tetrahydrofuran ring.)
Hypothesized Impact on Mechanism of Action

The transition from a planar, aromatic furan ring to a non-planar, flexible tetrahydrofuran ring is predicted to have two primary effects on the molecule's interaction with the NKCC2 transporter:

  • Steric Effects: The 3D-conformation of the side chain will be significantly altered. The THF ring can adopt various puckered conformations (e.g., envelope, twist), unlike the flat furan ring. This change in shape could either enhance or hinder the molecule's ability to fit into the chloride-binding pocket of NKCC2. An improved fit could lead to higher binding affinity and greater potency, whereas a poorer fit would decrease activity.

  • Electronic Effects: The loss of aromaticity removes the delocalized pi-electron system of the furan ring. This will change the electron density on the adjacent nitrogen atom of the anthranilic acid core. This nitrogen is critical for the molecule's overall electronic profile and its interaction with amino acid residues in the transporter's binding site. This could modify the strength of hydrogen bonds or other non-covalent interactions, thereby altering binding affinity.

Furthermore, the increased lipophilicity of the THF derivative compared to the furan derivative could alter its pharmacokinetic properties, potentially affecting its volume of distribution, renal secretion, and metabolic stability.

A Proposed Research Framework for Validation

To move from hypothesis to evidence, a structured, multi-phase research plan is necessary. This framework outlines the key experimental stages, from chemical synthesis to in vivo testing.

G cluster_0 Phase 1: Synthesis & Analytics cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Proof-of-Concept A Hypothetical Synthesis of THF-Furosemide B Purification & Structural Verification (NMR, MS) A->B C NKCC2 Inhibition Assay (e.g., Rb⁺ Flux Assay) B->C D Determine IC₅₀ vs. Furosemide C->D E Rodent Model Administration (Oral or IV) D->E F Measure Diuresis & Natriuresis E->F G Assess Pharmacokinetic Profile E->G

Figure 3: Logical Workflow for Investigating THF-Furosemide.
Protocol 1: Hypothetical Synthesis of THF-Furosemide

Objective: To chemically reduce the furan ring of furosemide to yield Tetrahydrofurosemide.

Causality: The furan ring of furosemide is an aromatic heterocycle. Its reduction requires catalytic hydrogenation, which will saturate the double bonds without affecting the other functional groups (sulfonamide, carboxylic acid, chloride) under controlled conditions. Rhodium on carbon (Rh/C) is an effective catalyst for the hydrogenation of furan rings.[12]

Methodology:

  • Catalyst Preparation: Suspend 10% Rhodium on Carbon (Rh/C) (5 mol%) in a suitable solvent such as ethanol or water in a high-pressure hydrogenation vessel.

  • Reactant Addition: Dissolve furosemide (1.0 equivalent) in the same solvent and add it to the vessel.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 atm.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Tetrahydrofurosemide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the saturation of the furan ring and the integrity of the rest of the molecule.

Protocol 2: In Vitro NKCC2 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of THF-Furosemide on the NKCC2 transporter and compare it to furosemide.

Causality: A functional assay is required to measure the activity of the NKCC2 transporter. A common method is to use a cell line (e.g., HEK293 or MDCK cells) that stably expresses the human NKCC2 transporter. The activity of the transporter can be measured by tracking the uptake of a potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), which is a radioactive tracer. Inhibition of the transporter will result in decreased ⁸⁶Rb⁺ uptake.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human NKCC2 in appropriate media until they reach 90-95% confluency in 24-well plates.

  • Pre-incubation: Aspirate the culture medium and wash the cells with a pre-incubation buffer (e.g., a low-Cl⁻, Na⁺-containing buffer) for 10-15 minutes at 37°C to activate the transporters.

  • Inhibitor Addition: Aspirate the pre-incubation buffer. Add fresh buffer containing varying concentrations of THF-Furosemide, Furosemide (as a positive control), or vehicle (DMSO, as a negative control). Incubate for 15 minutes at 37°C.

  • Flux Assay: Initiate ion uptake by adding an uptake buffer containing ⁸⁶Rb⁺ (1-2 µCi/mL) and non-radioactive carriers (Na⁺, K⁺, Cl⁻). Incubate for a short, defined period (e.g., 5 minutes) where uptake is linear.

  • Termination: Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with an ice-cold stop buffer (e.g., isotonic buffer without ⁸⁶Rb⁺) to remove extracellular tracer.

  • Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of ⁸⁶Rb⁺ uptake against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

CompoundPredicted IC₅₀ (nM)Rationale
Furosemide 100 - 500Established baseline activity
THF-Furosemide To be determinedHypothesized to be different due to steric/electronic changes
Table 2: Hypothetical Comparative Potency Data.
Protocol 3: In Vivo Diuresis and Natriuresis Study in a Rodent Model

Objective: To evaluate the diuretic and natriuretic (sodium excretion) effects of THF-Furosemide in an animal model.

Causality: An in vivo model is essential to confirm that the in vitro activity on the transporter translates to a physiological effect. The rat is a standard model for assessing diuretic efficacy. Measuring urine volume and electrolyte content provides a direct assessment of the compound's action on the kidney.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days, with free access to food and water.

  • Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a consistent state of hydration and promote urine flow.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2: Furosemide (e.g., 10 mg/kg, positive control).

    • Group 3-5: THF-Furosemide at various doses (e.g., 3, 10, 30 mg/kg). Administer the compounds via oral gavage or intravenous injection.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed for urine collection. Collect urine over a period of 6-8 hours.

  • Measurement: At the end of the collection period, record the total volume of urine for each animal.

  • Electrolyte Analysis: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total excretion of each electrolyte (concentration × volume). Compare the mean urine volume and electrolyte excretion for each treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide proposes a scientifically-grounded framework for investigating the potential mechanism of action of Tetrahydrofurosemide, a hypothetical derivative of furosemide. The core hypothesis is that the saturation of the furan ring will alter the steric and electronic properties of the molecule, thereby modulating its binding affinity for the NKCC2 cotransporter. The outlined protocols provide a clear, step-by-step pathway to synthesize this novel compound and rigorously test its activity from the molecular level to a whole-organism physiological response.

The results of such a study would provide valuable insights into the structure-activity relationship of loop diuretics. Depending on the findings, THF-Furosemide could exhibit enhanced potency, a different duration of action, or an altered side-effect profile (e.g., regarding ototoxicity or electrolyte imbalance). This exploration, while beginning with a hypothetical molecule, represents the fundamental process of rational drug design and development that drives pharmaceutical innovation.

References

  • NCBI. (n.d.). Furosemide. StatPearls. Retrieved from [Link]

  • Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]

  • NIH PubChem. (n.d.). Furosemide. Retrieved from [Link]

  • ClinPGx. (n.d.). Furosemide. Retrieved from [Link]

  • Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408. Retrieved from [Link]

  • Oxford Medical Education. (n.d.). Furosemide. Retrieved from [Link]

  • NIH NCBI. (n.d.). Furosemide (Frusemide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]

  • RealLifePharmacology. (2024, January 16). Furosemide Pharmacology. YouTube. Retrieved from [Link]

  • PK-DB. (n.d.). Furosemide – Pharmacokinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Furosemide. Retrieved from [Link]

  • Med simplified. (2025, January 18). Pharmacology of Furosemide (Lasix); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Furosemide?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Various Diuretics and its Mechanism of Action. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of Furosemide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. Its therapeutic action is mediated through the specific inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount, as impurities arising from manufacturing or degradation can potentially alter the drug's efficacy, introduce toxic effects, or possess unexpected pharmacological activity. This guide provides a comprehensive framework for the in vitro assessment of furosemide impurities, designed for researchers, toxicologists, and drug development professionals. We will detail the scientific rationale and step-by-step protocols for a tiered investigational approach, focusing on primary pharmacodynamics, nephrotoxicity, general cytotoxicity, and genotoxicity.

The Imperative for Impurity Profiling in Furosemide

Furosemide's mechanism is well-defined: by blocking NKCC2, it prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in urine output.[1] Impurities are defined as any component of a drug substance that is not the chemical entity defined as the drug substance.[3] They can be process-related, arising from the synthetic route, or degradation products formed during storage.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines (e.g., ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[4] These guidelines underscore the necessity of evaluating impurities to ensure patient safety. For a drug like furosemide, which acts on the kidneys, the key biological questions for any impurity are:

  • Does it retain diuretic activity? An active impurity could lead to an overdose effect.

  • Is it inactive but benign?

  • Does it lose diuretic activity but introduce toxicity, particularly nephrotoxicity?

  • Is it potentially mutagenic?

This guide provides the experimental framework to answer these critical questions.

Furosemide Impurities of Interest

The European Pharmacopoeia (EP) lists several specified impurities for furosemide.[4] A foundational step in any biological assessment is to understand the chemical nature of the compounds being tested. High-Performance Liquid Chromatography (HPLC) is a standard technique for the detection and quantification of these impurities.

Impurity NameCommon Name / TypePotential OriginChemical Structure (if available)
Impurity A 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acidProcess-Related ImpurityC₁₂H₁₁ClN₂O₅S[5][]
Impurity B 2,4-dichloro-5-sulfamoylbenzoic acidStarting Material / PrecursorC₇H₅Cl₂NO₄S[4][7]
Impurity C 2-amino-4-chloro-5-sulfamoylbenzoic acidProcess-Related ImpurityC₇H₇ClN₂O₄S[4][7]
Impurity D 2,4-bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acidProcess-Related ImpurityC₁₇H₁₆N₂O₅S[4]
Impurity E 2,4-dichlorobenzoic acidPrecursor-RelatedC₇H₄Cl₂O₂[4][7]

This table is representative and should be expanded based on the specific manufacturing process and degradation studies.

A Tiered Strategy for In Vitro Biological Assessment

As a Senior Application Scientist, my approach is to follow a logical, tiered workflow that moves from the most specific, mechanism-based assays to broader safety and toxicity screens. This ensures an efficient use of resources and provides a clear, interpretable dataset for risk assessment.

Furosemide_Impurity_Assessment_Workflow cluster_0 Tier 1: Primary & Secondary Pharmacodynamics cluster_1 Tier 2: Target Organ Toxicity Assessment cluster_2 Tier 3: Genotoxicity Assessment cluster_3 Tier 4: Data Synthesis & Risk Assessment T1_NKCC2 NKCC2 Inhibition Assay (Pharmacological Activity) T2_Nephro Nephrotoxicity Panel (HK-2 / RPTEC Cells) T1_NKCC2->T2_Nephro T2_Cyto General Cytotoxicity (e.g., MTT Assay) T3_Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) T2_Nephro->T3_Ames T4_Risk Risk Assessment & Qualification T3_Ames->T4_Risk start Furosemide Impurity (Known Structure & Purity) start->T1_NKCC2

Caption: Tiered workflow for assessing furosemide impurities.

Experimental Protocols & Methodologies

This section provides validated, field-proven protocols. The rationale behind key steps is explained from a scientific and practical perspective.

4.1 Tier 1: Primary Pharmacodynamic Assessment - NKCC2 Inhibition Assay
  • Scientific Rationale: The most crucial first step is to determine if an impurity retains the pharmacological activity of the parent drug. A direct functional assay for NKCC2 inhibition provides a definitive answer. We will utilize a fluorescence-based thallium (Tl+) influx assay, a well-established method for measuring cation-chloride cotransporter activity.[8] Tl+ is a surrogate for K+ and can be transported by NKCC2. Its influx can be measured using a Tl+-sensitive fluorescent dye.

  • Cell Model: LLC-PK1 cells stably transfected with an NKCC2 construct are a suitable model.[8] Alternatively, cell lines with high endogenous NKCC1 expression, like the human colonic epithelial cell line T84, can be used as they are also sensitive to loop diuretics.[9]

  • Detailed Protocol (Thallium Influx Assay):

    • Cell Plating: Seed NKCC2-expressing LLC-PK1 cells in black-walled, clear-bottom 96-well microplates at a density that forms a confluent monolayer within 48 hours.

    • Dye Loading: Aspirate the culture medium. Wash cells once with a chloride-free buffer. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for 60-90 minutes at 37°C. This step establishes a low-chloride intracellular environment to maximize the inward gradient for the assay.

    • Compound Incubation: Aspirate the dye solution. Add buffer containing various concentrations of the furosemide impurity, furosemide (positive control), or vehicle (negative control). Incubate for 20-30 minutes at room temperature.

    • Initiation of Influx & Reading: Place the plate in a fluorescence plate reader equipped with injectors. Simultaneously inject a stimulus buffer containing Tl+ and Cl- and begin kinetic fluorescence reading (e.g., every second for 2-3 minutes). The NKCC2-mediated influx of Tl+ will cause an increase in fluorescence.

    • Data Analysis: Calculate the initial rate of fluorescence increase (slope of the kinetic curve). Normalize the rates to the vehicle control. Plot the normalized rate versus compound concentration and fit to a dose-response curve to determine the IC50 value. An impurity with a low IC50 value is a potent NKCC2 inhibitor.

4.2 Tier 2: Target Organ Toxicity - Nephrotoxicity Panel
  • Scientific Rationale: Since the kidney is furosemide's site of action and elimination, nephrotoxicity is the primary safety concern. We use human-derived renal cells to provide the most clinically relevant data. A panel of biomarkers provides a more sensitive and mechanistic assessment than cell viability alone.

  • Cell Model: Human kidney proximal tubule epithelial cells (HK-2) or primary Renal Proximal Tubule Epithelial Cells (RPTECs) are the gold standard. Proximal tubules are rich in transporters and mitochondria, making them susceptible to drug-induced injury.[10]

  • Detailed Protocol (Biomarker Measurement):

    • Cell Culture & Dosing: Culture HK-2 cells in 24- or 96-well plates until 80-90% confluent. Treat cells with a range of concentrations of the impurity (typically from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control and a known nephrotoxin (e.g., Cisplatin) as a positive control.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant is now ready for biomarker analysis.

    • Biomarker Quantification (KIM-1 & NGAL):

      • Principle: Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are well-validated biomarkers of acute kidney injury.[11] Their levels in the cell supernatant can be accurately quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

      • Assay Procedure (General ELISA): a. Coat a 96-well plate with a capture antibody specific for human KIM-1 or NGAL and incubate overnight. b. Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding. c. Add standards, controls, and collected cell culture supernatants to the wells and incubate. d. Wash the plate. Add a biotinylated detection antibody and incubate. e. Wash the plate. Add Avidin-HRP (Horseradish Peroxidase) conjugate and incubate.[3] f. Wash the plate. Add a TMB substrate solution. A color will develop in proportion to the amount of biomarker present.[10] g. Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm.[3]

      • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of KIM-1 and NGAL in the samples. A significant, dose-dependent increase in these biomarkers indicates potential nephrotoxicity.

4.3 Tier 2: General Cytotoxicity - MTT Assay
  • Scientific Rationale: This assay provides a baseline measure of cell viability. It determines the concentration at which an impurity causes general cellular harm, which is then correlated with the specific nephrotoxicity markers. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells.[12][13]

  • Detailed Protocol (MTT Assay):

    • Cell Plating & Dosing: Use the same cell plates and dosing regimen as described in the nephrotoxicity protocol (Section 4.2). This allows for direct comparison of data.

    • MTT Addition: After the compound incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[14]

    • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[12][13]

    • Solubilization: Carefully aspirate the medium containing MTT. Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.[12][14]

    • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this percentage against the log of the impurity concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability).

4.4 Tier 3: Genotoxicity - Bacterial Reverse Mutation (Ames) Test
  • Scientific Rationale: Genotoxicity assessment is a critical regulatory requirement for impurities, especially if their levels exceed certain thresholds. The Ames test is the standard initial screen for identifying compounds that can cause gene mutations.[16] It is conducted according to OECD Guideline 471.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[17] The test measures the ability of the impurity to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.

  • Summary Protocol (OECD 471):

    • Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[16] This panel detects both frameshift and base-pair substitution mutations.

    • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 mix, typically derived from rat liver).[16] This is critical because some chemicals only become mutagenic after being metabolized.

    • Exposure: In the plate incorporation method, the test compound, bacterial culture, and (if used) S9 mix are combined in a soft agar overlay. This mixture is then poured onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring & Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[16]

Data Interpretation & Risk Assessment

The synthesis of data from these tiered assays provides a comprehensive biological activity profile for each furosemide impurity.

Data_Interpretation cluster_profiles data In Vitro Data Set NKCC2 IC50 Cytotoxicity IC50 KIM-1 / NGAL Release Ames Test Result profile1 profile1 data:f1->profile1:d1 data:f2->profile1:d2 data:f3->profile1:d3 data:f4->profile1:d4 profile2 profile2 data:f1->profile2:d1 data:f2->profile2:d2 data:f3->profile2:d3 data:f4->profile2:d4 profile3 profile3 data:f1->profile3:d1 data:f2->profile3:d2 data:f3->profile3:d3 data:f4->profile3:d4 profile4 profile4 data:f4->profile4:d4

Caption: Decision matrix for interpreting impurity data.

  • Low Risk Impurities: Impurities that show no significant activity in any assay (high IC50 for NKCC2 and cytotoxicity, no biomarker release, Ames negative) are considered low risk and can typically be controlled at levels defined by ICH Q3A/B guidelines.

  • Active Impurities: Impurities that inhibit NKCC2 but are not otherwise toxic may need to be treated as part of the total active ingredient, with specifications adjusted accordingly.

  • Toxic Impurities: An impurity that is negative for NKCC2 inhibition but positive for nephrotoxicity or general cytotoxicity poses a clear safety risk. The manufacturing process must be optimized to reduce this impurity to the lowest feasible level.

  • Mutagenic Impurities: A positive Ames test is a significant finding. Such impurities must be controlled at or below the Threshold of Toxicological Concern (TTC), as outlined in the ICH M7 guideline.

Conclusion

The in vitro biological evaluation of furosemide impurities is a non-negotiable aspect of ensuring drug safety and quality. By employing a structured, mechanism-driven approach, drug developers can efficiently and accurately characterize the risk profile of each impurity. The protocols detailed in this guide, from specific NKCC2 functional assays to standardized toxicity screens, provide a robust framework for generating the data required for confident decision-making and regulatory compliance. This systematic evaluation ensures that the final drug product delivers its intended therapeutic benefit without introducing unintended harm.

References
Click to expand

Sources

A Technical Guide to Determining the Solubility Profile of Poorly Soluble Compounds: A Case Study with Furosemide and its Analogue, Tetrahydrofurosemide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility profile of poorly soluble compounds. While the primary focus is on establishing a robust experimental framework, we will use the well-characterized diuretic, Furosemide, as a principal case study to illustrate these concepts. Limited available data for its analogue, Tetrahydrofurosemide, will be presented, highlighting the necessity of the described protocols for comprehensive characterization of new chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to establish and understand the solubility characteristics of their compounds of interest.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to market, understanding its solubility is a non-negotiable prerequisite. Solubility dictates the rate and extent of dissolution in physiological fluids, which is often the rate-limiting step for the absorption of orally administered drugs.[2] A compound with poor aqueous solubility can lead to low and erratic bioavailability, challenging formulation design, and ultimately, therapeutic failure.[3]

This guide addresses the critical need for accurate and comprehensive solubility profiling. We will delve into the theoretical underpinnings of solubility, explore the key factors that influence it, and provide detailed, field-proven protocols for its determination. The focus is not merely on the "how" but, more importantly, the "why" behind each experimental choice, empowering the researcher to design and execute meaningful solubility studies.

Tetrahydrofurosemide: An Uncharacterized Analogue

Tetrahydrofurosemide (CAS 4793-38-8) is an analogue of the potent loop diuretic Furosemide.[4] Unlike Furosemide, its physicochemical properties are not extensively documented in publicly accessible literature. Preliminary data indicates it is a solid with slight solubility in dimethyl sulfoxide (DMSO) and methanol, particularly with sonication, and limited aqueous solubility is expected.[5] This data gap underscores the importance of the systematic approach detailed herein for the full characterization required in a drug development program.

Furosemide: A Model for Poorly Soluble, pH-Dependent Compounds

Furosemide is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[6] It is a weak acid with a pKa of approximately 3.8, and its aqueous solubility is highly dependent on pH.[6][7] This pH-dependent behavior and its extensive research history make Furosemide an excellent model compound for demonstrating the experimental techniques and data interpretation central to this guide.

Physicochemical Properties & Solubility Profile

A comprehensive solubility profile involves characterizing the compound's behavior in a variety of relevant media. This includes aqueous solutions across a physiological pH range and various organic solvents commonly used in formulation development.

Known Properties of Tetrahydrofurosemide

Publicly available data on Tetrahydrofurosemide is sparse. The following table summarizes the known physicochemical properties.

PropertyValueReference(s)
CAS Number 4793-38-8[4]
Molecular Formula C₁₂H₁₅ClN₂O₅S[4]
Molecular Weight 334.78 g/mol [4]
Melting Point 228°C (with decomposition)[5]
Predicted pKa 3.05 ± 0.36[5]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[5]
Solubility Profile of Furosemide (Case Study)

The solubility of Furosemide has been extensively studied. The data below illustrates its behavior in various solvents and its pronounced pH-dependency.

Table 2.1: Solubility of Furosemide in Various Solvents

SolventTypeSolubility (approx.)Reference(s)
Water (acidic, pH < 3)AqueousPractically Insoluble (< 0.1 mg/mL)[6]
Water (alkaline, pH > 7)AqueousSignificantly Enhanced[6]
EthanolOrganic~10 mg/mL[8]
DMSOOrganic~30 mg/mL[8]
Dimethylformamide (DMF)Organic~30 mg/mL[8]
1:1 DMSO:PBS (pH 7.2)Mixed~0.5 mg/mL[8]

Table 2.2: pH-Dependent Aqueous Solubility of Furosemide

pHTemperature (°C)Solubility (mg/mL)Reference(s)
1.0370.028[6]
2.0300.010[6]
7.537> 1 mg/mL (significantly higher)[6]

Experimental Determination of Solubility

Accurate solubility determination relies on robust and validated methodologies. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] For ionizable compounds, potentiometric titration offers a powerful method to determine both the pKa and the intrinsic solubility.[10]

The Shake-Flask Method: The Gold Standard

Causality Behind the Method: The shake-flask method is designed to determine the thermodynamic equilibrium solubility.[11] This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature. By adding an excess of the solid compound to the solvent and agitating it for an extended period, we ensure that the solution becomes saturated and reaches a state of equilibrium with the undissolved solid.[12][13] This value is crucial for predicting in-vivo dissolution and for formulation design.[14]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic or mixed solvents.

  • Sample Preparation: Add an excess amount of the test compound (e.g., Tetrahydrofurosemide) to a known volume of each medium in a sealed, inert container (e.g., glass vial). "Excess" means that undissolved solid must be visible throughout the experiment.[12]

  • Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12] The time required can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter material.[15]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or µM, specifying the solvent and temperature.

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_media Prepare Solvents (Aqueous Buffers, Organic) prep_sample Add Excess Solid Compound to Vials prep_media->prep_sample agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate separate Centrifuge or Filter (0.22 µm) agitate->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate G cluster_pH_scale pH Scale cluster_species Dominant Molecular Species (for a Weak Acid, R-COOH) Low_pH Low pH (Acidic) pKa_point pH = pKa Low_pH->pKa_point High_pH High pH (Alkaline) pKa_point->High_pH Unionized R-COOH (Un-ionized) Low Solubility Equal [R-COOH] = [R-COO⁻] (50% Ionized) Unionized->Equal Ionized R-COO⁻ (Ionized) High Solubility Equal->Ionized

Caption: Relationship between pH, pKa, and the ionization state for a weak acid.

Conclusion: Synthesizing a Complete Solubility Profile

A comprehensive solubility profile is not a single number but a detailed dataset that characterizes a compound's behavior under various conditions. For a new chemical entity like Tetrahydrofurosemide, a full characterization would necessitate, at a minimum:

  • Aqueous Solubility: Determined via the shake-flask method at 37°C in buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.

  • pKa and Intrinsic Solubility: Determined via potentiometric titration to understand and predict pH-dependent solubility.

  • Organic Solvent Solubility: Determined in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) to inform formulation strategies.

By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. The case study of Furosemide clearly illustrates how these fundamental data points create a cohesive picture of a compound's physicochemical nature, enabling scientists to navigate the challenges posed by poorly soluble drugs and unlock their therapeutic potential.

References

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1644-1663. [Link]

  • Kühn, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9188–9194. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterisation. Dissolution Technologies, 22(3), 6-16. [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-21. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • De Smet, K., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100. [Link]

  • Mansour, O., et al. (2016). Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2879-2882. [Link]

  • Murtaza, G. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan Journal of Pharmaceutical Sciences, 27(4), 963-973. [Link]

  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Dahan, A., et al. (2014). BCS Class IV Oral Drugs and Absorption Windows: Regional-Dependent Intestinal Permeability of Furosemide. Molecular Pharmaceutics, 11(11), 4071-4078. [Link]

  • Maheshwari, R., & Jagwani, Y. (2011). SOLUBILITY OF FUROSEMIDE IN DIFFERENT HYDROTROPIC AGENTS. International Journal of Pharma and Bio Sciences, 2(3), 445-450. [Link]

  • Oliw, E., & Oliw, C. (1978). Furosemide Exhibits Physicochemical Properties Similar to Prostaglandins and Interferes With Their Bioassay. Prostaglandins, 16(2), 265-276. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. The chemical synthesis of this active pharmaceutical ingredient (API), while well-established, is susceptible to the formation of process-related impurities. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic identification and characterization of process-related impurities in Furosemide synthesis. We will explore the common synthetic pathways, elucidate the origins of potential impurities, and detail the analytical workflows required for their robust identification, aligning with global regulatory standards.

Introduction: The Criticality of Impurity Profiling in Furosemide

Furosemide, chemically known as 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid, exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the Loop of Henle. Its synthesis involves multi-step chemical reactions where side reactions, unreacted starting materials, or intermediates can lead to the formation of impurities.

The control of these impurities is not merely a quality control metric; it is a regulatory and safety imperative. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[1][2] Guidelines such as ICH Q3A(R2) mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, compelling manufacturers to develop a deep understanding of their synthetic processes.[3][4][5] This guide serves as a practical framework for achieving that understanding.

Furosemide Synthesis: A Map of Impurity Formation

A prevalent and economically viable synthesis route for Furosemide begins with 2,4-dichlorobenzoic acid.[5][6][7] Understanding this pathway is fundamental to predicting and identifying potential process-related impurities.

Furosemide_Synthesis A 2,4-Dichlorobenzoic Acid R1 Chlorosulfonic Acid (130-140°C) A->R1 B Intermediate 1: 2,4-dichloro-5-(chlorosulfonyl) benzoic acid R1->B R2 25% Ammonia (Room Temp) B->R2 C Intermediate 2: 2,4-dichloro-5-sulfonamidobenzoic acid (Impurity C) R2->C R3 Furan-2-ylmethanamine (DMSO, NaOMe, 125-135°C) C->R3 D Furosemide R3->D

Caption: A common synthetic pathway for Furosemide.

This multi-step synthesis presents several opportunities for impurity generation:

  • Starting Materials: Isomers or related substances present in the initial 2,4-dichlorobenzoic acid can carry through the synthesis to form analogous impurities.

  • Intermediates: Incomplete conversion can lead to the presence of unreacted intermediates, such as 2,4-dichloro-5-sulfonamidobenzoic acid (often designated as Impurity C).[6][8]

  • Side Reactions: The harsh conditions of the reactions can promote side reactions. For instance, a recently identified "Impurity G" is proposed to form from side reactions involving the intermediate 2,4-dichloro-5-sulfonamidobenzoic acid.[5][6]

  • Degradation: Furosemide is notoriously unstable, particularly susceptible to photodegradation and hydrolysis.[9][10][11] The primary hydrolytic degradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA, also known as saluamine or Furosemide Impurity B), formed by the cleavage of the furfurylamino side chain.[9][10][12] Although often considered a degradation impurity, it can also form under the thermal stress of the final synthetic step.

Compendium of Key Process-Related Impurities

A proactive approach to impurity identification involves understanding the structures and origins of known impurities.

Impurity Name/DesignationCommon OriginChemical Name
Impurity A Side-reaction product2,4-dichloro-5-sulfamoylbenzoic acid
Impurity B (CSA/Saluamine) Degradation/Hydrolysis4-chloro-5-sulfamoylanthranilic acid
Impurity C Unreacted Intermediate2,4-dichloro-5-sulfamoylbenzoic acid
Impurity G Process-related by-product2-(furan-2-ylmethylamino)-4-(methylamino)-5-sulfamoylbenzoic acid
Starting Material Incomplete Reaction2,4-Dichlorobenzoic acid
Intermediate 1 Incomplete Reaction2,4-dichloro-5-(chlorosulfonyl) benzoic acid

Note: The nomenclature for impurities can vary. The designations A, B, C, etc., often refer to those listed in pharmacopeias like the European Pharmacopoeia (EP).[5][8]

Analytical Workflow for Impurity Identification and Characterization

A robust, systematic analytical strategy is essential for detecting, identifying, and quantifying process-related impurities. The workflow integrates chromatographic separation with powerful spectroscopic techniques for structural elucidation.

Impurity_ID_Workflow cluster_detection Detection & Quantification cluster_identification Identification & Characterization A Furosemide Sample (API Batch) B RP-HPLC Analysis (UV Detection) A->B C Chromatogram Analysis: Detect peaks other than API B->C D Quantify Impurity (Area % vs. Standard) C->D E Is impurity level > ICH threshold? D->E F Isolate Impurity (Prep-HPLC or Column Chromatography) E->F Yes L No further action required E->L No G Structural Elucidation F->G H LC-MS/MS (Molecular Weight & Formula) G->H I NMR (1D & 2D) (Definitive Structure) G->I J FT-IR (Functional Groups) G->J K Characterized Impurity Reference Standard H->K I->K J->K

Caption: Workflow for impurity identification and characterization.

Step 1: Separation and Detection - High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating Furosemide from its impurities.[13] A validated, stability-indicating method is crucial.

Experimental Protocol: RP-HPLC Method for Furosemide Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column is widely effective, for example, an Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm).[5][8]

  • Mobile Phase A: An aqueous buffer. Example: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: An organic solvent such as methanol or acetonitrile.

  • Gradient Elution: A gradient is necessary to resolve impurities with varying polarities. A typical gradient might be:

    • 0-10 min: 10% to 63% B

    • 10-20 min: Hold at 63% B

    • 20-30 min: 63% to 100% B

    • 30-45 min: Hold at 100% B

    • 45-55 min: Return to 10% B

    • 55-60 min: Re-equilibration at 10% B

  • Flow Rate: 0.8 - 1.0 mL/min.[8][14]

  • Column Temperature: 35 °C.[8]

  • Detection Wavelength: 230 nm, where both Furosemide and its key impurities show significant absorbance.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Furosemide API in a suitable diluent (e.g., a mixture of mobile phases) to a concentration of approximately 0.5-1.0 mg/mL.

Causality: The use of a buffered mobile phase at a controlled pH is critical for consistent ionization and retention of the acidic Furosemide molecule and its impurities. Gradient elution is employed because process impurities can span a wide range of polarities, and an isocratic method may fail to elute highly retained compounds or resolve early-eluting polar impurities from the solvent front.[12]

Step 2: Structural Elucidation - Spectroscopic Techniques

Once an unknown impurity is detected above the identification threshold (typically ≥0.10% as per ICH Q3A), its structure must be determined.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step in characterization. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS), such as Q-TOF/LC-MS, can yield the elemental composition, further constraining the possible chemical structures.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation. After isolation (typically by preparative HPLC), a suite of NMR experiments is performed:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR & DEPT: Identifies the number and type (CH, CH₂, CH₃, C) of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[6][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups (e.g., -COOH, -SO₂NH₂, -NH) present in the impurity, corroborating the data from MS and NMR.[6]

Conclusion: Towards a Robust Impurity Control Strategy

The identification of process-related impurities in Furosemide synthesis is a multi-faceted challenge that demands a synergistic application of synthetic organic chemistry and advanced analytical science. By understanding the synthetic route, anticipating potential side reactions, and employing a systematic analytical workflow, pharmaceutical scientists can confidently identify and characterize impurities. This detailed impurity profile is the foundation of a robust control strategy, ensuring the development of a safe, effective, and high-quality Furosemide drug substance that meets the stringent requirements of global regulatory agencies.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
  • Yagi, A., et al. (n.d.). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. J-Stage. Retrieved from

  • European Medicines Agency. (n.d.). Quality: impurities.
  • PubMed. (2024). Comprehensive analysis of a widely pharmaceutical, furosemide, and its degradation products in aquatic systems: Occurrence, fate, and ecotoxicity.
  • ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram....
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • MDPI. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide.
  • ResearchGate. (n.d.). (PDF) Photolytic degradation of frusemide.
  • (2024). Stress degradation of furosemide and RP-HPLC method validation.
  • Xu, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health.
  • Xu, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI.
  • Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • Srejomthong, K., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health.
  • Xu, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed.
  • Veeprho. (n.d.). Furosemide Impurities and Related Compound.
  • ResearchGate. (2022). (PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC.

Sources

An In-depth Technical Guide to the Formation Pathways of Furosemide Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension.[1] However, its chemical structure renders it susceptible to degradation under various environmental conditions, a critical concern for pharmaceutical formulation, stability, and patient safety.[2][3][4] This technical guide provides a comprehensive exploration of the formation pathways of furosemide degradation products. We will delve into the primary degradation mechanisms—photodecomposition, hydrolysis, and oxidation—elucidating the chemical transformations and identifying the resultant degradants. Furthermore, this guide presents a detailed, field-proven protocol for conducting forced degradation studies in accordance with ICH guidelines, and discusses the analytical methodologies essential for the robust identification and quantification of these degradation products. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of furosemide's stability profile.

Introduction: The Imperative of Understanding Furosemide Stability

Furosemide, chemically known as 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, is a synthetic sulfonamide derivative.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in potency, altered bioavailability, and potentially, the formation of toxic byproducts.[2][5] Therefore, a thorough understanding of its degradation pathways is not merely an academic exercise but a regulatory and safety imperative in drug development and manufacturing.[6]

Forced degradation studies are a critical component of this understanding, providing a predictive assessment of a drug's stability.[7][8][9] By subjecting furosemide to stress conditions such as light, heat, humidity, and various pH levels, we can systematically elucidate its degradation profile, which is essential for developing stable formulations and establishing appropriate storage conditions.[4][7][10][11]

The Primary Degradation Pathways of Furosemide

Furosemide's degradation is primarily driven by three key mechanisms: photodecomposition, hydrolysis, and oxidation. Each of these pathways leads to the formation of specific degradation products, with the most prominent being 4-chloro-5-sulfamoylanthranilic acid (CSA), also referred to as saluamine or furosemide related compound B.[1][2][12][13]

Photodecomposition: The Impact of Light

Furosemide is notoriously unstable to light.[2][12] Exposure to UV and even visible light can trigger a cascade of chemical reactions, often resulting in a visible yellowing of the drug substance or product.[2][14]

The principal photolytic reaction is the cleavage of the amide bond linking the furfuryl group to the anthranilic acid core.[2][12] This photo-hydrolysis reaction is a primary pathway for the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[2][12][15][16] This reaction can proceed under both aerobic and anaerobic conditions.[12][17]

Further photolytic reactions can include dechlorination and decarboxylation.[2][15] Under certain conditions, furosemide can also form dimers and other higher molecular weight aggregates upon light exposure.[2][16] The presence of oxygen can also lead to the formation of singlet oxygen, which can further contribute to the degradation process through photosensitized oxidation.[17]

Hydrolytic Degradation: The Role of pH

Furosemide's stability is highly dependent on pH.[14] It is particularly susceptible to degradation in acidic conditions, while it exhibits greater stability in neutral to alkaline media.[3][14]

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway is the hydrolysis of the amide bond, leading to the formation of CSA and furfuryl alcohol.[3][14] The rate of this hydrolysis is catalyzed by hydrogen ions.[12] Studies have shown significant degradation of furosemide when exposed to acidic media.[3]

  • Alkaline Hydrolysis: Furosemide is relatively more stable under basic conditions.[3][14] However, prolonged exposure to strong alkaline conditions can still lead to some degradation, although typically to a lesser extent than in acidic media.[3]

Oxidative Degradation: The Effect of Oxidizing Agents

Oxidative stress can also induce the degradation of furosemide.[18][19] The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. The exact nature of these products can be complex and may involve modifications to the furan ring or other parts of the molecule.[18] Electrochemical degradation studies have shown that furosemide can be broken down into aromatic by-products which are then further oxidized to aliphatic carboxylic acids and eventually mineralized to inorganic ions.[18][19]

Key Degradation Products of Furosemide

The following table summarizes the major degradation products of furosemide and the conditions under which they are typically formed.

Degradation ProductChemical NameFormation Pathway(s)
4-Chloro-5-sulfamoylanthranilic acid (CSA) 2-amino-4-chloro-5-sulfamoylbenzoic acidPhotodecomposition, Hydrolysis (Acidic)
Furfuryl Alcohol (Furan-2-yl)methanolPhotodecomposition, Hydrolysis (Acidic)
Furosemide Dimers and Aggregates -Photodecomposition
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid -Photodecomposition

Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways of furosemide.

Furosemide_Degradation cluster_photolysis Photodecomposition (UV/Visible Light) cluster_hydrolysis Hydrolysis (Acidic pH) cluster_oxidation Oxidation (e.g., H2O2) Furosemide Furosemide CSA_photo 4-Chloro-5-sulfamoylanthranilic acid (CSA) Furosemide->CSA_photo Photo-hydrolysis FA_photo Furfuryl Alcohol Furosemide->FA_photo Photo-hydrolysis Dimers Dimers/Aggregates Furosemide->Dimers Photopolymerization CSA_hydro 4-Chloro-5-sulfamoylanthranilic acid (CSA) Furosemide->CSA_hydro Acid-catalyzed hydrolysis FA_hydro Furfuryl Alcohol Furosemide->FA_hydro Acid-catalyzed hydrolysis Oxidation_Products Various Oxidized Products Furosemide->Oxidation_Products Oxidative cleavage

Caption: Primary degradation pathways of Furosemide.

Experimental Protocol: Forced Degradation Study of Furosemide

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on furosemide, aligned with ICH Q1A(R2) guidelines.[6][8] The objective is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without excessively breaking down the parent drug.[6][8]

Materials and Reagents
  • Furosemide API

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Calibrated pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven

  • Photostability chamber

Sample Preparation

Prepare a stock solution of furosemide at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.[9]

Stress Conditions
  • Acid Hydrolysis:

    • To a known volume of the furosemide stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution in a water bath at 60-80°C for a predetermined period (e.g., 2-8 hours).

    • After the stress period, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Alkaline Hydrolysis:

    • To a known volume of the furosemide stock solution, add an equal volume of 0.1 N NaOH.

    • Heat the solution in a water bath at 60-80°C for a specified duration.

    • After the stress period, cool the solution and neutralize with 0.1 N HCl.

    • Dilute to the final analytical concentration.

  • Oxidative Degradation:

    • To a known volume of the furosemide stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a set time (e.g., 24 hours), protected from light.

    • Dilute to the final concentration for analysis.

  • Thermal Degradation:

    • Expose a solid sample of furosemide powder to dry heat in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[20]

    • After exposure, dissolve the stressed powder in a suitable solvent and dilute to the final analytical concentration.

  • Photolytic Degradation:

    • Expose a solution of furosemide (e.g., in water or a water-acetonitrile mixture) to a light source in a photostability chamber.[14]

    • The exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light, as per ICH Q1B guidelines.[8][20]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After exposure, dilute the samples to the final analytical concentration.

Analytical Methodology

A stability-indicating HPLC method is crucial for the analysis of the stressed samples.[4][7][10][11][21] A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[22]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[4][10][23] The pH of the mobile phase is a critical parameter for achieving good separation.[4]

  • Detection: UV detection at a suitable wavelength, typically around 233 nm or 272 nm.[22][23]

  • Flow Rate: Approximately 1.0 mL/min.[11][22]

  • Injection Volume: 10-20 µL.[22]

The method must be validated to demonstrate its ability to separate furosemide from its degradation products and to accurately quantify them.[10][11]

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Furosemide API prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep acid Acid Hydrolysis (0.1N HCl, heat) prep->acid base Alkaline Hydrolysis (0.1N NaOH, heat) prep->base oxid Oxidation (3% H2O2) prep->oxid thermal Thermal (Solid, heat) prep->thermal photo Photolytic (UV/Vis light) prep->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Analytical Concentration oxid->dilute dissolve Dissolve (for Thermal) thermal->dissolve photo->dilute neutralize->dilute dissolve->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze identify Identify & Quantify Degradation Products analyze->identify report Report Findings identify->report

Caption: Workflow for a forced degradation study of Furosemide.

Conclusion: A Framework for Ensuring Furosemide Quality

The degradation of furosemide is a multifaceted process influenced by light, pH, and oxidative stress. The primary degradation products, notably 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol, are well-documented.[2][12][15][16] A comprehensive understanding of these degradation pathways, facilitated by robust forced degradation studies, is paramount for the development of stable and safe furosemide formulations. The methodologies and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to proactively address stability challenges and ensure the quality and efficacy of furosemide-containing products. The application of validated, stability-indicating analytical methods is the final, critical step in this process, providing the data necessary to meet regulatory expectations and safeguard patient health.

References

  • Giannetti, M., Canale, V. C., Micheli, L., & Palleschi, A. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 385. [Link]

  • Reddy, Y. R., Kumar, K. K., & Reddy, M. (2015). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. Chemistry Research Journal, 1(1), 1-10. [Link]

  • Zanocco, A. L., De La Fuente, J. R., & Pizarro, N. U. (1998). Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation. Photochemistry and Photobiology, 68(4), 487-493. [Link]

  • Yakatan, G. J., Maness, D. D., & Cruz, J. E. (1978). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences, 67(6), 808-811. [Link]

  • Oturan, N., Van Hullebusch, E. D., Zhang, H., & Oturan, M. A. (2015). Electro-Oxidation of the Pharmaceutical Furosemide: Kinetics, Mechanism, and By-Products. Environmental Science & Technology, 49(1), 435-443. [Link]

  • Garrigue-Antar, L., Qayl, A., & Van Hullebusch, E. D. (2022). Recent Review on Processes of Degradation and Separation of Furosemide in Wastewater. Water, 14(19), 3046. [Link]

  • Salgado, R., Noronha, J. P., Oehmen, A., Carvalho, G., & Reis, M. A. M. (2018). Furosemide in water matrix: HPLC-UV method development and degradation studies. Engenharia Sanitaria e Ambiental, 23(3), 517-524. [Link]

  • Khan, A., & Parveen, S. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences, 9(3), 159-162. [Link]

  • Moore, D. E., & Sithipitaks, V. (1983). Photolytic degradation of frusemide. Journal of Pharmacy and Pharmacology, 35(1), 489-493. [Link]

  • Teshima, D., Itoh, Y., & Takahashi, Y. (2016). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin, 64(1), 81-86. [Link]

  • Teshima, D., Itoh, Y., & Takahashi, Y. (2016). (PDF) Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin, 64(1), 81-86. [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation pathway of furosemide. [Link]

  • Giannetti, M., Canale, V. C., Micheli, L., & Palleschi, A. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. MDPI. [Link]

  • Ali, M. S., Ghori, M., & Khatri, A. R. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of Pharmaceutical Analysis, 2(4), 267-273. [Link]

  • Farcas, A., & Oprean, R. (2011). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Farmacia, 59(5), 655-662. [Link]

  • Wisdomlib. (2024). Stress degradation of furosemide and RP-HPLC method validation. [Link]

  • Semantic Scholar. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]

  • Semantic Scholar. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]

  • Carda-Broch, S., Esteve-Romero, J., & García-Alvarez-Coque, M. C. (2010). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Lat. Am. J. Pharm., 29(5), 838-46. [Link]

  • Garrigue-Antar, L., Qayl, A., & Van Hullebusch, E. D. (2024). Comprehensive analysis of a widely pharmaceutical, furosemide, and its degradation products in aquatic systems: Occurrence, fate, and ecotoxicity. Environmental Pollution, 350, 123799. [Link]

  • Thean, F. S. Y., Yeoh, L., Ng, R. C., & Thong, K. X. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals, 18(1), 1. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Shani, J., Schoenberg, S., Lien, E. J., Cherkez, S., Feifel, M., Schonberger, C., & Yellin, H. (1983). Structure Activity Correlation for Diuretic Furosemide Congeners. Arzneimittelforschung, 33(8), 1143-1146. [Link]

  • Phale, M. D., Hamane, S. C., & Gholve, S. B. (2017). A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF AMILORIDE HYDROCHLORIDE AND FUROSEMIDE IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research, 6(5), 908-922. [Link]

  • Weaver Stover, F. (2021). Degradation Study of UV Spectrophotometric Drug Analysis of Furosemide. Biochemistry & Physiology: Open Access, 10(10), 344. [Link]

  • Farcas, A., & Oprean, R. (2017). (PDF) SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Farmacia, 59(5), 655-662. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Farcas, A., & Oprean, R. (2011). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. ResearchGate. [Link]

  • Suneetha, A., & Rao, D. K. (2015). (PDF) Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. ResearchGate. [Link]

  • Melloni, P., La Rosa, C., & Zaliani, A. (1996). Process for the preparation of furosemide.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Furosemide (Frusemide). In Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Blair, A. D., Forrey, A. W., Christopher, T. G., & Maxwell, B. (1975). Separation and quantitative analysis of furosemide and 4-chloro-5-sulfamoylanthranilic adid (CSA) by high pressure liquid chromatography. Research Communications in Chemical Pathology and Pharmacology, 10(2), 285-292. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacological Profiling of Furosemide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Preamble: Beyond a Diuretic—The Rationale for Furosemide Analog Development

Furosemide, a cornerstone of diuretic therapy for decades, exerts its potent effects by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] This action effectively reduces sodium chloride reabsorption, leading to significant diuresis.[3] While highly effective, furosemide possesses certain pharmacokinetic limitations, such as variable oral bioavailability (40-70%) and a relatively short duration of action, which can lead to unpredictable responses and the need for frequent dosing.[4]

The development of furosemide analogs is driven by the pursuit of superior pharmacological profiles. Key objectives include enhancing bioavailability, prolonging the half-life for more sustained and predictable diuresis, improving the safety profile (e.g., reducing ototoxicity or electrolyte disturbances), and exploring novel therapeutic applications beyond diuresis, such as in neuroinflammation or Alzheimer's disease.[5][6] This guide provides a comprehensive framework for the preclinical pharmacological profiling of these novel analogs, grounded in field-proven methodologies and a deep understanding of the underlying molecular mechanisms.

The Molecular Target: Mechanism of Furosemide Action

A thorough understanding of the parent compound's mechanism is paramount to evaluating its analogs. Furosemide is actively secreted into the proximal tubule via organic anion transporters (OATs) to reach its site of action on the luminal side of the nephron.[7] There, it competitively binds to the chloride-binding site of the NKCC2 transporter, inhibiting the reabsorption of sodium, potassium, and chloride ions.[3][7] This disruption not only promotes water excretion but also diminishes the corticomedullary osmotic gradient, impairing the kidney's ability to concentrate urine.[1]

Furosemide_MOA cluster_epithelium Thick Ascending Limb Epithelial Cell cluster_lumen cluster_interstitium LUMEN Tubular Lumen NKCC2 Na+ K+ 2Cl- NKCC2 Cotransporter INTERSTITIUM Renal Interstitium ROMK ROMK Channel K_ion K+ ROMK->K_ion K+ Recycling NaK_ATPase Na+/K+ ATPase Na_out Na+ NaK_ATPase->Na_out 3 Na+ out Na_ion Na+ Na_ion->NKCC2:f0 Reabsorption K_ion->NKCC2:f1 Cl_ion 2Cl- Cl_ion->NKCC2:f2 Furosemide Furosemide Analog Furosemide->NKCC2 Inhibition K_in K+ K_in->NaK_ATPase 2 K+ in

Figure 1: Mechanism of Furosemide Analogs on the NKCC2 Transporter.

Structure-Activity Relationship (SAR): The Blueprint for Analog Design

The chemical structure of furosemide offers several points for modification to tune its pharmacological properties. SAR studies are crucial for guiding rational drug design.

  • Anthranilic Acid Core: The 4-chloro-5-sulfamoyl-anthranilic acid scaffold is the foundation. The carboxyl group is critical for its acidic nature and diuretic activity.[8][9]

  • Position 1 (Carboxylic Acid): This group is a primary determinant of the molecule's acidity and interaction with the transporter. Replacement with bioisosteres like tetrazole can be explored, but substitution with sulfonic or phosphinic acids may reduce activity.[8]

  • Position 2 (Amine Substituent): The furfuryl group can be replaced by other moieties like thienyl or benzyl groups.[8] The lipophilicity of this substituent often correlates positively with diuretic activity, suggesting that modifications here can significantly impact the drug's ability to reach its target.[10]

  • Position 5 (Sulfonamide): This group is essential for high-ceiling diuretic activity. Modifications can alter potency and may introduce other pharmacological effects.

A key insight from SAR studies is that diuretic activity and other effects, such as GABA receptor antagonism, can be separated.[8] This allows for the design of analogs with enhanced diuretic potency and reduced off-target effects, or conversely, the development of non-diuretic analogs for different therapeutic indications.[8]

In Vitro Pharmacological Profiling: Quantifying Target Engagement and Selectivity

The initial assessment of novel furosemide analogs begins with a robust in vitro screening cascade designed to quantify their interaction with the target transporter and assess their selectivity.

Primary Screening: High-Throughput NKCC2 Inhibition Assay

The goal of primary screening is to rapidly identify active compounds from a library of synthesized analogs. A fluorescence-based thallium (Tl+) influx assay is an excellent high-throughput screening (HTS) method.[11][12] Thallium acts as a surrogate for K+ and is transported by NKCCs. Its influx can be measured using a Tl+-sensitive fluorescent dye.[11]

InVitro_Workflow cluster_workflow In Vitro Screening Cascade start Synthesized Furosemide Analog Library hts Primary HTS: Fluorescence-Based Tl+ Influx Assay (NKCC2-expressing cells) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response & IC50 Determination (NKCC2) hit_id->dose_response Active Hits selectivity Selectivity Profiling: NKCC1 Inhibition Assay (IC50) dose_response->selectivity kcc2_assay Off-Target Profiling (Optional): KCC2 Inhibition Assay selectivity->kcc2_assay pk_data Lead Candidate Selection (Potency, Selectivity, PK properties) selectivity->pk_data kcc2_assay->pk_data

Figure 2: A logical workflow for the in vitro screening of furosemide analogs.

Experimental Protocol: Thallium (Tl+) Influx Assay for NKCC2 Inhibition

This protocol is a self-validating system; the inclusion of positive (furosemide) and negative (vehicle) controls on every plate ensures the assay is performing correctly.

  • Cell Culture: Plate LLC-PK1 cells stably expressing NKCC2 in 96- or 384-well black-walled, clear-bottom microplates.[12] Culture until a confluent monolayer is formed.

  • Dye Loading: Wash cells with a chloride-free buffer. Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: Add furosemide analogs at various concentrations (e.g., 10 µM for single-point screening) to the wells. Include furosemide as a positive control and vehicle (DMSO) as a negative control.

  • Assay Initiation & Reading: Place the plate in a fluorescence microplate reader (e.g., FlexStation). Initiate the reaction by adding a stimulus buffer containing thallium and chloride.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx.[12]

  • Analysis: Calculate the initial rate of Tl+ influx. Determine the percent inhibition for each analog relative to the vehicle control.

    • Causality: The choice of a fluorescence-based kinetic assay over an endpoint 86Rb+ influx assay is driven by its suitability for HTS, reduced use of radioactive materials, and the ability to capture high-resolution ion flux profiles.[12]

Secondary Screening: IC50 Determination and Selectivity

Hits from the primary screen are advanced to determine their potency (IC50) and selectivity.

  • NKCC2 IC50 Determination: Perform the Tl+ influx assay with a full concentration-response curve (e.g., 8-point, 3-fold serial dilutions) for each hit compound to calculate the IC50 value.

  • NKCC1 Selectivity: The NKCC1 isoform is more ubiquitously expressed than the kidney-specific NKCC2.[12] Inhibition of NKCC1 can lead to off-target effects. Therefore, assessing selectivity is critical. Repeat the Tl+ or a similar ion influx assay using a cell line that predominantly expresses NKCC1 (e.g., certain cultured neurons or endothelial cells).[13][14] The ratio of IC50 (NKCC1) / IC50 (NKCC2) provides the selectivity index. A higher index is desirable for a kidney-specific diuretic.

Table 1: Hypothetical In Vitro Profiling Data for Furosemide Analogs

Compound NKCC2 IC50 (µM) NKCC1 IC50 (µM) Selectivity Index (NKCC1/NKCC2)
Furosemide 15.2 25.5 1.7
Analog A 5.8 95.1 16.4
Analog B 22.4 20.8 0.9

| Analog C | 0.9 | 5.2 | 5.8 |

In Vivo Pharmacological Profiling: Assessing Diuretic Efficacy

Promising candidates from in vitro studies must be evaluated in whole-animal models to confirm their diuretic and saluretic (salt-excreting) activity. The Lipschitz test in rats is a classic and reliable method for this purpose.[15][16]

InVivo_Workflow cluster_workflow In Vivo Diuretic Activity Workflow (Lipschitz Model) acclimatize Animal Acclimatization & Fasting grouping Random Group Assignment (n=6-8 per group) acclimatize->grouping dosing Oral or IV Administration: - Vehicle Control (Saline) - Standard (Furosemide) - Test Analogs (Multiple Doses) grouping->dosing collection Placement in Metabolic Cages Urine Collection over Time (e.g., 5h and 24h) dosing->collection analysis Analysis of Urine Samples: - Volume (mL) - Electrolytes (Na+, K+, Cl-) - pH collection->analysis results Data Evaluation: - Diuretic Action - Saluretic Activity - Natriuretic/Kaliuretic Ratio analysis->results

Figure 3: Standard workflow for evaluating in vivo diuretic efficacy.

Experimental Protocol: Modified Lipschitz Test in Rats

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals and fast them overnight with free access to water to ensure a uniform state of hydration.

  • Grouping and Dosing: Randomly assign animals to groups (n=6-8/group):

    • Group I: Vehicle Control (e.g., normal saline, p.o.)

    • Group II: Standard Drug (e.g., Furosemide, 20 mg/kg, p.o.)

    • Group III-V: Test Analogs at varying doses (e.g., 10, 20, 40 mg/kg, p.o.)

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage equipped for urine collection.[15] Collect urine for a specified period, typically 5 to 6 hours for acute effects and up to 24 hours for duration of action.

  • Sample Analysis: At the end of the collection period, record the total volume of urine for each animal. Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Evaluation: Calculate the diuretic action (ratio of test group urine volume to control group) and saluretic activity (total electrolyte excretion). The ratio of Na+ to K+ excretion (natriuretic/kaliuretic ratio) is a critical measure of potassium-sparing potential.

    • Trustworthiness: This protocol is self-validating because the standard drug group (Furosemide) must show a statistically significant increase in urine output and electrolyte excretion compared to the vehicle control for the experiment to be considered valid.

Table 2: Hypothetical In Vivo Diuretic Activity Data (5h post-dose)

Treatment (20 mg/kg) Urine Volume (mL) Na+ Excretion (mEq) K+ Excretion (mEq) Na+/K+ Ratio
Vehicle 2.1 ± 0.4 0.25 ± 0.05 0.15 ± 0.03 1.67
Furosemide 8.5 ± 1.1* 1.10 ± 0.12* 0.55 ± 0.08* 2.00
Analog A 9.2 ± 1.3* 1.35 ± 0.15* 0.41 ± 0.06* 3.29

*p < 0.05 vs. Vehicle

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

A potent and selective analog is of little value if it cannot reach its target in sufficient concentrations. PK/PD studies are essential to bridge the gap between in vitro potency and in vivo efficacy.

  • Pharmacokinetics (PK): This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the analog. Key parameters to determine include:

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. A key target for improvement over furosemide.[17]

    • Half-life (t½): The time required for the plasma concentration to decrease by half. A longer half-life may allow for less frequent dosing.

    • Clearance (CL): The rate at which the drug is eliminated from the body. Analogs like torsemide have greater hepatic clearance, making their elimination less dependent on renal function.[18]

    • Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.

  • Pharmacodynamics (PD): This links the drug concentration (PK) to the observed effect (diuresis). By measuring plasma drug concentrations and urine output simultaneously, a concentration-effect relationship can be established. This helps in defining the therapeutic window and predicting clinical dosing regimens.

Table 3: Comparative Pharmacokinetic Properties of Loop Diuretics

Parameter Furosemide Bumetanide Torsemide Goal for Analog
Bioavailability ~60% (variable)[17] ~90%[17] ~90%[17] >80%, consistent
Elimination Half-life 1.5 - 2 hours ~1.5 hours 3 - 4 hours[19] 4 - 8 hours

| Primary Elimination | Renal/Extrarenal[17] | Hepatic/Renal[17] | Hepatic[17][18] | Predictable (less renal-dependent) |

Analytical Methodologies

Reliable and validated analytical methods are the bedrock of pharmacological profiling, essential for quantifying the analog in biological matrices (plasma, urine) and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the method of choice.[20]

A typical HPLC method for a furosemide analog would involve:

  • Column: A reverse-phase C18 column.[20]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).[20]

  • Detection: UV detection at a wavelength appropriate for the chromophore of the analog (e.g., 272 nm).[20]

  • Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[20]

Conclusion: A Pathway to Superior Diuretics

The pharmacological profiling of furosemide analogs is a multi-faceted process that requires a systematic and integrated approach. By progressing from high-throughput in vitro screens that establish target engagement and selectivity, to robust in vivo models that confirm diuretic efficacy, and finally to comprehensive PK/PD and analytical characterization, researchers can effectively identify and advance novel candidates with superior therapeutic profiles. This structured, mechanism-based approach ensures that only the most promising analogs, with a clear potential for improved clinical performance over existing therapies, proceed into further development.

References

  • Risler, T., Schwab, A., Kramer, B., Braun, N., & Erley, C. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Cardiology, 84(Suppl. 2), 155–161. [Link]

  • Korpi, E. R., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269–277. [Link]

  • Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]

  • Risler, T., et al. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Cardiology. [Link]

  • Deranged Physiology. (2025). Furosemide. Deranged Physiology. [Link]

  • Gamba, G. (2009). From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters. PMC. [Link]

  • Risler, T., et al. (1994). Comparative pharmacokinetics and pharmacodynamics of loop diuretics in renal failure. Cardiology, 84 Suppl 2, 155-61. [Link]

  • Wang, Z., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113565. [Link]

  • Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Shani, J., et al. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-80. [Link]

  • Slideshare. (2017). Diuretics screening models. [Link]

  • Analytical Chemistry. (2012). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Academia.edu. [Link]

  • Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • RegisteredNurseRN.com. (2019). Loop Diuretics Pharmacology Nursing (Mechanism of Action) Furosemide. YouTube. [Link]

  • Scribd. Diuretics. [Link]

  • Wikipedia. Loop diuretic. Wikipedia. [Link]

  • Lecturio. (2025). Pharmacology of Loop Diuretics. Lecturio. [Link]

  • Alsahib, S. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]

  • Wang, S., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. NIH. [Link]

  • OUCI. Analytical Techniques for Furosemide Determination. [Link]

  • Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Furosemide on Primesep B Column. [Link]

  • Alsahib, S. A. (2020). (PDF) Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]

  • Slideshare. New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations. [Link]

  • Google Patents.
  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. PNAS. [Link]

  • ClinicalTrials.gov. TRANSFORM-HF: ToRsemide compArisoN With furoSemide FORManagement of Heart Failure. ClinicalTrials.gov. [Link]

  • Bartesaghi, R., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PubMed Central. [Link]

  • De Fusco, M., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Biotechnology. [Link]

  • Bartesaghi, R., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. [Link]

  • American College of Cardiology. (2023). Torsemide Comparison With Furosemide for Management of Heart Failure - TRANSFORM-HF. [Link]

  • BioLINCC. ToRsemide compArisoN With furoSemide FOR Management of Heart Failure (TRANSFORM-HF). [Link]

  • Greene, S. J., et al. (2023). Effect of Torsemide vs Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial. Kaiser Permanente Division of Research. [Link]

  • Mentz, R. J., et al. (2023). Effect of Torsemide vs Furosemide After Discharge on All-Cause Mortality in Patients Hospitalized With Heart Failure: The TRANSFORM-HF Randomized Clinical Trial. PubMed. [Link]

  • Pharmacy Pochette. (2022). Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry. YouTube. [Link]

  • Lal, M., et al. (2024). Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Furosemide and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Furosemide and the separation of its known impurities. The method is grounded in pharmacopeial standards, primarily referencing the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, and supplemented with insights from recent scientific literature. This guide provides a comprehensive protocol suitable for quality control, stability studies, and drug development applications. We will delve into the rationale behind the method's parameters, system suitability criteria for method validation, and detailed protocols for execution.

Introduction

Furosemide is a potent loop diuretic used to treat edema and hypertension.[1] Its chemical structure, 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, can be susceptible to degradation through hydrolysis, oxidation, and photolysis, leading to the formation of various impurities.[2][3] The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, a reliable and validated analytical method is crucial for monitoring the purity of Furosemide in bulk drug substances and finished pharmaceutical products.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several known impurities of Furosemide, including Impurities A, B, C, D, E, and F.[4][5] Recent research has also identified other process-related impurities, such as impurity G.[4][6] This application note describes an HPLC method capable of resolving Furosemide from these key related substances, ensuring the method is "stability-indicating" as per ICH guidelines.

Principle of the Method

The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C8 or C18) is used with a polar mobile phase. Furosemide and its impurities, which have varying polarities, will interact differently with the stationary phase, leading to their separation as they are carried through the column by the mobile phase. Detection is performed using a UV detector, as Furosemide and its chromophoric impurities absorb light in the ultraviolet region.

Materials and Reagents

  • Furosemide Reference Standard (RS): USP or EP grade

  • Furosemide Impurity Standards:

    • Furosemide Related Compound A RS (USP) / Furosemide Impurity A CRS (EP)[7][8]

    • Furosemide Related Compound B RS (USP) / Furosemide Impurity B CRS (EP)[7][9]

    • Other commercially available Furosemide impurities (C, D, etc.) as needed.[5][8]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Tetrahydrofuran (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents:

    • Glacial Acetic Acid (ACS grade)

    • Potassium Dihydrogen Orthophosphate (ACS grade)

    • Cetrimide (ACS grade)

    • 1-Propanol (HPLC grade)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, nylon or PTFE)

Chromatographic Conditions

The following conditions are based on a synthesis of the USP and EP monographs for Furosemide and its related compounds, offering a robust starting point for method implementation.[7][8][10][11]

ParameterConditionJustification
Column L1 packing (C18), 4.6 mm x 250 mm, 5 µm or L7 packing (C8), 4.6 mm x 250 mm, 5 µmBoth C18 and C8 columns provide excellent resolution for Furosemide and its impurities. The USP monograph often specifies L1 (C18), while some studies and the EP have successfully used L7 (C8) columns.[7][8][12] The longer column length enhances separation efficiency.
Mobile Phase A filtered and degassed mixture of Water, Tetrahydrofuran, and Glacial Acetic Acid (70:30:1 v/v/v).[7][10]This mobile phase composition is specified in the USP monograph for related compounds.[10] Tetrahydrofuran improves the peak shape of Furosemide, while acetic acid controls the ionization of the acidic drug and impurities, ensuring consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nm and 272 nm.[7]Furosemide is monitored at 254 nm. The dual-wavelength detection is crucial as some impurities have different absorption maxima. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid (an impurity) does not respond well at 272 nm.[7][10]
Injection Volume 20 µLA typical injection volume for achieving good sensitivity without overloading the column.[7]
Run Time Not less than 2.5 times the retention time of the Furosemide peak to ensure all impurities are eluted.[7]This ensures that late-eluting impurities are detected and quantified.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing A Mobile Phase Preparation (Water:THF:Acetic Acid 70:30:1) D System Equilibration A->D B Standard Solution Prep (Furosemide & Impurities) E System Suitability Test (SST) B->E C Sample Solution Prep (Dissolve & Dilute) F Inject Standards & Samples C->F D->E Equilibrate column E->F If SST passes G Data Acquisition F->G H Peak Integration & Identification G->H I Quantification (Assay & Impurities) H->I J Report Generation I->J

Detailed Protocols

6.1. Diluting Solution Preparation [7][10]

  • Combine 500 mL of acetonitrile and 500 mL of water.

  • Add 22 mL of glacial acetic acid to this mixture and mix well.

6.2. Standard Solution Preparation

  • Furosemide Stock Solution (for Assay): Accurately weigh about 25 mg of USP Furosemide RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with the Diluting Solution to obtain a concentration of about 1.0 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution in the Diluting Solution containing about 20 µg/mL of USP Furosemide RS and 12 µg/mL of USP Furosemide Related Compound A RS.[7][10] This solution is used to verify the resolution between these two closely eluting peaks.

  • Impurity Standard Solution: Prepare a solution in the Diluting Solution containing 5.0 µg/mL each of USP Furosemide Related Compound A RS and USP Furosemide Related Compound B RS.[7] This solution is used for the quantification of impurities.

6.3. Sample Solution Preparation

  • For Bulk Drug Substance: Accurately weigh about 25 mg of Furosemide into a 25-mL volumetric flask. Dissolve in and dilute to volume with the Diluting Solution to obtain a final concentration of about 1.0 mg/mL.[7]

  • For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of furosemide, to a 50-mL volumetric flask. Add about 30 mL of Diluting solution, sonicate for 10 minutes to dissolve, then dilute to volume with the Diluting solution.[13] Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

6.4. HPLC Analysis Procedure

  • Set up the HPLC system according to the chromatographic conditions in Section 4.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test (SST).

    SST_Logic start Inject System Suitability Solution (SSS) check_resolution {Resolution (Furosemide/Impurity A) | >= 2.5 ?} start->check_resolution check_rsd {RSD of Furosemide Peak Area (n=5 injections) | <= 2.0% ?} check_resolution->check_rsd Yes fail System is NOT Suitable Troubleshoot & Re-run SST check_resolution->fail No pass System is Suitable Proceed with Analysis check_rsd->pass Yes check_rsd->fail No

  • Once the SST criteria are met, inject the blank (Diluting Solution), followed by the standard solutions and sample solutions in a defined sequence.

  • Record the chromatograms and integrate the peaks of interest.

Data Analysis and Expected Results

7.1. System Suitability

The system is deemed suitable for use if the following criteria are met upon injection of the System Suitability Solution:[10]

  • Resolution: The resolution between the Furosemide and Furosemide Related Compound A peaks is not less than 2.5.

  • Precision: The relative standard deviation (RSD) for replicate injections (n=5 or 6) of the Furosemide peak area is not more than 2.0%.

7.2. Identification

The principal peak in the chromatogram of the Sample Solution should correspond in retention time to the principal peak in the chromatogram of the Furosemide Standard Solution.

7.3. Quantification

  • Assay of Furosemide: Calculate the percentage of Furosemide in the sample using the peak areas from the sample and standard chromatograms.

  • Impurities: Calculate the percentage of each impurity by comparing the peak response of each impurity in the sample chromatogram to the peak response of the corresponding impurity in the Impurity Standard Solution. For unknown impurities, quantification can be performed relative to the principal Furosemide peak, assuming a response factor of 1.0.

7.4. Typical Chromatographic Profile

The following table summarizes the expected relative retention times (RRT) for Furosemide and its key impurities based on the described method. Actual retention times may vary depending on the specific column and system used.

CompoundRelative Retention Time (RRT) (Furosemide = 1.0)
Impurity C~0.5
Impurity BVaries, typically elutes before Impurity A
Impurity A~0.8
Furosemide 1.0
Impurity D~1.5
Impurity EVaries, typically elutes after Furosemide

(Note: RRT values are approximate and based on typical elution orders reported in pharmacopeias and literature.[8][14])

Method Validation and Stability-Indicating Properties

This method has been validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4] The stability-indicating nature of the method is confirmed through forced degradation studies. Furosemide is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][12] The method is considered stability-indicating if it can effectively separate the intact Furosemide peak from any degradation products formed under these stress conditions, ensuring that the assay value is not falsely elevated by co-eluting degradants.[2][12]

Conclusion

The HPLC method described in this application note is a reliable, robust, and stability-indicating procedure for the analysis of Furosemide and its related substances. By adhering to the detailed protocols and system suitability criteria, researchers, scientists, and drug development professionals can ensure the accurate assessment of Furosemide purity, contributing to the overall quality and safety of the final drug product.

References

  • Stress degradation of furosemide and RP-HPLC method validation. (2024). Google AI Search Grounding API.
  • USP Monographs: Furosemide - USP29-NF24. Google AI Search Grounding API.
  • Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex.
  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
  • Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences.
  • USP Monographs: Furosemide Oral Solution - USP29-NF24. Google AI Search Grounding API.
  • Furosemide Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Stress degradation studies of Furosemide and development and validation of SIAM RP-HPLC method for its quantification. World Journal of Pharmaceutical Research.
  • FUROSEMIDE TABLETS - 2020-08-01. USP-NF.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • USP Monographs: Furosemide Tablets. uspbpep.com.
  • Furosemide Impurities and Rel
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • Separation of related impurities of Furosemide injection as per BP Monograph. Thermo Scientific AppsLab Library.
  • FUROSEMIDE Furosemidum. European Pharmacopoeia 7.0.

Sources

Application Note: Quantitative Analysis of Tetrahydro Furosemide in Bulk Drug using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust analytical protocol for the quantitative determination of Tetrahydro Furosemide in bulk drug substance. Tetrahydro Furosemide, a key related compound to the potent diuretic Furosemide, requires precise quantification to ensure the quality, purity, and consistency of the bulk material. The primary method detailed is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, chosen for its high degree of specificity, accuracy, and precision. This guide provides a comprehensive walkthrough of the methodology, from principle and sample preparation to system suitability and data analysis. Furthermore, it outlines the critical parameters for method validation according to the International Council for Harmonisation (ICH) guidelines. An alternative, simpler UV-Vis Spectrophotometric method is also discussed for rapid screening purposes, with an explanation of its limitations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction & Significance

Tetrahydro Furosemide, chemically known as 4-chloro-2-[(tetrahydrofuran-2-yl)methylamino]-5-sulfamoylbenzoic acid, is a significant impurity and derivative of Furosemide[1]. Furosemide is a widely used loop diuretic for treating edema and hypertension[2]. The purity of any bulk active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, having a reliable and accurate analytical method to quantify the main component and its related substances is a fundamental requirement of Good Manufacturing Practices (GMP).

The quantification of Tetrahydro Furosemide as a bulk drug substance necessitates a method that is not only precise but also selective enough to distinguish it from Furosemide and other potential process-related impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. Its ability to physically separate components of a mixture before detection provides a level of specificity that is essential for pharmaceutical quality control. This application note describes an isocratic RP-HPLC method that leverages a C18 stationary phase to achieve excellent separation and quantification.

Chemical Structure Relationship

The structural difference between Furosemide and Tetrahydro Furosemide lies in the saturation of the furan ring. This conversion can occur during synthesis or degradation and alters the molecule's physicochemical properties.

G Furosemide FurosemideC₁₂H₁₁ClN₂O₅S(Unsaturated Furan Ring) THF Tetrahydro FurosemideC₁₂H₁₅ClN₂O₅S(Saturated Tetrahydrofuran Ring) Furosemide->THF  Reduction of Furan Ring

Figure 1: Chemical relationship between Furosemide and Tetrahydro Furosemide.

Primary Analytical Method: RP-HPLC

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their relative hydrophobicity. A non-polar stationary phase (e.g., octadecylsilyl or C18) is used with a polar mobile phase. Tetrahydro Furosemide, being a relatively non-polar molecule, will interact with the C18 column. By eluting with a polar mobile phase, components are separated based on their affinity for the stationary phase, with more polar compounds eluting earlier. Detection is achieved using a UV detector set to a wavelength where Tetrahydro Furosemide exhibits strong absorbance, ensuring sensitive and accurate measurement.

Apparatus and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Waters Alliance e2695 with 2998 PDA Detector or equivalent).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Symmetry® C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

  • Reagents:

    • Tetrahydro Furosemide Reference Standard (RS).

    • Acetonitrile (HPLC Grade).

    • Acetic Acid (Glacial, AR Grade).

    • Water (HPLC Grade/Milli-Q or equivalent).

Detailed Experimental Protocol
  • Prepare a 0.1% (v/v) solution of acetic acid in water.

  • The mobile phase consists of a mixture of 0.1% Acetic Acid in Water and Acetonitrile in a 60:40 (v/v) ratio [3].

  • To prepare 1000 mL, mix 600 mL of 0.1% acetic acid in water with 400 mL of acetonitrile.

  • Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sonication for 15-20 minutes.

Causality Insight: The acidic mobile phase (acetic acid) ensures that the carboxylic acid group on Tetrahydro Furosemide is protonated, leading to a more consistent retention time and better peak shape. Acetonitrile provides the necessary elution strength.

  • Accurately weigh approximately 25 mg of Tetrahydro Furosemide Reference Standard (RS) into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL. Sonicate if necessary to ensure complete dissolution.

  • Pipette 10.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL .

  • Accurately weigh approximately 25 mg of the Tetrahydro Furosemide bulk drug sample into a 50 mL volumetric flask.

  • Follow step 2 and 3 from the Standard Solution Preparation to obtain a final concentration of 100 µg/mL .

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

The following parameters are adapted from established methods for Furosemide and its related compounds to ensure optimal separation[3][4].

ParameterCondition
Column Symmetry® C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Acetic Acid in Water : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core tenet of a self-validating protocol.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution five (n=5) times.

  • Calculate the system suitability parameters from the resulting chromatograms.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak is symmetrical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and system.

Trustworthiness Check: Do not proceed with sample analysis if the SST criteria are not met. Troubleshoot the system (e.g., check for leaks, prepare fresh mobile phase, replace column) and repeat the SST.

HPLC Analysis Workflow

Figure 2: Step-by-step workflow for the HPLC quantitative analysis.

Calculation of Assay

The percentage assay of Tetrahydro Furosemide in the bulk drug sample is calculated using the following formula:

Assay (%) = (AT / AS) × (WS / WT) × P

Where:

  • AT = Average peak area of Tetrahydro Furosemide from the sample solution injections.

  • AS = Average peak area of Tetrahydro Furosemide from the standard solution injections.

  • WS = Weight of the Tetrahydro Furosemide Reference Standard (mg).

  • WT = Weight of the Tetrahydro Furosemide bulk drug sample (mg).

  • P = Purity of the Tetrahydro Furosemide Reference Standard (as a percentage).

Method Validation Summary

The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Tetrahydro Furosemide is pure and resolved from any degradation products or impurities. (Peak purity index > 0.999).
Linearity R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD) Repeatability: %RSD ≤ 2.0% for n=6 sample preparations. Intermediate Precision: %RSD ≤ 2.0% between different analysts/days/instruments.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.
Robustness The method remains unaffected by small, deliberate variations in parameters (e.g., ±5% organic phase, ±0.2 mL/min flow rate, ±2°C column temp).

Alternative Method: UV-Vis Spectrophotometry

For rapid, non-specific screening, UV-Vis spectrophotometry can be employed. This method is simpler and faster but cannot distinguish Tetrahydro Furosemide from other UV-absorbing impurities.

Protocol
  • Solvent: 0.1 N Sodium Hydroxide (NaOH) solution[5].

  • Standard & Sample Preparation: Prepare solutions of the reference standard and bulk drug sample in 0.1 N NaOH at a concentration of approximately 10 µg/mL.

  • Wavelength Scan: Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For the related compound Furosemide, this is typically around 229 nm in 0.1N NaOH[5].

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a 0.1 N NaOH blank.

  • Calculation: The concentration is calculated using the Beer-Lambert law by comparing the absorbance of the sample to that of the standard.

Limitation: This method assumes that all absorbance at the λmax is due to Tetrahydro Furosemide. It is not stability-indicating and should only be used for preliminary or in-process checks where impurity profiles are well-understood.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantitative analysis of Tetrahydro Furosemide in bulk drug substance. The detailed protocol, including system suitability criteria and a comprehensive method validation strategy, ensures that the results generated are accurate, precise, and trustworthy, meeting the stringent requirements of the pharmaceutical industry. The causality behind experimental choices has been explained to provide a deeper understanding of the analytical process. The alternative UV-Vis method offers a simpler option for screening but lacks the specificity of the primary HPLC method. Adherence to this guide will enable effective quality control and assurance for Tetrahydro Furosemide bulk drug.

References

  • Phale, M. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World journal of pharmaceutical research. [Link]

  • Giannetti, L., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. National Institutes of Health (NIH). [Link]

  • Magdum, C. S., et al. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sutan, A. M., et al. (2014). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH). [Link]

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2010). Furosemide Monograph. EDQM. [Link]

  • United States Pharmacopeia. (2022). Furosemide Injection Monograph. USP-NF. [Link]

  • PubChem. (n.d.). Furosemide. National Center for Biotechnology Information. [Link]

  • Chary, V. P., et al. (2023). UV spectrophotometric method development and validation for estimation of furosemide in the bulk and tablets dosage form. Annals of Phytomedicine. [Link]

  • Basappa, B., et al. (2010). Sensitive micro analysis of frusemide (furosemide) in bulk drug and formulations by visible spectrophotometry and high performance. Journal of the Serbian Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Furosemide. Wikipedia. [Link]

  • Apotex Inc. (2018). PRODUCT MONOGRAPH Pr APO-FUROSEMIDE. [Link]

Sources

Application Note: Tetrahydro Furosemide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TRS-260116

Abstract

This document provides a comprehensive guide for the qualification and application of Tetrahydro Furosemide as a pharmaceutical reference standard. Tetrahydro Furosemide, identified as Furosemide EP Impurity F, is a critical compound for monitoring the purity and stability of Furosemide, a widely used loop diuretic.[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, detailing the rigorous process of establishing a secondary or in-house working reference standard. This guide covers the essential steps from physicochemical characterization and purity assignment to practical application in chromatographic assays, ensuring compliance with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]

Introduction: The Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations.[3][4] Pharmacopoeial standards (e.g., USP, EP) are considered primary standards. However, for routine use, laboratories often qualify secondary reference standards against the primary standard to conserve the expensive primary material.[2][5][6]

Tetrahydro Furosemide is a known impurity and potential degradation product of Furosemide.[1] Its accurate quantification is crucial for ensuring the safety and efficacy of Furosemide-containing drug products. Establishing a qualified Tetrahydro Furosemide reference standard is therefore a prerequisite for developing and validating stability-indicating analytical methods for Furosemide.[7][8]

Physicochemical Characterization

The first step in qualifying a candidate material for use as a reference standard is to confirm its identity and define its physical properties.

Table 1: Physicochemical Properties of Tetrahydro Furosemide

PropertyValueSource
Chemical Name 4-Chloro-5-(sulfamoyl)-2-((tetrahydrofuran-2-yl)methylamino)benzoic acidN/A
Alternate Name Furosemide EP Impurity F[1]
CAS Number 4793-38-8[1][9]
Molecular Formula C₁₂H₁₅ClN₂O₅S[1]
Molecular Weight 334.78 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in methanol, acetonitrile; sparingly soluble in waterGeneral knowledge

Qualification Workflow for a Secondary Reference Standard

The qualification process is a systematic investigation to confirm the material's suitability for its intended purpose. It involves unambiguous identification, comprehensive purity evaluation, and potency assignment. The process must be thoroughly documented.[2][5]

Reference_Standard_Qualification_Workflow Figure 1: Workflow for Qualifying a Secondary Reference Standard cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Potency & Stability cluster_3 Phase 4: Documentation & Release Sourcing Source High-Purity Candidate Material InitialTesting Initial Testing for Compliance with Monograph Sourcing->InitialTesting Identity Identity Confirmation (NMR, MS, IR, UV) InitialTesting->Identity Purity Purity & Impurity Profile (HPLC, GC, LOD, ROI) Identity->Purity Potency Assign Purity/Potency Value (Mass Balance Approach) Purity->Potency Stability Forced Degradation & Long-Term Stability Studies Potency->Stability CoA Generate Certificate of Analysis (CoA) Stability->CoA Release Release for Use & Implement Retesting Program CoA->Release

Caption: Figure 1: Workflow for Qualifying a Secondary Reference Standard.

Step 1: Identity Confirmation

The identity of the candidate material must be unequivocally confirmed using a combination of spectroscopic techniques. This data should be compared against literature values or a primary reference standard if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy : Identifies characteristic functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy : Determines the wavelength of maximum absorbance (λmax), which is useful for detection in HPLC methods.[10]

Step 2: Purity Assessment & Impurity Profiling

A reference standard must be of the highest possible purity.[4] A mass balance approach is typically used to assign a purity value, accounting for all potential impurities.

Purity (Mass Balance) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)

  • Chromatographic Purity (Organic Impurities) : A validated, high-resolution stability-indicating HPLC method is the primary tool for detecting and quantifying process-related impurities and degradation products.[11][12][13]

  • Water Content : Determined by Karl Fischer titration (USP <921>).[14]

  • Residual Solvents : Measured using Gas Chromatography (GC) with headspace analysis (USP <467>).

  • Residue on Ignition (ROI) / Sulfated Ash : Quantifies the level of non-combustible (inorganic) impurities (USP <281>).

Table 2: Summary of Characterization & Purity Assessment Techniques

TestMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MS, IRConfirm molecular structureSpectrum conforms to the expected structure
Chromatographic Purity HPLC-UVQuantify organic impurities≥ 99.5% (Individual impurity ≤ 0.15%)
Water Content Karl Fischer TitrationQuantify water≤ 0.5%
Residual Solvents GC-HSQuantify residual manufacturing solventsComplies with ICH Q3C limits
Residue on Ignition Sulfated Ash TestQuantify inorganic impurities≤ 0.1%
Assay vs. Primary Standard HPLC-UVDetermine potency relative to official standard99.0% - 101.0%
Step 3: Stability Assessment (Forced Degradation)

To ensure the reference standard is stable and to support its use in stability-indicating methods, forced degradation studies are performed.[7][15] The material is subjected to stress conditions more severe than accelerated stability testing.

Table 3: Protocol for Forced Degradation of Tetrahydro Furosemide

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAssess stability in acidic conditions
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursAssess stability in alkaline conditions[10][15]
Oxidation 3% H₂O₂ at room temperature for 24 hoursAssess stability against oxidation[15]
Thermal Degradation Dry heat at 105°C for 48 hoursAssess stability at elevated temperature[10]
Photostability Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B)Assess stability to light exposure[7]

The stressed samples are then analyzed by HPLC to demonstrate that the primary peak is resolved from all degradation products, confirming the method's specificity.[16][17]

Protocols for Application

Once qualified, the Tetrahydro Furosemide reference standard can be used for routine analytical work.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for quantitative analysis.

  • Equilibration : Before opening, allow the reference standard container to equilibrate to room temperature for at least 30 minutes to prevent moisture uptake.[18]

  • Weighing : Accurately weigh approximately 10 mg of the Tetrahydro Furosemide reference standard into a 100 mL volumetric flask. Use an analytical balance and record the weight precisely.

  • Dissolution : Add approximately 70 mL of the diluent (e.g., Methanol or Acetonitrile/Water mixture as specified by the analytical method). Sonicate for 5-10 minutes to ensure complete dissolution.[19]

  • Dilution : Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This creates a stock solution of approximately 100 µg/mL.

  • Working Standard : Perform further serial dilutions as required by the analytical method to achieve the final working concentration (e.g., 1.0 µg/mL for impurity analysis).

  • Storage : Store stock solutions in amber glassware at 2-8°C and discard after the established solution stability period (typically 24-48 hours unless otherwise determined).[3][19]

Protocol 2: Use in HPLC Assay for Furosemide Impurities

This protocol describes the use of the qualified standard in a typical HPLC method for the determination of Furosemide impurities.

HPLC_Analysis_Workflow Figure 2: Flowchart for HPLC Impurity Analysis Prep Prepare Mobile Phase, Standard, and Sample Solutions Equilibrate Equilibrate HPLC System (Stable Baseline) Prep->Equilibrate SST Perform System Suitability Test (SST) - Inject Standard Solution (n=5) Equilibrate->SST SST_Check Check SST Criteria (Tailing Factor, RSD, Plate Count) SST->SST_Check SST_Check->Prep Fail Analysis Inject Blank, Standard, and Sample Solutions SST_Check->Analysis Pass Process Process Chromatograms & Integrate Peaks Analysis->Process Calculate Calculate Impurity Content (External Standard Method) Process->Calculate Report Report Results Calculate->Report

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Furosemide from its process-related impurities and degradation products. The control of such impurities is a critical regulatory requirement for ensuring the safety and efficacy of pharmaceutical products.[1][2][3] This document provides a comprehensive protocol, including the scientific rationale behind the method development, detailed experimental procedures, and system suitability criteria. The method has been developed to be specific, accurate, and precise, making it suitable for routine quality control and stability analysis of Furosemide drug substance and formulations.

Introduction: The Imperative for Purity in Furosemide

Furosemide, chemically known as 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, is a potent loop diuretic widely used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5] As an anthranilic acid derivative, its mechanism involves the inhibition of the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle, leading to increased excretion of water and electrolytes.[5]

The manufacturing process of Furosemide can lead to the formation of process-related impurities, such as unreacted starting materials or by-products.[5][6] Furthermore, Furosemide can degrade under various stress conditions like exposure to acid, base, oxidation, heat, and light, forming degradation products.[7][8][9] According to the International Council for Harmonisation (ICH) guidelines Q3A(R2), all impurities present in a new drug substance above the identification threshold (typically ≥0.10%) must be structurally identified and controlled with appropriate acceptance criteria.[1][10][11] Therefore, a validated, stability-indicating analytical method that can separate and quantify Furosemide from all potential impurities is paramount for regulatory compliance and patient safety.

This guide details a method that provides clear baseline separation of Furosemide from its key related substances listed in major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[12][13][14]

Analyte Characteristics: Furosemide and Its Impurities

Understanding the physicochemical properties of Furosemide and its related compounds is fundamental to developing a selective chromatographic method.

  • Furosemide: A weak acid with a carboxylic acid group (pKa ~3.8) and a sulfonamide group. Its structure contains a furan ring and a substituted benzene ring, which are strong chromophores, making UV detection highly effective.[15]

  • Related Compounds: The primary impurities often include precursors and degradation products. Key examples specified in the European Pharmacopoeia include:

    • Impurity A (Furosemide Related Compound A): 2-(Furan-2-ylmethylamino)-4-chloro-5-sulfamoylbenzoic acid. A process-related impurity.[16][]

    • Impurity C (Furosemide Related Compound B): 2-Amino-4-chloro-5-sulfamoylbenzoic acid, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA). This is a key starting material in the synthesis of Furosemide.[18][19]

    • Other impurities like B, D, E, and F are also specified and arise from various stages of synthesis or degradation.[16][]

The structural similarities and varying polarities among these compounds necessitate a highly efficient chromatographic system to achieve adequate resolution.

Method Development Rationale: A Logic-Driven Approach

The selection of each parameter in this HPLC method is based on established chromatographic principles to ensure a robust and reliable separation.

  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the ideal choice for separating moderately polar compounds like Furosemide and its impurities. The nonpolar stationary phase (C8 or C18) interacts with the analytes, and a polar mobile phase is used for elution.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is necessary to provide sufficient separation for the various related substances. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure for standard HPLC systems. For faster analysis, UPLC technology with sub-2 µm particle columns can be employed.[20]

  • Mobile Phase:

    • Aqueous Component & pH Control: A phosphate buffer (e.g., potassium dihydrogen phosphate) at an acidic pH (e.g., pH 3.0) is crucial. At this pH, the carboxylic acid group of Furosemide is protonated (non-ionized), which increases its hydrophobicity and promotes retention on the C18 column, leading to sharper, more symmetrical peaks.[6]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Elution Mode (Gradient): A gradient elution program, where the proportion of the organic solvent is increased over time, is employed. This is essential because the impurities of Furosemide span a range of polarities. A gradient program allows for the elution of more polar impurities (like Impurity C) early in the run while ensuring that the less polar impurities and Furosemide itself are eluted with good peak shape in a reasonable timeframe.[21]

  • Detection: A UV detector set at a wavelength where both the active ingredient and all impurities have significant absorbance ensures sensitive detection. While Furosemide has multiple absorption maxima, wavelengths around 230-240 nm or 272 nm are commonly used.[7][21][22] Using a Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis and spectral confirmation of the separated components.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Col_Screen Column Screening (C18, C8, Phenyl) MP_Screen Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Col_Screen->MP_Screen Select best column Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Select best mobile phase Flow_Opt Flow Rate & Temp. Optimization Grad_Opt->Flow_Opt Fine-tune separation SST System Suitability (Resolution, Tailing) Flow_Opt->SST Define final method Forced_Deg Forced Degradation (Specificity) SST->Forced_Deg Confirm stability-indicating

Caption: Logical workflow for chromatographic method development.

Protocol: Stability-Indicating HPLC Method for Furosemide

This protocol is designed to be a self-validating system through rigorous system suitability checks.

Instrumentation and Reagents
  • Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chemicals: Furosemide Reference Standard (RS), Furosemide Impurity RS (A, C, etc.), Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Purified Water.

Chromatographic Conditions
ParameterSpecification
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm[7][9]
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program Time (min)
0
25
30
32
40
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 25 mg of Furosemide RS into a 250 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Solution (1000 µg/mL): Accurately weigh about 50 mg of the Furosemide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Resolution Solution: Prepare a solution of Furosemide (approx. 1000 µg/mL) spiked with known impurities (e.g., Impurity A and Impurity C) at a concentration of approximately 0.15% of the Furosemide concentration. This solution is critical for verifying system suitability.

System Suitability Test (SST)

Before sample analysis, inject the resolution solution and verify the following criteria.

ParameterAcceptance Criteria
Resolution Resolution between the peaks for Impurity A and Furosemide must be ≥ 4.0.[13]
Tailing Factor The tailing factor for the Furosemide peak should not be more than 2.0.
Theoretical Plates The number of theoretical plates for the Furosemide peak should be ≥ 2000.
RSD of Injections The relative standard deviation (RSD) for five replicate injections of the Furosemide peak area should be ≤ 2.0%.
Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform the SST as described in section 4.4.

  • Once SST criteria are met, inject the blank (diluent), followed by the standard solution and the test solution(s).

  • Identify the peaks of related substances in the test solution chromatogram by comparing their retention times with those from the impurity standards or based on their relative retention times (RRT) with respect to the Furosemide peak.

  • Calculate the percentage of each impurity using the external standard method.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phases & Diluent Prep_Sol Prepare Standard, Test, & Resolution Solutions Prep_MP->Prep_Sol Equil Equilibrate HPLC System SST Perform System Suitability Test (SST) Equil->SST Inject Inject Blank, Standard, & Samples SST->Inject If SST Passes Integrate Integrate Peaks Inject->Integrate Calculate Calculate Impurity % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step analytical workflow for Furosemide analysis.

Protocol: Forced Degradation Studies

To prove the stability-indicating capability of the method, Furosemide is subjected to stress conditions as mandated by ICH guidelines.[7][9] The objective is to demonstrate that degradation product peaks do not co-elute with the Furosemide peak.

  • Acid Hydrolysis: Dissolve Furosemide in diluent, add 1N HCl, and heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve Furosemide in diluent, add 1N NaOH, and keep at room temperature for 1 hour. Neutralize with 1N HCl before injection. Furosemide is known to degrade in basic conditions.[8]

  • Oxidative Degradation: Dissolve Furosemide in diluent, add 30% H₂O₂ solution, and keep at room temperature for 4 hours.[9]

  • Thermal Degradation: Expose solid Furosemide powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in diluent for analysis.

  • Photolytic Degradation: Expose a solution of Furosemide to UV light (254 nm) or sunlight for 48 hours. Furosemide is known to be photosensitive.[23]

For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample. The chromatograms should be evaluated for the appearance of new peaks, the resolution between these peaks and the main Furosemide peak, and the peak purity of Furosemide using a PDA detector.

Typical Results

The described method provides excellent separation between Furosemide and its principal related compounds.

CompoundTypical Retention Time (min)Relative Retention Time (RRT)
Impurity C (CSA)~5.5~0.50
Impurity A~9.2~0.84
Furosemide ~11.0 1.00
Impurity D~16.5~1.50

Note: Retention times are approximate and may vary depending on the specific column and system.

Forced degradation studies typically show significant degradation under basic and oxidative conditions, with all degradant peaks being well-resolved from the Furosemide peak, confirming the method's stability-indicating nature.

Conclusion

The RP-HPLC method detailed in this application note is a highly effective and reliable tool for the quality control of Furosemide. It successfully separates the active pharmaceutical ingredient from its process-related and degradation impurities, fulfilling the stringent requirements of regulatory bodies. The logical development approach, coupled with rigorous system suitability and forced degradation protocols, ensures the method's specificity, precision, and robustness for routine use in the pharmaceutical industry.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Chemistry Research Journal. (n.d.). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. [Link]

  • Stress degradation of furosemide and RP-HPLC method validation. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. [Link]

  • Heffron, T. P., et al. (2013). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. National Institutes of Health. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Studylib. (n.d.). Furosemide: European Pharmacopoeia 5.0 Monograph. [Link]

  • Giannetti, L., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health. [Link]

  • Chavan, R. R., et al. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • U.S. Food & Drug Administration. (n.d.). Furosemide. [Link]

  • Phale, M., & Sharma, S. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research. [Link]

  • FIP. (2009). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide. PubChem. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of amiloride hydrochloride and furosemide. [Link]

  • SynZeal. (n.d.). Furosemide Impurities. [Link]

  • Veeprho. (n.d.). Furosemide EP Impurity C | CAS 3086-91-7. [Link]

  • Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. [Link]

  • European Pharmacopoeia. (2010). FUROSEMIDE Furosemidum. [Link]

  • Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • ResearchGate. (n.d.). HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the.... [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Paediatric Formulary: Furosemide oral solution monograph published for public consultation in Pharmeuropa PaedForm. [Link]

  • Farmacia Journal. (n.d.). HPLC analysis of furosemide în rat plasma. [Link]

  • National Institutes of Health. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • Brazilian Journal of Biological Sciences. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. [Link]

  • ResearchGate. (2022). (PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. [Link]

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. (n.d.). researchgate.net. [Link]

Sources

LC-MS/MS method for Tetrahydro Furosemide in biological fluids

Author: BenchChem Technical Support Team. Date: January 2026

An LC-MS/MS Method for Quantifying Tetrahydro Furosemide in Human Plasma: A Comprehensive Application Note for Bioanalytical Scientists

Introduction

Tetrahydro Furosemide, also known as Furosemide EP Impurity F, is a key related substance of the potent loop diuretic, Furosemide.[1] Furosemide is widely prescribed for treating edema and hypertension. The accurate quantification of its impurities and metabolites, such as Tetrahydro Furosemide, in biological matrices is critical during drug development and in clinical pharmacology studies to understand the drug's metabolic profile, ensure safety, and meet regulatory requirements.

This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Tetrahydro Furosemide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices. The method adheres to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity and reliability.[2][3][4]

Scientific Principles & Method Rationale

A successful bioanalytical method hinges on a clear understanding of the analyte's physicochemical properties and a logical approach to sample preparation, chromatography, and detection.

Analyte & Internal Standard (IS) Properties

Tetrahydro Furosemide (Molecular Formula: C₁₂H₁₅ClN₂O₅S, Molecular Weight: 334.78 g/mol ) is a derivative of Furosemide.[1] Like its parent compound, it is an acidic molecule due to the carboxylic acid group, with an estimated pKa similar to Furosemide's pKa of 3.9.[5] This property is fundamental to designing an effective extraction strategy.

Sample Preparation Strategy: Liquid-Liquid Extraction (LLE)

Biological fluids like plasma are complex matrices containing proteins, salts, and lipids that can interfere with LC-MS/MS analysis. Therefore, an efficient sample cleanup and analyte enrichment step is essential. While methods like protein precipitation (PPT) are fast, and solid-phase extraction (SPE) offers high selectivity[6][8], Liquid-Liquid Extraction (LLE) provides a superior balance of cleanliness, recovery, and cost-effectiveness for this application.[9][10]

The LLE protocol is based on pH-controlled partitioning. By acidifying the plasma sample, Tetrahydro Furosemide is converted to its neutral, non-ionized state, rendering it more soluble in a water-immiscible organic solvent like ethyl acetate.[9][11] This process efficiently extracts the analyte from the aqueous biological matrix while leaving behind many endogenous interferences.

Chromatographic Separation: Reversed-Phase UPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate Tetrahydro Furosemide from any remaining matrix components before it enters the mass spectrometer. A reversed-phase methodology is ideal. A Kinetex Biphenyl column is selected for its unique selectivity, which arises from a mixture of hydrophobic and pi-pi interactions, providing excellent peak shape and resolution for aromatic compounds like Tetrahydro Furosemide.[12]

The mobile phase consists of a gradient of acetonitrile (organic modifier) and water containing a small amount of formic acid. The formic acid serves two purposes: it maintains the analyte in its protonated form for consistent retention and promotes better ionization efficiency in the mass spectrometer source.[7]

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the detection technique of choice due to its unparalleled sensitivity and selectivity. The analysis is performed in the negative ion electrospray ionization (ESI) mode, as the acidic nature of the analyte allows for easy deprotonation to form the [M-H]⁻ ion. Detection is achieved using Multiple Reaction Monitoring (MRM), where the specific precursor ion of Tetrahydro Furosemide is selected and fragmented, and a resulting unique product ion is monitored. This process virtually eliminates background noise, allowing for precise quantification even at very low concentrations.

Detailed Experimental Protocol

Materials and Reagents
  • Tetrahydro Furosemide analytical standard (≥98% purity)

  • Furosemide-d5 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Human plasma (with K₂EDTA as anticoagulant), screened and blank

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and disposable tips

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tetrahydro Furosemide and Furosemide-d5 in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the Tetrahydro Furosemide stock solution in 50:50 (v/v) acetonitrile:water to create spiking solutions for calibration standards and QCs.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Furosemide-d5 stock solution in acetonitrile.

  • Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentrations. A typical calibration range is 0.5–500 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Liquid-Liquid Extraction

The workflow for extracting Tetrahydro Furosemide from plasma is illustrated below.

G Figure 1: Liquid-Liquid Extraction (LLE) Workflow cluster_prep Sample Preparation cluster_extract Supernatant Processing plasma 1. Pipette 100 µL Plasma (Sample, Calibrator, or QC) add_is 2. Add 25 µL IS Working Solution (100 ng/mL Furosemide-d5) plasma->add_is vortex1 3. Vortex (10 sec) add_is->vortex1 acidify 4. Add 25 µL 5% Formic Acid vortex1->acidify vortex2 5. Vortex (10 sec) acidify->vortex2 add_solvent 6. Add 600 µL Ethyl Acetate vortex2->add_solvent vortex3 7. Vortex Mix (2 min) add_solvent->vortex3 centrifuge 8. Centrifuge (10,000 x g, 5 min) vortex3->centrifuge transfer 9. Transfer 500 µL Supernatant to a clean tube centrifuge->transfer Extract Organic Layer evaporate 10. Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute 11. Reconstitute in 100 µL Mobile Phase A/B (90:10) evaporate->reconstitute vortex4 12. Vortex (30 sec) reconstitute->vortex4 transfer_vial 13. Transfer to Autosampler Vial vortex4->transfer_vial

Caption: Figure 1: Liquid-Liquid Extraction (LLE) Workflow

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

Parameter Value
Column Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm[12]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 2.5 min; hold 1 min; return to 10% B in 0.1 min; equilibrate 1.4 min
Total Run Time 5.0 min
Injection Volume 5 µL
Column Temperature 40°C

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometer Conditions

Parameter Value
Instrument SCIEX Triple Quad™ 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
Tetrahydro Furosemide 333.8 229.0 (Quantifier) 100 -60 -35 -10
Tetrahydro Furosemide 333.8 205.1 (Qualifier) 100 -60 -45 -10
Furosemide-d5 (IS) 334.0 206.0[6] 100 -65 -50 -12

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. These values require optimization.

Method Validation Protocol

The method must be validated according to regulatory guidelines to ensure its reliability for bioanalysis.[13][14]

G Figure 2: Bioanalytical Method Validation Process center_node Validated LC-MS/MS Method selectivity Selectivity & Specificity selectivity->center_node linearity Linearity & Range linearity->center_node accuracy Accuracy accuracy->center_node precision Precision (Intra- & Inter-day) precision->center_node recovery Extraction Recovery recovery->center_node matrix Matrix Effect matrix->center_node stability Stability (Freeze-Thaw, Bench-Top, etc.) stability->center_node

Caption: Figure 2: Bioanalytical Method Validation Process

Table 4: Validation Parameters and Acceptance Criteria (per FDA/ICH M10 Guidelines[2][3])

Parameter Experiment Acceptance Criteria
Selectivity Analyze 6 blank plasma lots for interferences at the analyte and IS retention times. No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity Analyze calibration curves (≥6 non-zero points) over 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 6 replicates of QCs (LLOQ, L, M, H) in 3 separate runs. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).[15]
Recovery Compare analyte peak area from extracted samples to post-extraction spiked samples. Recovery should be consistent and precise across QC levels.
Matrix Effect Compare analyte response in post-extraction spiked samples to response in neat solution. IS-normalized matrix factor should be consistent across lots and concentrations.

| Stability | Assess analyte stability in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of Tetrahydro Furosemide in human plasma. The protocol emphasizes a robust liquid-liquid extraction for sample cleanup, followed by rapid and selective UHPLC-MS/MS analysis. By adhering to the detailed steps for method execution and the principles of bioanalytical validation, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions and pharmacokinetic studies.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Benzi, J. R. L., Rocha, A., Colombari, J. C., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. ResearchGate. [Link]

  • El-Enany, N. (2008). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. ResearchGate. [Link]

  • El-Enany, N., et al. (2008). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. PubMed. [Link]

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. PubMed. [Link]

  • Elbardissy, A., et al. (2014). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. LA QUIMICA. [Link]

  • Abdel-Rahman, S. M., et al. (2021). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. NIH. [Link]

  • Abdel-Rahman, S. M., et al. (2022). A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. NIH. [Link]

  • Mogosan, C., et al. (2010). HPLC analysis of furosemide in rat plasma. Farmacia Journal. [Link]

  • Phenomenex. LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex. [Link]

  • Mansour, O., et al. Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. [Link]

  • IOSR Journal. Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. IOSR Journal. [Link]

  • ResearchGate. Physicochemical parameters and chemical structure of furosemide and metoprolol. ResearchGate. [Link]

  • Chemsrc. (2025). Furosemide | CAS#:54-31-9. Chemsrc. [Link]

  • INCHEM. Furosemide (PIM 240). INCHEM. [Link]

Sources

Application Note: Forced Degradation Studies of Furosemide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for conducting forced degradation studies on Furosemide, a potent loop diuretic. The objective is to intentionally degrade the Furosemide drug substance under a variety of stress conditions—hydrolytic, oxidative, photolytic, and thermal—as mandated by international regulatory guidelines.[1][2] The protocols herein are designed to generate potential degradation products, facilitating the identification of impurities and the development of a robust, stability-indicating analytical method. This guide details the experimental rationale, step-by-step protocols for stress application, and a validated HPLC-UV method for the separation and quantification of Furosemide and its degradants. The successful execution of these studies is critical for understanding the intrinsic stability of the molecule, elucidating degradation pathways, and ensuring the safety and efficacy of the final pharmaceutical product.[3]

Introduction

Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a widely prescribed diuretic used to treat edema and hypertension.[4] Its chemical stability is a critical quality attribute that can be compromised by environmental factors such as pH, light, and oxidizing agents.[3][5] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate forced degradation (or stress testing) studies to understand how a drug substance behaves under harsh conditions.[1][6]

The core purpose of these studies is twofold:

  • Pathway Elucidation: To identify the likely degradation products and establish the degradation pathways of the drug substance.[3]

  • Method Validation: To demonstrate the specificity and stability-indicating nature of the analytical methods used for quality control. The method must be able to resolve the active pharmaceutical ingredient (API) from any potential impurities and degradation products.[2]

This document serves as a practical guide for researchers and drug development professionals to design and execute a comprehensive forced degradation study on Furosemide.

Scientific Rationale & Experimental Design

The experimental design is guided by the ICH Q1A(R2) guideline, which recommends exposing the drug to hydrolytic, oxidative, photolytic, and thermal stress.[6][7] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[6][8] This level of degradation is considered optimal for reliably detecting and identifying degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Logical Workflow for Furosemide Forced Degradation

The overall process follows a systematic workflow from sample preparation to data analysis. This ensures that all stress conditions are evaluated and that the resulting samples are appropriately analyzed to yield a complete impurity profile.

Furosemide_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Furosemide Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH) stock->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose Aliquots thermal Thermal Stress (e.g., 80°C) stock->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B) stock->photo Expose Aliquots neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Identify & Characterize Degradation Products hplc->characterize

Caption: Experimental workflow for the forced degradation study of Furosemide.

Materials and Analytical Methodology

Materials and Reagents
  • Furosemide Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% Solution

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium Dihydrogen Phosphate, AR Grade

  • Orthophosphoric Acid, AR Grade

  • Water, HPLC Grade or Milli-Q

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • LC-Mass Spectrometry (LC-MS) system for impurity identification (recommended).

  • pH Meter

  • Calibrated Oven

  • Photostability Chamber (compliant with ICH Q1B)

  • Analytical Balance

Stability-Indicating HPLC Method

A robust, stability-indicating method is paramount. The method described below is designed to effectively separate Furosemide from its known degradation products, such as 4-chloro-5-sulfamoylanthranilic acid (CSA).[9][10][11]

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 25mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄) in a 40:60 v/v ratio.[12]
Flow Rate 1.0 mL/min[13][14]
Detection Wavelength 238 nm or 254 nm[2][13]
Injection Volume 10 µL
Column Temperature 30°C
Run Time ~15 minutes (ensure all degradants are eluted)

Causality: A C8 or C18 column provides excellent hydrophobic retention for Furosemide and its degradants. The acidic phosphate buffer (pH 3.0) is used to suppress the ionization of Furosemide's carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good separation efficiency.

Detailed Experimental Protocols

Initial Preparation: Prepare a stock solution of Furosemide at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase). Protect this solution from light.[15]

Acidic Hydrolysis
  • Objective: To assess degradation in an acidic environment. Furosemide is known to degrade rapidly at acidic pH.[10]

  • Protocol:

    • Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 1.0M HCl to achieve a final concentration of 0.1M HCl.

    • Keep the flask at room temperature or heat gently (e.g., 60°C) for a defined period (e.g., start with 2 hours).

    • After the incubation period, carefully neutralize the solution with an equivalent amount of 1.0M NaOH.

    • Dilute to volume with the mobile phase.

    • Analyze by HPLC. Adjust stress time/temperature if degradation is outside the 5-20% range.

Basic Hydrolysis
  • Objective: To evaluate stability in an alkaline environment. Furosemide is generally more stable at alkaline pH compared to acidic pH under laboratory light.[10]

  • Protocol:

    • Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 1.0M NaOH to achieve a final concentration of 0.1M NaOH.

    • Keep the flask at room temperature or heat gently (e.g., 60°C) for a longer period (e.g., start with 8 hours).

    • After incubation, neutralize the solution with an equivalent amount of 1.0M HCl.

    • Dilute to volume with the mobile phase.

    • Analyze by HPLC.

Oxidative Degradation
  • Objective: To investigate the drug's susceptibility to oxidation.

  • Protocol:

    • Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., start with 6 hours), protected from light.

    • After incubation, dilute to volume with the mobile phase.

    • Analyze by HPLC. Note that peroxide can interfere with chromatography; ensure it does not co-elute with key peaks.

Thermal Degradation
  • Objective: To assess the impact of high temperature on the solid drug substance and a solution.

  • Protocol (Solid State):

    • Place a thin layer of Furosemide powder in a petri dish.

    • Expose it to a high temperature (e.g., 80°C) in a calibrated oven for a set period (e.g., 24 hours).

    • After exposure, allow it to cool. Prepare a solution of the stressed powder at the target concentration and analyze by HPLC.

  • Protocol (Solution State):

    • Prepare a solution of Furosemide in the mobile phase.

    • Reflux the solution at a high temperature (e.g., 80°C) for a set period (e.g., 8 hours).

    • Cool, and analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the drug's photosensitivity. Furosemide is known to be a photosensitive drug.[10][15]

  • Protocol:

    • Expose a solution of Furosemide and a sample of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

    • A control sample should be stored in the dark under the same temperature conditions.

    • After exposure, prepare solutions of the stressed samples and the dark control.

    • Analyze all samples by HPLC.

Results and Discussion

The results from each stress condition should be compiled to build a comprehensive degradation profile. A summary table is an effective way to present the data.

Table 1: Summary of Forced Degradation Results for Furosemide

Stress ConditionParameters% Degradation of FurosemideRRT of Major Degradant(s)Observations
Acid Hydrolysis 0.1M HCl, 60°C, 2h~15%0.45Significant degradation observed. Primary degradant is likely CSA.
Base Hydrolysis 0.1M NaOH, 60°C, 8h~8%0.45, 1.20Less degradation than acid. Multiple minor degradants observed.
Oxidation 3% H₂O₂, RT, 6h~12%1.35, 1.50Formation of multiple oxidation products.[16]
Thermal (Solid) 80°C, 24h< 2%-Furosemide is relatively stable to dry heat in solid form.
Photolysis (Solution) ICH Q1B~18%0.45Significant photodegradation. Hydrolysis to CSA is a known pathway.[5][9]

Note: % Degradation and RRT values are illustrative and must be determined experimentally.

Proposed Degradation Pathway

Based on the results and literature, the primary degradation pathway for Furosemide under hydrolytic (acidic) and photolytic stress involves the cleavage of the amide bond connecting the furan ring to the anthranilic acid core.[5] This hydrolysis yields 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.

Furosemide_Degradation_Pathway Furosemide Furosemide CSA 4-chloro-5-sulfamoylanthranilic acid (CSA) Furosemide->CSA Acid Hydrolysis / Photolysis FA Furfuryl Alcohol Furosemide->FA Acid Hydrolysis / Photolysis OxidationProducts Oxidation Products (e.g., Pyridinium Salts) Furosemide->OxidationProducts Oxidation (H₂O₂)

Caption: Simplified degradation pathway of Furosemide under stress conditions.

Conclusion

This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on Furosemide. The provided protocols for acid, base, oxidative, thermal, and photolytic stress are aligned with ICH guidelines and are designed to produce a meaningful degradation profile. The stability-indicating HPLC method detailed herein is crucial for separating and quantifying Furosemide in the presence of its degradation products. By following these protocols, researchers can successfully characterize the intrinsic stability of Furosemide, identify potential impurities, and develop robust analytical methods essential for regulatory submissions and ensuring product quality.

References

  • Vertex AI Search Result[9],[10],[11] - Identification of Furosemide Photodegradation Products in Water-Acetonitrile Mixture. J-Stage.

  • Vertex AI Search Result[6],[8] - Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories.

  • Vertex AI Search Result[10] - Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. J-Stage.

  • Vertex AI Search Result[11] - (PDF) Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. ResearchGate.

  • Vertex AI Search Result[13],[14] - Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed & Oxford Academic.

  • Vertex AI Search Result[1] - ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

  • Vertex AI Search Result[14] - Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Oxford Academic.

  • Vertex AI Search Result[2] - Stress degradation of furosemide and RP-HPLC method validation. World Journal of Pharmaceutical Research.

  • Vertex AI Search Result[3] - Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

  • Vertex AI Search Result[12] - Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH).

  • Vertex AI Search Result[8] - Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • Vertex AI Search Result[17] - Purity Data of Furosemide Photodegradation Products. ResearchGate.

  • Vertex AI Search Result[5] - An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. National Institutes of Health (NIH).

  • Vertex AI Search Result[15] - Furosemide in water matrix: HPLC-UV method development and degradation studies.

  • Vertex AI Search Result[18] - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • Vertex AI Search Result[19] - STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF FRUSEMIDE AND AMILORIDE HYDROCHLORIDE IN TABLET DOSAGE FORM. ResearchGate.

  • Vertex AI Search Result[16] - Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts. PubMed.

  • Vertex AI Search Result[20] - Furosemide - ClinPGx.

  • Vertex AI Search Result[4] - Furosemide | C12H11ClN2O5S | CID 3440. PubChem - National Institutes of Health (NIH).

  • Vertex AI Search Result[21] - (PDF) Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide. ResearchGate.

  • Vertex AI Search Result[22] - Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide. Semantic Scholar.

  • Vertex AI Search Result[23] - Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate.

  • Vertex AI Search Result[24] - Photodegradation pathway of furosemide. ResearchGate.

  • Vertex AI Search Result[7] - Q1A(R2) Guideline. ICH.

Sources

Application Notes and Protocols for Monitoring Furosemide Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Monitoring Furosemide Stability

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. However, Furosemide is notoriously unstable, particularly when exposed to light, which can lead to the formation of degradation products.[2][3] This degradation not only reduces the bio-availability of the active pharmaceutical ingredient (API) but also has the potential to introduce compounds with altered pharmacological or toxicological profiles.[3] Therefore, robust and reliable analytical techniques for monitoring Furosemide degradation are paramount for ensuring the safety, quality, and efficacy of its pharmaceutical formulations.[1][4]

This comprehensive guide provides an in-depth overview of Furosemide's degradation pathways and offers detailed, field-proven protocols for its analysis using state-of-the-art analytical techniques. The methodologies described herein are designed to be self-validating systems, grounded in scientific principles and authoritative standards, to empower researchers, scientists, and drug development professionals in their quality control and stability testing endeavors.

Understanding Furosemide's Degradation Pathways

The primary degradation route for Furosemide is photodegradation, specifically photo-hydrolysis, which is significantly influenced by pH.[5][6] When exposed to light, particularly UV radiation, an aqueous solution of Furosemide can undergo hydrolysis, resulting in the formation of a yellow solution containing 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[2][3][7] Studies have shown that Furosemide is most stable at a neutral pH of 7.[5][8] In acidic conditions (below pH 3), hydrolysis is catalyzed by hydrogen ions, leading to accelerated degradation.[6]

The degradation process can be visualized as follows:

Furosemide_Degradation Furosemide Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) Degradation_Products Furosemide->Degradation_Products Photo-hydrolysis (UV light) Acidic conditions accelerate CSA 4-chloro-5-sulfamoylanthranilic acid (CSA) (Saluamine) Degradation_Products->CSA Furfuryl_Alcohol Furfuryl Alcohol Degradation_Products->Furfuryl_Alcohol

Caption: Furosemide's primary photodegradation pathway.

Comparative Overview of Analytical Techniques

A variety of analytical techniques can be employed to monitor the degradation of Furosemide. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown degradants, and sample throughput.

Technique Principle Advantages Disadvantages Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity. Can separate and quantify the parent drug and its degradation products simultaneously.[9]Requires more complex instrumentation and expertise.Routine quality control, stability studies, and quantification of Furosemide and its known degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides structural information for the identification of unknown degradation products and impurities.[10][11] High sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV.Identification and characterization of process-related impurities and novel degradation products.[12][13]
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.[14][15]Lacks the specificity to distinguish between the parent drug and its degradation products if their spectra overlap.Preliminary analysis, and quantification of Furosemide in simple matrices where interference is minimal.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, short analysis times, and low sample and reagent consumption.[16][17]Can be less robust than HPLC for routine analysis.Rapid screening and analysis of Furosemide in complex matrices like urine.[16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of Furosemide degradation. These protocols are based on established methods and are designed to be readily implemented in a laboratory setting.

Protocol 1: Stability-Indicating HPLC Method for Furosemide and its Degradation Products

This protocol describes a reversed-phase HPLC method capable of separating Furosemide from its principal degradation product, CSA, and other potential impurities.[1][18]

Rationale: The choice of a C8 or C18 column provides a hydrophobic stationary phase suitable for retaining Furosemide and its related compounds. The mobile phase composition is optimized to achieve a good separation between the analyte peaks. UV detection at 238 nm or 272 nm provides good sensitivity for Furosemide and its degradation products.[1][9]

Materials and Reagents:

  • Furosemide reference standard

  • 4-chloro-5-sulfamoylanthranilic acid (CSA) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid or acetic acid

  • Purified water (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • Supelcosil C8 (250 mm x 4.6 mm, 5 µm) or Symmetry® C18 (250 mm x 4.6 mm, 5 µm) column[1][9]

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Option A: Prepare a solution of 0.2 g of potassium dihydrogen orthophosphate in 700 mL of water. Adjust the pH to 7.0 with dilute ammonia. Add 300 mL of 1-propanol. Filter and degas.[18]

    • Option B: Prepare a mixture of 0.1% acetic acid in water and acetonitrile in a 60:40 (v/v) ratio. Filter and degas.[9]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Furosemide and CSA reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation (Forced Degradation Study):

    • Acid Hydrolysis: Dissolve Furosemide in a solution of 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution with 0.1 M NaOH.

    • Alkaline Hydrolysis: Dissolve Furosemide in a solution of 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution with 0.1 M HCl.

    • Oxidative Degradation: Dissolve Furosemide in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Photodegradation: Expose a solution of Furosemide to UV light (e.g., 254 nm) for a specified duration.[19]

    • Thermal Degradation: Expose solid Furosemide to dry heat (e.g., 105°C) for a specified period. Dissolve the sample in the mobile phase.

    • For all stressed samples, dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Supelcosil C8 or Symmetry® C18

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 238 nm or 272 nm[1][9]

    • Column Temperature: Ambient or controlled at 25°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples (including a non-degraded control).

    • Identify the peaks of Furosemide and CSA based on their retention times compared to the standards.

    • Quantify the amount of Furosemide remaining and the amount of CSA formed using the calibration curve.

Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Optimization Optimize Chromatographic Conditions Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Specificity Demonstrate Specificity Forced_Degradation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: General workflow for HPLC method validation.

Protocol 2: LC-MS/MS for Identification of Furosemide Degradation Products

This protocol outlines a general approach for using LC-MS/MS to identify and characterize unknown degradation products of Furosemide.

Rationale: The combination of liquid chromatography for separation and tandem mass spectrometry for mass analysis and fragmentation provides a powerful tool for elucidating the structures of unknown compounds. A biphenyl column can offer unique selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like Furosemide and its degradants.[10]

Materials and Reagents:

  • Furosemide

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or equivalent column[10]

Procedure:

  • Sample Preparation:

    • Prepare a solution of Furosemide in a suitable solvent (e.g., methanol or acetonitrile).

    • Subject the solution to forced degradation as described in Protocol 1 to generate degradation products.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: Kinetex 2.6 µm Biphenyl

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Furosemide.

    • Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ions present.

    • Product Ion Scan (MS2): Select the precursor ions of interest (Furosemide and potential degradation products) and fragment them to obtain their product ion spectra.

  • Data Analysis:

    • Compare the mass spectra of the peaks in the degraded sample to that of the undegraded Furosemide.

    • Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.

Protocol 3: UV Spectrophotometric Analysis of Furosemide

This protocol provides a simple and rapid method for the quantification of Furosemide in bulk drug or simple formulations.

Rationale: Furosemide exhibits a characteristic UV absorbance maximum, which can be used for its quantification according to the Beer-Lambert law. The use of 0.1 N NaOH as a solvent ensures the complete dissolution of Furosemide.[15]

Materials and Reagents:

  • Furosemide reference standard

  • Sodium hydroxide (NaOH)

  • Purified water

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

Procedure:

  • Solvent Preparation (0.1 N NaOH):

    • Dissolve 4.0 g of NaOH in 1 L of purified water.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Furosemide reference standard and dissolve it in 100 mL of 0.1 N NaOH to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with 0.1 N NaOH to obtain concentrations in the range of 1-10 µg/mL.

  • Sample Preparation:

    • For bulk drug, prepare a solution of known concentration in 0.1 N NaOH.

    • For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Furosemide and dissolve it in 0.1 N NaOH. Filter the solution if necessary. Dilute to a suitable concentration.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of Furosemide between 200-400 nm. The λmax is typically around 229 nm in 0.1 N NaOH.[15]

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a 0.1 N NaOH blank.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of Furosemide in the sample solution from the calibration curve.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive monitoring of Furosemide degradation. The choice of the most appropriate method will depend on the specific analytical objective, ranging from routine quality control using HPLC to the in-depth characterization of unknown impurities with LC-MS. By implementing these validated methods, researchers and pharmaceutical professionals can ensure the quality, safety, and efficacy of Furosemide-containing products, ultimately safeguarding patient health.

References

  • CZE-LIF and MECC-LIF are thereby shown to permit unambiguous recognition of furosemide in urines collected after ingestion of therapeutic doses of this drug. This is in contrast to solute detection via UV absorbance for which the extraction of furosemide is required. ()
  • Stress degradation of furosemide and RP-HPLC method valid
  • Photodegradation of furosemide solutions - PubMed. ([Link])

  • Photodegradation pathway of furosemide. | Download Scientific Diagram - ResearchGate. ([Link])

  • Development of analytical method by free solution capillary electrophoresis for furosemide under stress degradation | Request PDF - ResearchGate. ([Link])

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. ([Link])

  • Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution - J-Stage. ([Link])

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - NIH. ([Link])

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ([Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ([Link])

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. ([Link])

  • Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture - J-Stage. ([Link])

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - NIH. ([Link])

  • Analytical Techniques for Furosemide Determination - Taylor & Francis Online. ([Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - NIH. ([Link])

  • Capillary electrophoresis of diuretics and probenecid in methanol - ResearchGate. ([Link])

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. ([Link])

  • (PDF) Photolytic degradation of frusemide - ResearchGate. ([Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. ([Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - ResearchGate. ([Link])

  • LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna - Phenomenex. ([Link])

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed. ([Link])

  • Photostability studies on the furosemide-triamterene drug association - PubMed. ([Link])

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - MDPI. ([Link])

  • Degradation Study of UV Spectrophotometric Drug Analysis of Furosemide - Omics. ([Link])

  • (PDF) Analytical Techniques for Furosemide Determination - ResearchGate. ([Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])

  • UV spectrophotometric method development and validation for estimation of furosemide in the bulk and tablets dosage form - Ukaaz Publications. ([Link])

  • New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations - AI Publications. ([Link])

  • Determination of furosemide in pharmaceutical formulations by diffuse reflectance spectroscopy - PubMed. ([Link])

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. ([Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Furosemide HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Furosemide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue: peak tailing. Symmetrical, Gaussian peaks are the cornerstone of accurate quantification. When tailing occurs, it can compromise resolution, integration, and ultimately, the reliability of your results.

This document provides in-depth, field-proven insights into the causes of furosemide peak tailing and offers a structured, logical approach to troubleshooting.

Understanding the Culprit: The Chemistry of Furosemide and its Interactions

Furosemide is a weakly acidic compound with a pKa of approximately 3.9.[1] This means its degree of ionization is highly dependent on the pH of the mobile phase. In reversed-phase HPLC, peak tailing for acidic compounds like furosemide often stems from secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the silica-based column packing.[2][3]

Key Mechanistic Causes of Peak Tailing:

  • Silanol Interactions: Most reversed-phase columns are silica-based. Even with end-capping, some free silanol groups remain on the surface.[4] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), creating active sites that can interact with polar parts of the furosemide molecule through ion-exchange or hydrogen bonding.[4][5] This secondary retention mechanism is a primary cause of peak tailing.[3][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of furosemide (3.9), the analyte will exist in a mixed state of ionized and non-ionized forms. This can lead to peak broadening and tailing as the different forms interact differently with the stationary phase.[7] To ensure furosemide is in a single, non-ionized state, it is recommended to use a mobile phase pH at least 2 units below its pKa.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[8][9]

  • Column Voids and Degradation: Physical issues with the column, such as a void at the inlet or degradation of the packed bed, can cause peak distortion for all analytes in the chromatogram.[8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7]

  • Metal Contamination: Trace metal impurities in the silica support or from the HPLC system itself (e.g., stainless steel components) can interact with analytes, particularly those with chelating functional groups, leading to poor peak shape.[4][10][11]

A Logical Troubleshooting Workflow

When encountering peak tailing with furosemide, a systematic approach is crucial. The following workflow will guide you from initial diagnosis to resolution.

Troubleshooting_Workflow Start Peak Tailing Observed for Furosemide Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issues Suspect System/Column Issue Check_All_Peaks->System_Issues Yes Furosemide_Only Suspect Chemical Interaction Check_All_Peaks->Furosemide_Only No, primarily Furosemide Inspect_Column Inspect Column (Voids, Contamination) System_Issues->Inspect_Column Evaluate_Method Evaluate Method Parameters Furosemide_Only->Evaluate_Method Check_System Check System (Tubing, Connections) Inspect_Column->Check_System Replace_Column Replace Column/Frits Check_System->Replace_Column Resolved Problem Resolved Replace_Column->Resolved Optimize_pH Optimize Mobile Phase pH Evaluate_Method->Optimize_pH Buffer_Concentration Adjust Buffer Concentration Optimize_pH->Buffer_Concentration Column_Choice Select Appropriate Column Buffer_Concentration->Column_Choice Sample_Concentration Check Sample Concentration & Solvent Column_Choice->Sample_Concentration Sample_Concentration->Resolved

Caption: A logical workflow for troubleshooting furosemide peak tailing.

Step-by-Step Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and peak shape for ionizable compounds.[12]

1. pH Adjustment:

  • Rationale: To suppress the ionization of both the furosemide molecule and the surface silanol groups, thereby minimizing secondary interactions.[3]

  • Procedure:

    • Prepare a mobile phase with a buffer (e.g., 10-20 mM phosphate or acetate) and adjust the pH to approximately 2.5.[13] This is more than one pH unit below the pKa of furosemide, ensuring it is in its neutral form.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the furosemide standard and observe the peak shape.

2. Buffer Concentration:

  • Rationale: An insufficient buffer concentration can fail to control the on-column pH, leading to poor peak shape.[2] Increasing the buffer strength can help mask residual silanol activity.[14]

  • Procedure:

    • If tailing persists at the optimal pH, increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM).

    • Ensure the buffer is soluble in the organic portion of your mobile phase to avoid precipitation.

    • Re-equilibrate the column and inject the sample.

3. Organic Modifier:

  • Rationale: The choice of organic modifier (acetonitrile vs. methanol) can influence selectivity and peak shape. Methanol is a more protic solvent and can form hydrogen bonds with silanol groups, potentially reducing their interaction with the analyte.[4]

  • Procedure:

    • If using acetonitrile, try substituting it with methanol at a similar mobile phase strength.

    • Alternatively, experiment with different ratios of the organic modifier. Increasing the organic content can shorten retention times, which sometimes improves peak shape.[2]

ParameterRecommendationRationale
Mobile Phase pH pH ~2.5 (at least 1-2 units below pKa)Suppresses ionization of furosemide and silanol groups.[2][15]
Buffer Phosphate or AcetateProvides good pH control in the required range.
Buffer Concentration 20-50 mMMasks residual silanol activity and maintains pH stability.[14]
Organic Modifier Acetonitrile or MethanolMethanol may offer better peak shape due to H-bonding with silanols.[4]
Protocol 2: Column Selection and Care

The column is the heart of the separation. Its chemistry and condition are critical.

1. Use an End-Capped, High-Purity Silica Column:

  • Rationale: Modern columns are manufactured with higher purity silica (Type B) and are more thoroughly end-capped to minimize the number of accessible silanol groups.[4][6] This directly addresses the primary cause of tailing for basic and acidic compounds.[2]

  • Recommendation: Select a column specifically marketed for good peak shape with basic/acidic compounds. Look for columns with "low silanol activity."

2. Column Flushing and Regeneration:

  • Rationale: Over time, columns can become contaminated with strongly retained sample components or metal ions, leading to active sites and peak tailing.

  • Procedure:

    • Disconnect the column from the detector.

    • Flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer)

      • 100% Water

      • 100% Acetonitrile or Methanol

      • Isopropanol

      • Hexane (if necessary, and ensure system compatibility)

    • Reverse the flush sequence, ending with the mobile phase.

    • If metal contamination is suspected, flushing with a chelating agent like ethylenediaminetetraacetic acid (EDTA) may help.[16]

Protocol 3: System and Sample Considerations

1. Injection Volume and Sample Solvent:

  • Rationale: Overloading the column, either by injecting too high a concentration or too large a volume, is a common cause of peak distortion.[8][9] Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing.[9]

  • Procedure:

    • Reduce the injection volume by half and re-inject. If the peak shape improves, you were likely experiencing mass overload.

    • Dilute the sample and re-inject.

    • Ideally, dissolve your sample in the initial mobile phase.

2. Check for System Voids and Leaks:

  • Rationale: If all peaks in the chromatogram are tailing, the issue is likely physical rather than chemical.[17] A common cause is a void or channel in the column's packed bed.

  • Procedure:

    • Carefully inspect all fittings and connections for leaks.

    • Reverse the column and flush at a low flow rate with a strong solvent. This can sometimes settle a disturbed bed at the inlet.

    • If the problem persists, the column may need to be replaced.[8]

Frequently Asked Questions (FAQs)

Q1: My furosemide peak is tailing, but other neutral compounds in my sample look fine. What's the most likely cause? A1: This strongly suggests a chemical interaction specific to furosemide. The primary suspect is secondary interaction with silanol groups on the column. Start by lowering the mobile phase pH to ~2.5 to suppress ionization.

Q2: I've lowered the pH, but the tailing is still unacceptable. What's the next step? A2: The next steps involve further mobile phase optimization and considering your column. Increase the buffer concentration to 25-50 mM to better mask silanol sites.[14] If that doesn't resolve the issue, your column may have high silanol activity. Consider switching to a modern, high-purity, end-capped column designed for analyzing polar compounds.

Q3: Can my HPLC system itself cause peak tailing? A3: Yes. While less common for a single peak, issues like extra-column volume (long or wide-bore tubing), slow detector response, or metal leaching from stainless steel components can contribute to peak asymmetry.[7][11] If you suspect metal interactions, using columns with inert hardware or adding a chelating agent to the mobile phase can help.[10][16]

Q4: I'm developing a stability-indicating method and see tailing after forced degradation. Why? A4: Forced degradation studies create a complex mixture of furosemide and its degradation products.[18] Peak tailing in this context could be due to a co-eluting degradation product. Try adjusting the mobile phase composition (e.g., gradient elution) to improve resolution between furosemide and its degradants.[1]

Q5: What is an acceptable tailing factor? A5: The USP tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. For most methods, a tailing factor of less than 2.0 is required, and ideally, it should be below 1.5.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Mobile Phase for Furosemide Analysis.
  • Kaynak, M. S., & Sahin, S. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Marmara Pharmaceutical Journal.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?
  • Chromatography Online. (2023). How to Fix Asymmetrical Chromatography Peaks.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC North America. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry.
  • Technology Networks. (2025). Overcoming Metal Interference in HPLC.
  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC.
  • ResearchGate. (2025). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Bosch, M. E., et al. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. International Journal of Pharmacy and Biological Sciences.
  • Phale, M., et al. (2017). STRESS DEGRADATION STUDIES ON FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD BY RP-HPLC. World Journal of Pharmaceutical Research.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Technical Support Center: Furosemide Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Co-eluting Peaks and Ensuring Method Robustness

Welcome to the Technical Support Center for Furosemide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, specifically the co-elution of peaks in Furosemide analysis. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you achieve accurate and reliable results.

Understanding the Challenge: Impurities in Furosemide

Furosemide, a potent loop diuretic, can present several analytical challenges due to the presence of process-related impurities and degradation products.[1][2] The accurate quantification of Furosemide and its impurities is critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the reporting, identification, and qualification of impurities exceeding specific thresholds.[3][4][5][6][7] Co-elution of these impurities with the main Furosemide peak or with each other can lead to inaccurate quantification and potential regulatory compliance issues.

Common Furosemide Impurities:

  • Process-Related Impurities: These can arise during the synthesis of the active pharmaceutical ingredient (API).[1] The European Pharmacopoeia (EP) lists several known impurities (A-F).[1][8]

  • Degradation Products: Furosemide is susceptible to degradation under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][9][10] Furosemide-related compound B is a common degradant.[11]

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a systematic approach to diagnosing and resolving peak co-elution in your Furosemide chromatograms.

Question 1: My chromatogram shows a shoulder on the main Furosemide peak. What does this indicate and how do I fix it?

A shoulder on a peak is a classic sign of a co-eluting compound.[12][13] This means another substance is eluting very close to your analyte of interest, resulting in incomplete separation.

Initial Diagnosis:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis across the peak.[12][13] A non-uniform spectral profile across the peak confirms the presence of a co-eluting impurity.[12][13]

  • Review System Suitability: Check your system suitability parameters, specifically resolution (Rs). A resolution of less than 2.0 between critical pairs indicates a separation issue.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a peak shoulder.

Step-by-Step Protocol: Method Optimization for Furosemide

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of Furosemide and its impurities is highly dependent on the mobile phase pH. Modifying the pH can alter their retention characteristics and improve selectivity.[1][14] For Furosemide, a mobile phase pH of around 3.0 has been shown to provide good chromatographic behavior.[1][8]

    • Protocol:

      • Prepare a series of mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) using a suitable buffer like potassium dihydrogen phosphate.[1]

      • Inject your Furosemide sample with the co-eluting impurity.

      • Evaluate the resolution between the peaks at each pH.

  • Change the Organic Modifier:

    • Rationale: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) can significantly impact selectivity due to different solvent properties and interactions with the stationary phase.[15]

    • Protocol:

      • If your current method uses acetonitrile, prepare a mobile phase with the same buffer but substitute acetonitrile with methanol at a similar solvent strength.

      • Run the analysis and observe the changes in elution order and resolution.

  • Optimize the Gradient Profile:

    • Rationale: If you are using a gradient method, adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for the separation to occur.[15]

    • Protocol:

      • Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if your gradient goes from 10% to 60% B in 10 minutes, try extending this to 15 or 20 minutes.

      • Analyze the impact on the resolution of the critical pair.

ParameterInitial ConditionModified Condition 1Modified Condition 2Expected Outcome
Mobile Phase pH 3.53.02.8Improved selectivity and resolution.[1]
Organic Modifier AcetonitrileMethanol-Altered elution order and potential resolution of co-eluting peaks.[15]
Gradient Slope 10-60% B in 10 min10-60% B in 15 min10-60% B in 20 minIncreased resolution between closely eluting peaks.[15]
Question 2: I'm observing poor resolution between two known Furosemide impurities. What is the best approach to separate them?

When dealing with known impurities that have similar chemical structures, a more targeted approach to method development is necessary.

Workflow for Separating Known Impurities:

Caption: Strategy for separating known impurities.

Advanced Troubleshooting Steps:

  • Column Selection:

    • Rationale: The choice of stationary phase is a powerful tool for altering selectivity.[16] While C18 columns are widely used, alternative chemistries can provide different retention mechanisms. For aromatic compounds like Furosemide and its impurities, a phenyl or biphenyl column can offer enhanced pi-pi interactions, leading to better separation.

    • Recommendation: Screen different column selectivities. A good starting point would be to compare a standard C18 column with a phenyl-hexyl or biphenyl column.

  • Temperature Optimization:

    • Rationale: Column temperature affects mobile phase viscosity and mass transfer kinetics, which can influence both efficiency and selectivity.[17]

    • Protocol:

      • Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C).

      • Monitor the resolution and retention times of the impurities. Be aware that higher temperatures can sometimes decrease resolution.[17]

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy after making changes to the mobile phase. What could be the cause?

  • A1: A noisy baseline can be due to several factors. Ensure your mobile phase components are of high purity (HPLC or MS grade) and are properly degassed. Inconsistent mixing of the mobile phase can also contribute to baseline noise. If using a buffer, ensure it is fully dissolved and the pH is stable.

Q2: I've tried several method modifications, but one impurity peak is still co-eluting. What are my next steps?

  • A2: If extensive 1D-LC method development fails to resolve a critical pair, you may need to consider more advanced techniques. Two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and is well-suited for complex samples with challenging co-elutions.

Q3: Can I use the USP or EP monograph method for Furosemide without modification?

  • A3: While pharmacopoeial methods are validated, they may not be optimal for all sample matrices or impurity profiles.[8] The excipients in a specific formulation or newly identified process impurities may require method optimization to ensure adequate separation and accurate quantification.[1][8] For instance, the USP method for Furosemide injection specifies a mobile phase of tetrahydrofuran, glacial acetic acid, and water.[18]

Q4: How do I ensure my method is stability-indicating?

  • A4: A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products.[2] To demonstrate this, you must perform forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[2][9][19][20] The developed method must be able to separate the Furosemide peak from all degradation product peaks.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Jiang, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). Axion Labs. [Link]

  • An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. (n.d.). Semantic Scholar. [Link]

  • Stress degradation of furosemide and RP-HPLC method validation. (2024). Lab Viva. [Link]

  • DEVELOPMENT, OPTIMIZATION AND VALIDATION OF HPLC METHOD FOR ASSAY AND DISSOLUTION TESTING OF FUROSEMIDE TABLET FORMULATION. (n.d.). OUCI. [Link]

  • Thean, I., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 30(20), 4785. [Link]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link]

  • Roth, G., Rapaka, R. S., & Prasad, V. K. (1981). An HPLC procedure for the analysis of furosemide tablets and furosemide injection. Analytical Letters, 14(13), 1013-1024. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • An HPLC Procedure for the Analysis of Furosemide in Pharmaceuticals-Analysis of Furosemide Tablets and Furosemide Injection. (1981). Taylor & Francis Online. [Link]

  • Phale, M., & Sharma, S. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 907-920. [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. (2018). ResearchGate. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). Semantic Scholar. [Link]

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. (n.d.). Scielo. [Link]

  • HPLC Method for Analysis of Furosemide on Primesep B Column. (n.d.). SIELC Technologies. [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum. [Link]

  • Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. (n.d.). Phenomenex. [Link]

  • Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. (2018). ResearchGate. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). Chromatography Online. [Link]

  • HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the Yellow Compound at 272 nm. (n.d.). ResearchGate. [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Furosemide Injection. (2022). USP-NF. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). PubMed. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

Sources

Improving the yield and purity of Tetrahydro Furosemide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tetrahydrofurosemide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrofurosemide. Our focus is on enhancing both the yield and purity of the final product through systematic troubleshooting and optimized protocols.

Overview of Tetrahydrofurosemide Synthesis

Tetrahydrofurosemide, a reduced derivative of the potent diuretic Furosemide, is synthesized via the catalytic hydrogenation of the furan ring in the parent molecule. This transformation, while conceptually straightforward, presents several challenges in practice. These include achieving complete conversion, preventing side reactions, and effectively purifying the final product from the starting material and any byproducts.

The core of the synthesis involves the reduction of the furan moiety in Furosemide to a tetrahydrofuran ring. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is sensitive to various parameters, including catalyst selection, solvent, temperature, and pressure.

Tetrahydrofurosemide_Synthesis Furosemide Furosemide Reaction Catalytic Hydrogenation Furosemide->Reaction Tetrahydrofurosemide Tetrahydrofurosemide Reaction->Tetrahydrofurosemide Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Tetrahydrofurosemide->Purification FinalProduct Pure Tetrahydrofurosemide Purification->FinalProduct

Caption: General workflow for the synthesis of Tetrahydrofurosemide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of Tetrahydrofurosemide can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The activity of the hydrogenation catalyst is paramount.

    • Cause: The catalyst (e.g., Pd/C) may be old, improperly stored, or poisoned. The sulfonamide group in Furosemide can, in some cases, interact with the catalyst surface and reduce its efficacy.

    • Solution:

      • Use a fresh batch of high-quality catalyst.

      • Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

      • Consider using a different catalyst, such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃), which may be less susceptible to poisoning by sulfur-containing compounds.

  • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.

    • Cause: Leaks in the hydrogenation apparatus, insufficient agitation, or low hydrogen pressure can starve the reaction of a key reagent.

    • Solution:

      • Carefully check the reaction setup for any leaks.

      • Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.

      • Experiment with increasing the hydrogen pressure within the safety limits of your equipment.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of Furosemide and the efficiency of the hydrogenation.

    • Cause: Furosemide has poor solubility in many common solvents. If the substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution:

      • Use a solvent in which Furosemide is readily soluble, such as methanol, ethanol, or tetrahydrofuran (THF).

      • Consider a co-solvent system if a single solvent does not provide adequate solubility.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Cause: Catalytic hydrogenations often have a significant activation energy.

    • Solution:

      • Gently warm the reaction mixture to 30-50 °C. Monitor the reaction progress carefully, as higher temperatures can sometimes lead to side reactions.

Q2: I'm observing a significant amount of unreacted Furosemide in my crude product. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue. Here’s how to address it:

  • Reaction Time: The reaction may simply need more time to go to completion.

    • Solution: Extend the reaction time and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Loading: The amount of catalyst may be insufficient.

    • Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Be aware that higher catalyst loadings can sometimes lead to an increase in side products.

  • Reactivation of Catalyst: If the reaction stalls, the catalyst may have become deactivated.

    • Solution: In some cases, carefully filtering the reaction mixture (under an inert atmosphere) and adding a fresh portion of the catalyst can restart the reaction.

Q3: My final product shows impurities that are difficult to remove. What are the likely side reactions, and how can I minimize them?

A3: The presence of persistent impurities often points to side reactions occurring during the synthesis.

  • Potential Side Reactions:

    • Hydrodechlorination: The chlorine atom on the aromatic ring can be removed under harsh hydrogenation conditions.

    • Reduction of the Carboxylic Acid: While less common, very active catalysts and harsh conditions could potentially reduce the carboxylic acid to an alcohol.

    • Ring Opening: Oxidation of the furan ring can lead to ring-opened byproducts.[1]

Side_Reactions Furosemide Furosemide Desired_Reaction Desired Reaction: Furan Reduction Furosemide->Desired_Reaction Side_Reaction1 Side Reaction 1: Hydrodechlorination Furosemide->Side_Reaction1 Side_Reaction2 Side Reaction 2: Carboxylic Acid Reduction Furosemide->Side_Reaction2 Side_Reaction3 Side Reaction 3: Furan Ring Opening Furosemide->Side_Reaction3

Caption: Potential reaction pathways for Furosemide under hydrogenation conditions.

  • Minimizing Side Reactions:

    • Milder Conditions: Use lower hydrogen pressure and temperature.

    • Catalyst Choice: Some catalysts are more selective than others. For example, a catalyst with lower activity might be less prone to causing hydrodechlorination.

    • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

Q4: I'm struggling with the purification of Tetrahydrofurosemide. What are the recommended methods?

A4: The structural similarity between Furosemide and Tetrahydrofurosemide can make purification challenging. A multi-step approach is often necessary.

  • Chromatographic Methods:

    • Flash Chromatography: This is a good initial step for removing the bulk of impurities. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) is often effective.

    • Preparative HPLC: For achieving high purity, preparative Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) can provide excellent separation.[2]

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system for recrystallization is key. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often required. Examples include ethanol/water or acetone/heptane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the formation of pure crystals.

Table 1: Comparison of Purification Methods

MethodScalePurity AchievableThroughput
Flash Chromatography Small to MediumModerate to HighHigh
Preparative HPLC SmallVery HighLow
Recrystallization Medium to LargeHigh (if optimized)Medium

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrofurosemide
  • Reaction Setup: In a hydrogenation vessel, dissolve Furosemide (1.0 eq) in a suitable solvent (e.g., methanol, 10-20 mL per gram of Furosemide).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Tetrahydrofurosemide.

Protocol 2: Purification by Flash Chromatography
  • Column Packing: Pack a silica gel column with a suitable solvent system (e.g., 95:5 dichloromethane/methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to yield the purified Tetrahydrofurosemide.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this synthesis?

    • A: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation is carried out in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry. Handle it with care, preferably under an inert atmosphere or as a wet paste.

  • Q: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

    • A: HPLC is the preferred method for both reaction monitoring and final purity assessment due to its high resolution and quantitative capabilities.[3][4] For quick qualitative checks, TLC is also very useful. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.

  • Q: Can I use a homogeneous catalyst for this reaction?

    • A: Homogeneous catalysts, such as Wilkinson's catalyst, can also be used for hydrogenation.[5][6] They may offer different selectivity profiles and can be advantageous in some cases. However, their removal from the reaction mixture can be more complex than with heterogeneous catalysts.

References

  • Sica, D. A. (2011). Furosemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • NHS. (2022). Side effects of furosemide. Retrieved from [Link]

  • Patsnap. (2024). What are the side effects of Furosemide? Synapse. Retrieved from [Link]

  • SingleCare. (2021). Furosemide side effects and how to avoid them. Retrieved from [Link]

  • Jiang, J., & Zhuang, T. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. Retrieved from [Link]

  • Drugs.com. (2025). Furosemide Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Ruiz-Angel, M. J., Berthod, A., Carda-Broch, S., & García-Álvarez-Coque, M. C. (2006). Analytical Techniques for Furosemide Determination. Separation & Purification Reviews, 35(2), 129-175. Retrieved from [Link]

  • ACS Publications. (2025). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes. Retrieved from [Link]

  • Veeprho. (n.d.). Furosemide Impurities and Related Compound. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(11), 2969. Retrieved from [Link]

  • Analytical Determination of Furosemide: The Last Researches. (n.d.). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]

  • Wirth, M., & Hollenberg, P. F. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1345–1358. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]

  • Sci-Hub. (n.d.). Analytical Techniques for Furosemide Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Trost, B. M., & Morris, P. J. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Angewandte Chemie International Edition, 53(16), 4213–4216. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Retrieved from [Link]

  • Riley, P. N., & Hollenberg, P. F. (2007). Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts. Journal of Medicinal Chemistry, 50(20), 4849–4855. Retrieved from [Link]

  • Scribd. (n.d.). Assay Techniques and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Retrieved from [Link]

  • McHugh, J., & O'Grodnick, J. S. (1970). Catalytic hydrogenations of cyclic imides and anhydrides. Journal of the Chemical Society C: Organic, 1970, 2093-2096. Retrieved from [Link]

  • Haas, K. (2023). Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson+. (2015). Catalytic Hydrogenation: Mechanism. YouTube. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of tetrahydrofurans by regio- and stereoselective cyclization of epoxyalcohols using magnesium halide. Retrieved from [Link]

Sources

Challenges in the purification of polar impurities like Tetrahydro Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in pharmaceutical purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and removing polar impurities, with a specific focus on challenging compounds like Tetrahydro Furosemide. As your dedicated application support resource, this document provides not only procedural steps but also the underlying scientific rationale to empower your method development and troubleshooting efforts.

The Challenge of Polarity in Purification

In pharmaceutical development, achieving high purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Polar impurities present a unique and significant hurdle. Their high affinity for polar solvents and surfaces makes them difficult to separate from polar APIs and challenging to remove using conventional purification techniques like standard reversed-phase chromatography.

Tetrahydro Furosemide, a known process-related impurity of Furosemide (Furosemide EP Impurity F), serves as an excellent case study.[1][2] Furosemide itself is a potent diuretic with a carboxylic acid group, conferring acidic properties (pKa ≈ 3.9) and limited water solubility.[3][4] Tetrahydro Furosemide shares this polar, acidic functional group, making its separation from the parent drug a significant chromatographic challenge.[5][6] This guide will use this specific challenge to illustrate broader principles applicable to a wide range of polar impurity issues.

Below is a summary of the key physicochemical properties that dictate the purification strategy for Furosemide and its polar impurity, Tetrahydro Furosemide.

PropertyFurosemideTetrahydro FurosemideImplication for Purification
Molecular Formula C₁₂H₁₁ClN₂O₅S[1]C₁₂H₁₅ClN₂O₅S[2]The structural similarity makes differentiation challenging.
Molecular Weight 330.74 g/mol [1]334.78 g/mol [2]Minimal mass difference; mass-based separation is not viable.
Key Functional Groups Carboxylic acid, Sulfonamide, Amine, FuranCarboxylic acid, Sulfonamide, Amine, TetrahydrofuranBoth are polar and acidic. The primary difference is the saturation of the furan ring, leading to subtle polarity differences that must be exploited.
pKa ~3.9 (acidic)[3]Predicted ~3.05 (acidic)[6]The acidic nature allows for manipulation of charge state with pH, a key tool in both chromatography and extraction.
Solubility Poorly soluble in water; Soluble in methanol, acetone, DMF[3][4]Slightly soluble in DMSO and Methanol[6]Affects solvent choice for sample preparation, mobile phases, and crystallization.

Frequently Asked Questions (FAQs)

Q1: Why are my polar impurities, like Tetrahydro Furosemide, not retaining on my C18 reversed-phase HPLC column?

A1: This is a classic issue. Reversed-phase chromatography separates compounds based on hydrophobicity.[7] A C18 column has a non-polar stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) and very weak interaction with the stationary phase. Consequently, they travel with the solvent front, resulting in little to no retention.[8]

Q2: Can I just add more water to my mobile phase to increase retention in RP-HPLC?

A2: While counterintuitive, for reversed-phase, increasing the aqueous component (the "strong" solvent for polar analytes) will further decrease the retention of polar compounds. To improve retention, you must increase the interaction with the stationary phase. This often involves making the mobile phase less polar (increasing the organic component), but this is only effective if there is some inherent affinity for the stationary phase to begin with. For very polar compounds, alternative strategies are necessary.

Q3: What is "phase collapse" or "dewetting" on an RP-HPLC column, and how does it relate to polar impurities?

A3: Phase collapse occurs when using a mobile phase with a very high aqueous content (e.g., >95% water) with traditional, high-density C18 columns. The high surface tension of the water pushes it out of the pores of the hydrophobic stationary phase. This leads to a dramatic loss of surface area and, consequently, a catastrophic loss of retention for all analytes, especially polar ones. Using columns with polar-embedded or polar-endcapped stationary phases can prevent this issue.

Q4: Are ion-pairing agents a good solution for retaining polar acidic impurities?

A4: Ion-pairing agents (e.g., tetrabutylammonium hydroxide for acids) can be effective in RP-HPLC by forming a neutral, hydrophobic complex with the ionized impurity, thereby increasing its retention on a C18 column.[9] However, they have significant drawbacks: they can be difficult to remove from the column, leading to long equilibration times and memory effects. Crucially, they are often incompatible with mass spectrometry (MS) because they cause significant signal suppression.[9]

Q5: My polar compound won't crystallize. It just oils out or remains in solution. What should I do?

A5: This is a common problem for highly polar molecules, which often have strong interactions with polar solvents, hindering the formation of an ordered crystal lattice.[10] The solution lies in systematic solvent screening. You may need to use a two-solvent (or anti-solvent) system. Dissolve your compound in a minimal amount of a good, polar solvent (like DMF or DMSO) and then slowly add a miscible "anti-solvent" in which your compound is insoluble to induce crystallization.[11] Patience is key; allow the system to equilibrate slowly.

Troubleshooting Guides & Protocols

This section provides in-depth troubleshooting advice and step-by-step protocols for the most common purification techniques used to tackle polar impurities.

Purification Technique Selection Workflow

Choosing the right initial purification strategy is critical. The following workflow provides a decision-making framework based on the properties of your API and the impurity.

G start Crude Product (API + Polar Impurity) prop_diff Significant Difference in Physicochemical Properties? start->prop_diff is_solid Is the API a solid? prop_diff->is_solid  Yes chrom_needed Chromatography Required prop_diff->chrom_needed No (Subtle Differences) solubility_diff Different Solubility Profiles? is_solid->solubility_diff Yes pka_diff Different pKa / Charge State? is_solid->pka_diff No solubility_diff->pka_diff No crystallization Crystallization solubility_diff->crystallization Yes pka_diff->chrom_needed No lle Liquid-Liquid Extraction (LLE) pka_diff->lle Yes hilic HILIC (Hydrophilic Interaction) chrom_needed->hilic sfc SFC (Supercritical Fluid) chrom_needed->sfc rp_mod Modified RP-HPLC (Polar-Embedded/Endcapped) chrom_needed->rp_mod

Caption: A workflow for selecting an initial purification technique.

Guide 1: Optimizing Chromatography for Polar Impurities

When subtle differences in polarity are the only handle for separation, chromatography is the method of choice. However, the standard reversed-phase approach is often inadequate.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Stationary Phase Non-polar (e.g., C18)[7]Polar (e.g., Silica, Amide)[12][13]Polar (various)[14]
Mobile Phase Polar (Water + ACN/MeOH)[8]High Organic (>70% ACN) + Aqueous Buffer[15][13]Supercritical CO₂ + Polar Modifier (e.g., MeOH)[16]
Elution Order Least polar elutes last[7]Most polar elutes last[17]Depends on interactions, but generally more polar elutes later.
Best For Non-polar to moderately polar compounds.[18]Highly polar and hydrophilic compounds.[9][17]Chiral separations, polar & non-polar compounds.[14][19]
MS Compatibility Good, but ion-pairing agents are problematic.Excellent, high organic content enhances ESI-MS sensitivity.[9][12]Excellent, but additives must be chosen carefully.
Key Challenge Poor retention of polar analytes.Sensitive to water content; requires careful equilibration.[13]Limited solubility for very highly polar/ionic compounds.[19]

HILIC is a powerful tool for retaining and separating polar compounds like Tetrahydro Furosemide.[15] The retention mechanism is based on the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer on the surface of the polar stationary phase.[17]

Problem: Poor peak shape (tailing or fronting) in HILIC.

  • Causality & Solution:

    • Incorrect Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase (i.e., with too much water) will cause peak distortion. Action: Dissolve the sample in a solvent that is as close as possible to the mobile phase composition, or ideally, in a solvent with a higher organic content.

    • Secondary Interactions: Unwanted ionic interactions between an acidic analyte (like Tetrahydro Furosemide) and the silica surface can cause tailing. Action: Ensure the mobile phase buffer has sufficient ionic strength. Increase the salt concentration (e.g., from 10 mM to 20 mM ammonium formate) to shield these interactions.

    • Column Overload: Injecting too much mass on the column. Action: Reduce the injection volume or sample concentration.

Experimental Protocol: HILIC Method Development for Tetrahydro Furosemide

This protocol outlines a systematic approach to developing a HILIC separation method.

  • Column Selection:

    • Start with a robust, general-purpose HILIC phase. An amide-based column is an excellent starting point as it offers good retention for a broad range of polar compounds and exhibits reduced secondary interactions compared to bare silica.[13]

  • Mobile Phase Preparation:

    • Organic (Solvent B): Acetonitrile (ACN).

    • Aqueous (Solvent A): Prepare a 100 mM Ammonium Formate stock solution in water, adjusted to pH 3.5 with formic acid. The final mobile phase A will be a 1:9 dilution of this stock (10 mM).

    • Rationale: Ammonium formate is a volatile buffer, making it perfectly compatible with MS detection. The acidic pH will suppress the ionization of the carboxylic acid group on Tetrahydro Furosemide, leading to better peak shape.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min for a typical 2.1 mm ID column.

    • Gradient:

      • 0.0 min: 95% B

      • 10.0 min: 70% B

      • 11.0 min: 70% B

      • 11.1 min: 95% B

      • 15.0 min: 95% B (column re-equilibration)

    • Rationale: HILIC gradients run in the opposite direction to reversed-phase; you start with high organic and elute analytes by increasing the water content.[15] A long re-equilibration step is critical to ensure the water layer on the stationary phase is stable and reproducible.[13]

  • Sample Preparation:

    • Dissolve the crude Furosemide sample containing the Tetrahydro Furosemide impurity in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Optimization Workflow:

G start Initial HILIC Run eval1 Evaluate Retention & Resolution start->eval1 good Separation Achieved eval1->good Good bad Poor Separation eval1->bad Poor opt1 Adjust Gradient Slope (Steeper for faster elution, shallower for more resolution) opt1->eval1 Re-run opt2 Adjust pH / Buffer Conc. (Optimize peak shape) opt2->eval1 Re-run opt3 Try Different Stationary Phase (e.g., bare silica, diol) for alternative selectivity [3] opt3->start Re-start bad->opt1 bad->opt2 bad->opt3

Caption: HILIC method optimization workflow.

Guide 2: Purification by Liquid-Liquid Extraction (LLE)

LLE is a powerful, scalable technique for removing impurities with significantly different polarities or acid/base properties.[20] It relies on the differential solubility of compounds between two immiscible liquids.[20][21]

Problem: An emulsion forms between the organic and aqueous layers, preventing separation.

  • Causality & Solution: Emulsions are stable dispersions of one liquid within another, often stabilized by particulates or compounds acting as surfactants.[22]

    • Action 1 (Mechanical): Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion has already formed, let it stand for a longer period. Sometimes, gentle agitation with a glass rod at the interface can help break it.

    • Action 2 (Chemical): Add a small amount of brine (saturated aqueous NaCl solution).[21][22] This increases the ionic strength and density of the aqueous phase, which helps to force the two layers apart.[21]

Experimental Protocol: Acid-Base Extraction to Remove Tetrahydro Furosemide

This protocol exploits the acidic nature of Tetrahydro Furosemide to selectively move it into an aqueous basic solution, separating it from a less acidic or neutral API.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basic Wash: Add an equal volume of a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[23]

    • Rationale: The weak base will deprotonate the carboxylic acid of Tetrahydro Furosemide (pKa ~3.05) and Furosemide (pKa ~3.9), converting them into their highly water-soluble anionic salts.

  • Mixing & Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially with bicarbonate). Shake gently to mix the phases thoroughly. Place the funnel in a ring stand and allow the layers to fully separate.[22]

  • Extraction: Drain the lower aqueous layer containing the impurity salt.

    • Note: DCM is denser than water and will be the bottom layer. Ethyl acetate is less dense and will be the top layer.[22]

  • Repeat: Repeat the basic wash (Steps 2-4) two more times to ensure complete removal of the acidic impurities.

  • Neutralization & Back-Extraction (Optional): To confirm the impurity was removed, combine the aqueous extracts, acidify with dilute HCl to pH ~2, and back-extract with ethyl acetate. Evaporation of this organic layer should yield the isolated impurity.

  • Final Workup: Wash the original organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[23]

References

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Heinisch, S. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Chypre, M., & Lehotay, S. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(10), 3077-3091. [Link]

  • Lesellier, E. How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Hawach Scientific. Why Reversed Phase Chromatographic Columns Are Polluted?. [Link]

  • van Zelst, F. H., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analyst, 144(3), 905-911. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chemistry LibreTexts. 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Cytiva. Reversed Phase Chromatography. [Link]

  • ResearchGate. How do I make a crystal of highly polar compounds?. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • Gritti, F., & Guiochon, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-123. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • Pharmaffiliates. Furosemide-impurities. [Link]

  • Google Patents.
  • Pharmaffiliates. CAS No : 4793-38-8| Product Name : Furosemide - Impurity F. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ResearchGate. Coping with crystallization problems. [Link]

  • École Polytechnique Fédérale de Lausanne. Guide for crystallization. [Link]

  • Jiang, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2351. [Link]

  • Mansour, O., Ismail, G., Isbera, M., & Almouhammad, M. (2016). Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. International Journal of Pharmaceutical Sciences and Research, 7(12), 4930-34. [Link]

  • Karunakaran, A., Sudharsan, S. I., & Jayaprakash, R. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link]

  • Al-Hamdan, I. M., & Al-Momani, B. Y. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Journal of Analytical Methods in Chemistry, 2025, 1-10. [Link]

  • PDR. Physicochemical parameters and chemical structure of furosemide and metoprolol. [Link]

  • Semantic Scholar. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • ResearchGate. ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]

  • ResearchGate. Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. [Link]

  • Chemsrc. Furosemide | CAS#:54-31-9. [Link]

  • INCHEM. Furosemide (PIM 240). [Link]

  • ResearchGate. Analytical Techniques for Furosemide Determination. [Link]

Sources

Minimizing the formation of degradation products in Furosemide formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furosemide formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Furosemide's stability and minimize the formation of degradation products during experimental and manufacturing processes. As a potent loop diuretic classified under the Biopharmaceutics Classification System (BCS) as Class IV (low solubility, low permeability), Furosemide presents unique formulation challenges, further complicated by its inherent instability.[1][2][3] This resource provides in-depth, evidence-based answers and protocols to address the common issues you may encounter.

Frequently Asked Questions (FAQs): Understanding Furosemide Degradation

This section addresses fundamental questions about the chemical stability of Furosemide.

Q1: What are the primary degradation products of Furosemide?

The most significant degradation product of Furosemide is 4-chloro-5-sulfamoylanthranilic acid (CSA) , also known as saluamine or Furosemide Related Compound A.[4][5] This is primarily formed through the hydrolysis of the amide bond connecting the furan ring to the main structure. Another key impurity identified in pharmacopeial standards is Furosemide EP Impurity B , which is 2,4-dichloro-5-sulfamoylbenzoic acid.[][7][8][9] The formation of these and other minor degradants can lead to a loss of potency and a visible yellowing of the formulation.[4][10]

Q2: What are the main environmental factors that trigger Furosemide degradation?

Furosemide's degradation is primarily influenced by three main factors:

  • Light: Furosemide is extremely sensitive to light, particularly UV radiation.[1][11] Exposure initiates a photodegradation process, which is a major cause of instability and discoloration in both solid and liquid formulations.[4][10][12] Studies have shown that under direct light exposure, a Furosemide solution can completely degrade within 48 hours.[12]

  • pH: The stability of Furosemide is highly pH-dependent. It is very unstable in acidic conditions (pH below its pKa of ~3.8), where it undergoes rapid acid-catalyzed hydrolysis.[1][5][13] It exhibits significantly greater stability in neutral to alkaline solutions, with an optimal stability reported around pH 7.[11][14]

  • Temperature and Humidity: Elevated temperature and moisture can accelerate the degradation of Furosemide, particularly in solid dosage forms.[15] High humidity can lead to a decrease in tablet hardness, an increase in friability, and a drop in active ingredient content.[15]

Troubleshooting Guide: Common Formulation Challenges

This section provides solutions to specific problems you might encounter during your experiments, following a practical question-and-answer format.

Problem: My Furosemide liquid formulation is turning yellow and losing potency.

Likely Cause: This is a classic sign of photodegradation, likely coupled with hydrolysis. The yellow color is a known characteristic of Furosemide degradation.[4][10] The potency loss is due to the breakdown of the active pharmaceutical ingredient (API) into inactive products like CSA.

Solution Pathway:

  • Control for Light Exposure:

    • Immediate Action: Protect your formulation from light at all stages of development and storage. Use amber glass vials or wrap transparent containers with aluminum foil.[11]

    • Long-Term Strategy: Incorporate light-protective packaging into your final product design. Conduct formal photostability studies as per ICH Q1B guidelines.[1][16] These studies typically involve exposing the drug product to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[16]

  • Optimize Formulation pH:

    • Analysis: Measure the pH of your current formulation. If it is in the acidic range, this is a primary driver of instability.

    • Action: Adjust the pH to the neutral or slightly alkaline range. Studies indicate maximum stability around pH 7.[11][14] Use a suitable buffering system (e.g., phosphate buffer) to maintain the target pH throughout the product's shelf life.

Causality Explained: Furosemide's structure contains a secondary amine linked to a methylene group on the furan ring. This bond is susceptible to cleavage. Light provides the energy to initiate this cleavage (photo-hydrolysis), while an acidic environment provides the H+ ions that catalyze the hydrolytic breakdown, leading to the formation of CSA and furfuryl alcohol.[1][4][10]

Problem: I am observing unexpected peaks in my HPLC analysis of a stressed Furosemide sample.

Likely Cause: You are successfully generating degradation products. The key is to identify them and ensure your analytical method can resolve them from the parent peak and from each other. This is the core purpose of a forced degradation study—to develop a "stability-indicating" method.[16]

Solution Pathway:

  • Characterize the Degradants:

    • Hypothesize: Based on known degradation pathways, the major unexpected peak is likely CSA. Other peaks could be Furosemide EP Impurity B or further degradation products.

    • Confirm: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the peaks. This will allow for confident identification. Reference standards for known impurities should be used for confirmation.

  • Optimize Your HPLC Method:

    • Goal: The goal is to achieve baseline separation of Furosemide and all major degradation peaks.

    • Action: If peaks are co-eluting, adjust your method parameters. This may involve changing the mobile phase composition (e.g., the ratio of acetonitrile to buffered aqueous phase), modifying the pH of the mobile phase, or trying a different column chemistry (e.g., C18).[17]

Data Summary: Common Furosemide Degradation Products

Compound NameAlso Known AsTypical Formation Condition
4-chloro-5-sulfamoylanthranilic acidCSA; Saluamine; Furosemide Related Compound AHydrolysis (Acidic pH, Light)
2,4-dichloro-5-sulfamoylbenzoic acidFurosemide EP Impurity BImpurity from synthesis/degradation
Furfuryl AlcoholPhoto-hydrolysis
Problem: My solid dosage form (tablet/capsule) is failing dissolution tests after storage.

Likely Cause: This issue can stem from either chemical degradation of the API or physical changes in the formulation, often due to incompatible excipients or improper storage.

Solution Pathway:

  • Conduct Excipient Compatibility Studies:

    • Rationale: Excipients are not inert and can interact with the API. For Furosemide, excipients that are hygroscopic (e.g., starch) can attract moisture, creating micro-environments where hydrolysis can occur.[4][10]

    • Action: Perform compatibility studies by creating binary mixtures of Furosemide with each proposed excipient (e.g., 1:1 ratio). Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze for the appearance of degradation products by HPLC. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can also reveal interactions.[18][19]

  • Optimize the Excipient Blend:

    • Guidance: For a poorly soluble drug like Furosemide, the excipient blend is critical for performance.[20]

    • Recommendations:

      • Use hydrophilic diluents like microcrystalline cellulose.[20]

      • Incorporate a wetting agent, such as sodium lauryl sulfate, to improve drug particle wetting.[20]

      • Employ a superdisintegrant (e.g., sodium starch glycolate, crospovidone) to ensure rapid tablet breakup and drug release.[18][20]

Visualization: Furosemide Degradation Pathway

Furosemide_Degradation cluster_stress Stress Conditions Furosemide Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) CSA CSA (Saluamine) (4-chloro-5-sulfamoylanthranilic acid) Furosemide->CSA Hydrolysis of Amide Bond FA Furfuryl Alcohol Furosemide->FA Other Further Degradation Products / Dimers CSA->Other Light Light (UV) Light->Furosemide initiates Acid Acid (Low pH) Acid->Furosemide catalyzes Heat Heat / Humidity Heat->Furosemide accelerates

Caption: Primary hydrolytic degradation pathway of Furosemide.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

Objective: To intentionally degrade Furosemide under various stress conditions to identify degradation products and validate an analytical method as stability-indicating, in line with ICH Q1A(R2) guidelines.[21]

Materials:

  • Furosemide API

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Photostability chamber, oven, water bath

  • HPLC system with UV/PDA detector

Methodology:

  • Sample Preparation: Prepare a stock solution of Furosemide at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a methanol/water mixture).[22]

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 1 M HCl.[23]

    • Heat at 60°C for 2-4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 1 M NaOH.[23]

    • Keep at room temperature for 1-2 hours.

    • Neutralize with 1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 30% H₂O₂.[1]

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Spread a thin layer of Furosemide powder in a petri dish.

    • Place in an oven at 80°C for 48 hours.[22]

    • Prepare a solution of the stressed powder at ~100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of Furosemide (~100 µg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[1][16]

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

  • Analysis:

    • Analyze all stressed samples, an unstressed control, and a blank by HPLC.

    • The goal is to achieve 5-20% degradation of the parent peak.[21][22] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

    • Evaluate peak purity of the Furosemide peak in all chromatograms to ensure no co-eluting degradants.

Workflow: Forced Degradation & Stability Method Development

Caption: Workflow for a typical forced degradation study.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Monti, C., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. National Institutes of Health. [Link]

  • Temperature and moisture impact furosemide tablet stability in Syria. (2024). Assay Drug Development Technologies. [Link]

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). MDPI. [Link]

  • Photodegradation pathway of furosemide. (n.d.). ResearchGate. [Link]

  • Asker, A. F., & Ferdous, A. J. (1996). Photodegradation of furosemide solutions. PDA journal of pharmaceutical science and technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Chavan, R. R., et al. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Yagi, A., et al. (2011). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin. [Link]

  • Photolytic degradation of frusemide. (1983). ResearchGate. [Link]

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. (2019). Revista Ambiente & Água. [Link]

  • FUROSEMIDE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. (2024). ResearchGate. [Link]

  • Thermal analysis studies on the compatibility of furosemide with solid state and liquid crystalline excipients. (2020). ResearchGate. [Link]

  • El-Gindy, A., et al. (1978). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences. [Link]

  • Al-Ad B, et al. (2023). Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. Pharmacy. [Link]

  • Furosemide EP Impurity B | 2736-23-4. (n.d.). SynZeal. [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). ResearchGate. [Link]

  • Furosemide-impurities. (n.d.). Pharmaffiliates. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). National Institutes of Health. [Link]

  • Pharmaceutical evaluation of compounded furosemide capsules and excipient performance. (2019). SciELO. [Link]

  • Fabbri, D., et al. (2003). Photostability studies on the furosemide-triamterene drug association. Farmaco. [Link]

  • In vitro studies on the hydrolysis of frusemide in gastrointestinal juices. (1983). British journal of clinical pharmacology. [Link]

  • FUROSEMIDE EP IMPURITY B. (n.d.). Allmpus. [Link]

  • Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. (2025). ResearchGate. [Link]

  • Pharmaceutical Equivalence and Stability of Furosemide Tablets in Argentina. (2019). Dissolution Technologies. [Link]

  • Furosemide. (n.d.). PubChem, National Institutes of Health. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). Amazon Web Services. [Link]

  • Pathophysiology of Diuretic Resistance and Its Implications for the Management of Chronic Heart Failure. (2020). Hypertension. [Link]

  • FORMULATION AND EVALUATION OF FUROSEMIDE FAST DISSOLVING TABLETS. (2020). ResearchGate. [Link]

  • Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. (2009). International Pharmaceutical Federation (FIP). [Link]

  • In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE). (2018). National Institutes of Health. [Link]

Sources

Technical Support Center: Method Refinement for Trace-Level Tetrahydro Furosemide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Tetrahydro Furosemide (THF). As a key impurity and metabolite of the potent diuretic Furosemide, accurate and sensitive quantification of THF at trace levels is critical in pharmaceutical quality control and pharmacokinetic studies. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during method development and routine analysis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Issues in THF Analysis

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: Why am I experiencing poor sensitivity or no detectable peak for Tetrahydro Furosemide?

Probable Cause 1: Suboptimal Mass Spectrometry (MS) Ionization Tetrahydro Furosemide, like its parent compound Furosemide, is an acidic molecule with a carboxylic acid group and a sulfonamide group.[1] It ionizes most efficiently in negative mode electrospray ionization (ESI-). Operating in positive mode or using a less suitable ionization technique like APCI may result in a weak or absent signal.[2]

Recommended Solution:

  • Ionization Mode: Ensure your mass spectrometer is operating in ESI negative mode (ESI-).

  • MS Parameter Optimization: Infuse a dilute standard solution (e.g., 10-100 ng/mL) of THF directly into the mass spectrometer to optimize key parameters. The goal is to maximize the signal for the precursor ion [M-H]⁻.

  • Precursor/Product Ions: The theoretical m/z for the [M-H]⁻ precursor of THF (C₁₂H₁₅ClN₂O₅S, MW: 334.78) is 333.8. Perform a product ion scan to identify stable, high-intensity fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Likely fragments can be predicted based on the Furosemide fragmentation pattern, which often involves the loss of the sulfonamide group or cleavage at the amine linkage.[3]

Probable Cause 2: Inefficient Chromatographic Retention Poor retention on a reversed-phase (RP) column, typically a C18, will cause the analyte to elute at or near the void volume, where it can be masked by matrix components, leading to significant ion suppression.[4] This is often due to an inappropriate mobile phase pH.

Recommended Solution:

  • Mobile Phase pH: The pKa of Furosemide's carboxylic acid is ~3.9.[5] THF is expected to have a similar pKa. To achieve adequate retention on an RP column, the mobile phase pH should be set at least 1.5-2 units below the pKa to ensure the molecule is in its neutral, less polar form. A mobile phase containing 0.1% formic acid (pH ~2.7) or acetic acid is a common and effective choice.[6]

  • Column Chemistry: While C18 is a standard choice, consider a column with alternative selectivity, such as a Biphenyl or Polar C18, which can offer different interactions (e.g., pi-pi) and may improve retention and separation from interferences.[7]

Probable Cause 3: Analyte Degradation or Loss Furosemide is notoriously sensitive to light (photolabile) and can degrade under acidic conditions.[8][9] THF may exhibit similar instabilities. Analyte loss can also occur through adsorption to container surfaces or incompatible filter materials during sample preparation.

Recommended Solution:

  • Protect from Light: Prepare and store all standards and samples in amber vials or protect them from light with aluminum foil.[10][11]

  • pH and Temperature Control: Avoid prolonged exposure to strong acids or bases and high temperatures. Store stock solutions and processed samples at refrigerated (2-8 °C) or frozen (-20 °C to -80 °C) temperatures.[12][13]

  • Material Compatibility: Use polypropylene or other low-binding tubes and plates. When filtering, select materials like PVDF that show low analyte adsorption. A study on Furosemide showed that Nylon filters retained 75% more of the analyte than PVDF filters.[10]

Q2: My chromatogram shows significant peak tailing or splitting. What is the cause?

Probable Cause 1: Secondary Interactions with the Column The amine and sulfonamide groups in THF can engage in secondary ionic or hydrogen-bonding interactions with residual silanols on the silica surface of the column, leading to poor peak shape.

Recommended Solution:

  • Use End-Capped Columns: Employ a high-quality, fully end-capped C18 column to minimize the availability of free silanols.

  • Mobile Phase pH: As mentioned, a low pH mobile phase (e.g., with 0.1% formic acid) protonates the silanols, reducing their capacity for ionic interactions with the analyte.

  • Column Technology: Consider modern column technologies, such as those with hybrid silica particles or superficially porous particles (core-shell), which often provide better peak shapes and efficiency.[7]

Probable Cause 2: Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting or tailing peaks. While this is less common at trace levels, it can occur if the sample matrix is not clean and high-concentration interferences are co-eluting.

Recommended Solution:

  • Dilute the Sample: If sensitivity allows, dilute the final extract.

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method (see Q3) to remove matrix components.

Q3: I suspect matrix effects are compromising my results. How can I diagnose and mitigate this?

Probable Cause: Co-eluting Endogenous Components Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). Phospholipids, salts, and other metabolites are common culprits that cause ion suppression or, less commonly, enhancement, leading to inaccurate and imprecise results.[4][14]

Recommended Solution: Diagnosis

  • Post-Column Infusion: This is a definitive method to identify regions of ion suppression. A standard solution of THF is infused into the mobile phase flow post-column while a blank, extracted matrix sample is injected. Dips in the baseline signal for THF indicate retention times where matrix components are eluting and causing suppression.

  • Quantitative Assessment: Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte in a neat solution. A significant difference indicates the presence of a matrix effect. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correction, as it co-elutes and experiences the same matrix effects as the analyte.

Recommended Solution: Mitigation

  • Improve Sample Preparation: The goal is to separate THF from interfering matrix components.

    • Protein Precipitation (PPT): Simple and fast, but often results in the dirtiest extracts with significant matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. By carefully selecting the pH and extraction solvent, you can selectively extract THF while leaving many interferences behind. For acidic drugs like THF, an extraction at low pH (e.g., pH 1-3) with a moderately polar organic solvent like ethyl acetate is a good starting point.[2]

    • Solid-Phase Extraction (SPE): Highly effective and offers the cleanest extracts. A mixed-mode or polymeric reversed-phase sorbent can provide excellent cleanup.[3]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the THF peak from regions of high ion suppression identified during post-column infusion.

  • Dilute the Sample: Diluting the extract can reduce the concentration of interfering components below the level where they cause significant suppression. This is a trade-off with sensitivity.

Methodology Workflow & Troubleshooting Logic

The following diagrams illustrate a typical analytical workflow and a decision tree for troubleshooting common sensitivity issues.

```dot
digraph "Analytical_Workflow" {
  graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
  node [shape=box, style="filled", fontname="Arial", width=2.5, height=0.8];
  edge [fontname="Arial", fontsize=10];

Figure 1. General analytical workflow for trace-level THF analysis.

```dot
digraph "Troubleshooting_Sensitivity" {
  graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"];
  node [shape=box, style="filled", fontname="Arial"];
  edge [fontname="Arial", fontsize=9];

Figure 2. Decision tree for troubleshooting poor sensitivity.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an LC-MS/MS method for Tetrahydro Furosemide? A: A robust starting point would be a reversed-phase method using a C18 column (e.g., 50 x 2.1 mm, <3 µm particle size). The mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6] A gradient starting at 5-10% B and ramping up to 95% B over several minutes should provide good separation. For the MS, operate in ESI- with MRM, monitoring the transition from the precursor ion [M-H]⁻ at m/z 333.8 to a stable product ion.

ParameterRecommended Starting ConditionRationale
LC Column C18, 50 x 2.1 mm, <3 µmGood retention for moderately nonpolar molecules; standard for bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, ensuring THF is in its neutral form for better retention.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and MS compatibility.[6]
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 1 - 5 µLMinimizes potential for column overload and matrix effects.[7]
Ionization Mode ESI- (Negative)Most effective for acidic molecules like THF.[2][3]
MRM Transition Precursor [M-H]⁻: m/z 333.8Based on the molecular weight of THF (334.78 g/mol ).[15]
Product Ion: To be determinedOptimize by infusing a standard; look for stable, high-intensity fragments.

Q: How should I prepare my samples from a biological matrix like plasma or urine? A: For trace-level analysis, Solid-Phase Extraction (SPE) is highly recommended for its superior cleanup capabilities. A protocol using a polymeric reversed-phase sorbent (which is stable across a wide pH range) would be effective.

Protocol: Solid-Phase Extraction (SPE) for THF from Human Plasma
  • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase, 30 mg sorbent mass) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Causality: This step prepares the sorbent environment to be similar to the pre-treated sample, ensuring proper binding.

  • Sample Loading:

    • Thaw plasma samples and vortex to mix.

    • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution and 300 µL of 2% formic acid in water. Vortex. Causality: Acidification precipitates proteins and ensures THF is in its neutral form for binding to the sorbent.

    • Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: This removes polar interferences (like salts) that did not bind strongly to the sorbent, while retaining the more nonpolar THF.

  • Elution: Elute THF and the IS from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis. Causality: Reconstituting in a weak solvent ensures good peak shape upon injection.

Q: What are the key stability concerns for THF? A: Based on its parent compound, Furosemide, the primary stability concerns are photodegradation and pH-dependent hydrolysis.[8][16]

  • Light Sensitivity: Furosemide degrades upon exposure to light.[9] All work with THF standards and samples should be done under subdued light, and samples should be stored in amber containers or wrapped in foil.[11]

  • pH Stability: Furosemide is unstable in strongly acidic conditions.[9] While a mildly acidic mobile phase is necessary for chromatography, prolonged storage of samples in strong acid should be avoided.

  • Freeze-Thaw Stability: For bioanalytical methods, it's crucial to validate the stability of THF in the matrix through several freeze-thaw cycles (e.g., three cycles from -80 °C to room temperature).[12]

  • Bench-Top and Post-Processing Stability: You must also confirm that THF is stable in the matrix at room temperature for the expected duration of sample preparation and in the final extract while sitting in the autosampler.[12][13]

References

  • Youm, I., & Youan, B. C. (2013). Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles. Journal of Analytical Methods in Chemistry, 2013, 207028. [Link]

  • Erk, N. (2002). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of Chromatography B, 775(1), 145-152. [Link]

  • Youm, I., & Youan, B. B. C. (2013). Validated Reverse-Phase High-Performance Liquid Chromatography for Quantification of Furosemide in Tablets and Nanoparticles. ResearchGate. [Link]

  • Carda-Broch, S., Esteve-Romero, J., & García-Alvarez-Coque, M. C. (2000). Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug. Journal of pharmaceutical and biomedical analysis, 23(5), 803–817. [Link]

  • Tătaru, A., Vlase, L., & Uifălean, A. (2011). HPLC analysis of furosemide în rat plasma. Farmacia, 59(3), 331-339. [Link]

  • Karunakaran, A., Sudharsan, S. I., & Jayaprakash, R. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link]

  • Ritscher, M., Georges, B., Wunder, C., Wallemacq, P., Persu, A., & Toennes, S. W. (2021). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1978). Stability of furosemide in aqueous systems. Journal of Pharmaceutical Sciences, 67(6), 808-811. [Link]

  • Tu, Y. H., Stiles, M. L., & Allen, L. V., Jr (1998). Chemical Stability of Furosemide in Minibags and Polypropylene Syringes. International journal of pharmaceutical compounding, 2(4), 328–330. [Link]

  • Qin, W. C., Li, S. F., & Chow, H. H. (2003). A new method for screening and determination of diuretics by on-line CE-ESI-MS. Journal of separation science, 26(1-2), 85–91. [Link]

  • De Wilde, L., Van Eenoo, P., & Deventer, K. (2018). Identification and confirmation of diuretics and masking agents in urine by turbulent flow online solid-phase extraction coupled with liquid chromatography-triple quadrupole mass spectrometry for doping control. Journal of Chromatography A, 1579, 31-40. [Link]

  • Karunakaran, A., Sudharsan, S. I., & Jayaprakash, R. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate. [Link]

  • Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2005). Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation. Therapeutic Drug Monitoring, 27(4), 483-492. [Link]

  • Zarghi, A., & Shafaati, A. (2002). Sample preparation and RPHPLC determination of diuretics in human body fluids. Journal of the Iranian Chemical Society, 1(1), 1-15. [Link]

  • Johnson, C. E., & Christen, C. (2002). Stability of furosemide in human albumin solution. Annals of Pharmacotherapy, 36(3), 423-426. [Link]

  • Solanki, R., & Joshi, H. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8. [Link]

  • Panchal, H. J., & Suhagia, B. N. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 70-76. [Link]

  • Islam, M. M., et al. (2015). QUALITATIVE DETERMINATION OF FUROSEMIDE IN ATHLETES URINE BY UHPLC MS/MS. Journal of Hygienic Engineering and Design. [Link]

  • Ruiz-Angel, M. J., et al. (2009). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Lat. Am. J. Pharm., 28(3), 468-76. [Link]

  • Machado, A. I., et al. (2016). Furosemide in water matrix: HPLC-UV method development and degradation studies. Water Practice & Technology, 11(2), 393-401. [Link]

  • Chen, L., Cui, Y., Dean, B., & Liang, X. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical chromatography : BMC, 38(3), e5759. [Link]

  • Machado, A. I., et al. (2016). Furosemide in water matrix: HPLC-UV method development and degradation studies. ResearchGate. [Link]

  • Abdel-Haleem, A. M., et al. (2022). A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. Bioanalysis, 14(18), 1261–1274. [Link]

  • Abdel-Haleem, A. M., et al. (2021). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1177, 122784. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex. [Link]

  • Chunduri, R. H., et al. (2017). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-10. [Link]

  • Mansour, O., Ismail, G., Isbera, M., & Almouhammad, M. (2018). Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 83-87. [Link]

  • Cielecka-Piontek, J., et al. (2012). PHYSICOCHEMICAL CHARACTERISTICS OF FUROSEMIDE INCORPORATED EUDRAGIT MICROSPHERES FORMULATED BY SPRAY DRYING. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 533-539. [Link]

  • Waters Corporation. (2022). Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer. Waters Corporation. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Furosemide (Frusemide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • Erk, N. (2002). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. ResearchGate. [Link]

  • Ali, A. M., & Muhammed, A. A. (2018). Estimation of Furosemide in Pharmaceutical Preparation Samples. Annals of Clinical and Laboratory Research, 6(3), 253. [Link]

  • Markovic, M., et al. (2019). Physicochemical parameters and chemical structure of furosemide and metoprolol. ResearchGate. [Link]

  • Ruiz-Angel, M. J., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. [Link]

  • Ruiz-Angel, M. J., et al. (2014). Analytical Techniques for Furosemide Determination. Open Undergraduate Journal of Chemistry. [Link]

  • Ali, A. M., & Muhammed, A. A. (2018). Analytical procedures for the analysis of furosemide in biological samples. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Furosemide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of matrix effects in the bioanalysis of Furosemide and its primary metabolite, Furosemide 1-O-acyl glucuronide (FG). Our focus is to provide scientifically-grounded, practical solutions to ensure the accuracy and reliability of your LC-MS/MS data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of Furosemide?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][3] Furosemide, a potent diuretic, and its acyl glucuronide metabolite are often analyzed in complex biological matrices like plasma, urine, and whole blood.[4][5] These matrices contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of Furosemide and its metabolites, making matrix effects a critical challenge to overcome for reliable quantification.[1][4]

Q2: What are the primary causes of matrix effects in Furosemide analysis?

A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with Furosemide or its metabolites and interfere with the ionization process in the mass spectrometer's source.[1] Common culprits include phospholipids from plasma, salts from urine, and proteins from whole blood.[1] Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute.[1] For Furosemide, its acidic nature (pKa ~3.9) and the chemical properties of its glucuronide metabolite can influence their retention and elution profiles, increasing the likelihood of co-elution with interfering matrix components.[6]

Q3: How do I know if my Furosemide assay is suffering from matrix effects?

A3: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent internal standard (IS) response, and a lack of parallelism between calibration curves prepared in neat solution versus those in the biological matrix. The most definitive way to assess matrix effects is through a quantitative experiment, such as the post-extraction addition method, which is recommended by regulatory bodies like the FDA and EMA.[3][7]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[2] Ion enhancement , on the other hand, is an increase in the analyte's signal due to the presence of matrix components that improve its ionization efficiency.[3] Both phenomena are detrimental as they can lead to inaccurate quantification.[3]

Q5: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?

A5: While a SIL-IS (like Furosemide-d5) is the gold standard and can compensate for matrix effects, it is not always a perfect solution.[8] For a SIL-IS to be effective, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[1] Even minor differences in retention time, known as the "isotope effect," can lead to differential matrix effects and inaccurate correction.[1] Therefore, it is still crucial to minimize matrix effects as much as possible, even when using a SIL-IS.

Troubleshooting Guide

This section provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your Furosemide bioanalysis.

Issue 1: Significant and Variable Ion Suppression Observed

Probable Cause: Inefficient sample preparation or suboptimal chromatographic conditions leading to co-elution of matrix components with Furosemide or its metabolites.

Solution Workflow:

Caption: Troubleshooting workflow for addressing ion suppression.

Step-by-Step Guidance:

  • Quantify the Matrix Effect: Use the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of suppression and its variability.

    • Protocol: Post-Extraction Addition for Matrix Factor Calculation

      • Prepare Three Sets of Samples:

        • Set A (Neat Solution): Spike Furosemide and its IS at low and high concentrations into the mobile phase or reconstitution solvent.

        • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through your entire extraction procedure. Spike Furosemide and its IS into the final, extracted matrix at the same low and high concentrations as Set A.

        • Set C (Pre-Spiked Matrix for Recovery): Spike Furosemide and its IS into the blank biological matrix before the extraction procedure at the same concentrations.

      • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

      • Calculate Matrix Factor (MF) and IS-Normalized MF:

        • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

          • An MF of 1 indicates no matrix effect.

          • An MF < 1 indicates ion suppression.

          • An MF > 1 indicates ion enhancement.

        • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Optimize Sample Preparation: If the IS-Normalized MF is not within acceptable limits (typically 0.85 to 1.15 with a CV <15%), your sample preparation method is likely insufficient.

    Technique Principle Advantages for Furosemide Disadvantages
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Often results in "dirty" extracts with significant matrix effects.
    Liquid-Liquid Extraction (LLE) Partitioning of Furosemide into an immiscible organic solvent based on its physicochemical properties.[9][10]Can provide cleaner extracts than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic Furosemide.Can be labor-intensive and may have lower recovery.
    Solid-Phase Extraction (SPE) Furosemide is retained on a solid sorbent while matrix components are washed away.Provides the cleanest extracts and can significantly reduce matrix effects. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used.More expensive and requires method development.
  • Optimize Chromatography: If improving sample preparation is not sufficient, focus on chromatographic separation.

    • Increase Retention: Poor retention can lead to co-elution with early-eluting, highly polar matrix components.[11] Adjust the mobile phase composition (e.g., lower the initial organic content) to increase the retention of Furosemide and its more polar glucuronide metabolite.

    • Extend Gradient: A longer, shallower gradient can improve the resolution between the analytes and interfering matrix components.

    • Change Column Chemistry: Consider a different column stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation from interfering peaks.

  • Consider Alternative Ionization Techniques: If matrix effects persist, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may help. APCI is generally less susceptible to matrix effects from non-volatile salts and phospholipids.[12]

Issue 2: Internal Standard (IS) Not Adequately Compensating for Matrix Effects

Probable Cause: The IS and Furosemide (or its metabolite) are being affected differently by the matrix components, often due to slight differences in chromatographic retention.

Solution:

  • Verify Co-elution: Ensure that Furosemide and its SIL-IS have identical retention times. Even for stable isotope-labeled internal standards, chromatographic differences can occur (the "isotope effect"), leading to different degrees of ion suppression.[1]

  • Evaluate IS in Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than the analyte, it is not a suitable choice.

  • Use a Structural Analog (with caution): If a SIL-IS is unavailable or not performing well, a structural analog can be used. However, it is critical to demonstrate that it is chromatographically and ionically similar to the analyte.

Diagnostic Tool: Post-Column Infusion

To visually identify the regions of your chromatogram where ion suppression is occurring, a post-column infusion experiment is invaluable.[3][11]

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Extract Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Union T-Union Column->T_Union Column Effluent Syringe_Pump Syringe Pump (Furosemide Solution) Syringe_Pump->T_Union Constant Infusion MS Mass Spectrometer T_Union->MS Combined Flow

Caption: Experimental setup for post-column infusion analysis.

Protocol: Post-Column Infusion

  • Setup: As shown in the diagram, use a T-union to introduce a constant flow of a Furosemide standard solution into the column effluent, post-separation but pre-mass spectrometer.[3][13][14]

  • Execution: Inject an extracted blank matrix sample onto the column.

  • Analysis: Monitor the Furosemide signal. A stable baseline will be observed. Any dips or peaks in this baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][15]

  • Action: If the retention time of Furosemide or its metabolite falls within a region of significant ion suppression, adjust your chromatographic method to shift their elution to a "cleaner" part of the chromatogram.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Van Amsterdam, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • D. S. S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5). [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Matrix Effects and Application of Matrix Effect Factor. Journal of Liquid Chromatography & Related Technologies, 26(19), 3149-3172. [Link]

  • Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Van Amsterdam, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • K. D. A. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • van der Laan, T., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 33(1), 127-136. [Link]

  • van der Laan, T., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 33(1), 127-136. [Link]

  • Gracia-Lor, E., et al. (2017). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Molecules, 22(5), 727. [Link]

  • Bioanalysis Zone. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

  • Beck, O., et al. (2011). Detection of Drugs of Abuse in Exhaled Breath from Users Following Recovery from Intoxication. Journal of Analytical Toxicology, 35(8), 529-537. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Santos, J. L. M., et al. (2017). Furosemide in water matrix: HPLC-UV method development and degradation studies. Environmental Science and Pollution Research, 24(15), 13589-13597. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]

  • de Souza, A. W., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • J. M. C., et al. (2022). A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. Bioanalysis, 14(18), 1235-1248. [Link]

  • de Souza, A. W., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • El-Gindy, A., et al. (2010). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of Biomedical Science, 17, 8. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Al-Hashimi, N., et al. (2022). Simultaneous determination of furosemide and carbamazepine in biological matrices by solvent bar microextraction combined with HPLC‐DAD and central composite design CCD. Biomedical Chromatography, 36(11), e5477. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Hansen, E. B., Jr, et al. (1988). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 16(2), 190-196. [Link]

  • El-Gindy, A., et al. (2010). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of Biomedical Science, 17, 8. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Furosemide and Its Impurities Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. For a widely used diuretic like Furosemide, ensuring its purity and the absence of harmful impurities is a matter of public health. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose. However, the mere application of an HPLC method is insufficient; it must be rigorously validated to prove its suitability for its intended use. This guide provides an in-depth, scientifically grounded comparison of the essential validation parameters for an HPLC method for Furosemide and its impurities, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but a deep dive into the causality behind experimental choices, ensuring a self-validating system of protocols.

The Analytical Challenge: Furosemide and Its Impurities

Furosemide, chemically 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is susceptible to degradation, forming various impurities.[4][5] The most common process-related and degradation impurities include Furosemide Related Compound A (2-chloro-4-N-furfurylamino-5-sulfamoylbenzoic acid) and Furosemide Related Compound B (4-chloro-5-sulfamoyl-anthranilic acid).[6][7][8] An effective HPLC method must be able to separate and accurately quantify the active pharmaceutical ingredient (API) from these and other potential degradants that may arise under stress conditions.

The Foundation of Trust: ICH Q2(R1) Validation Parameters

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2][3] For an impurity method, the key validation characteristics that must be investigated are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is considered at two levels: repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A Validated HPLC Method for Furosemide: A Comparative Overview

Herein, we present a typical reversed-phase HPLC (RP-HPLC) method for the analysis of Furosemide and its impurities, followed by a detailed guide on its validation.

Table 1: Illustrative Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: These are representative conditions; optimization is necessary for any specific application.[9][10][11]

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each validation parameter, providing the rationale behind each step.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis & Reporting MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Reagents Preparation of Standards & Reagents Protocol->Reagents Specificity Specificity / Forced Degradation Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: A typical workflow for the validation of an HPLC method.

Specificity: Proving Discriminatory Power

Specificity is arguably the most critical validation parameter for an impurity method. It demonstrates that the method can differentiate the Furosemide peak from its impurities and any degradation products.

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (mobile phase or a placebo) to ensure no interfering peaks are present at the retention times of Furosemide and its impurities.

  • Impurity Spiking: Prepare a solution of Furosemide and spike it with known impurities at their specification limits. The chromatogram should show clear separation between all peaks.

  • Forced Degradation Studies: Subject Furosemide to stress conditions to induce degradation.[12][13][14] This is a cornerstone of a stability-indicating method. The typical stress conditions are:

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the drug substance to UV and visible light.[14][15]

Causality: Forced degradation studies are essential to demonstrate that the method can separate the active ingredient from its degradation products, which might not be present in routine samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

Specificity_Concept cluster_sample Sample Components cluster_method HPLC Method cluster_output Chromatogram API Furosemide (API) HPLC Chromatographic Separation API->HPLC ImpurityA Impurity A ImpurityA->HPLC ImpurityB Impurity B ImpurityB->HPLC Degradant Degradation Product Degradant->HPLC Chromatogram Peak 1 (Impurity A) Peak 2 (Impurity B) Peak 3 (Degradant) Peak 4 (Furosemide) HPLC->Chromatogram

Caption: The concept of specificity in an HPLC method.

Linearity and Range: Establishing Proportionality

Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Furosemide and each specified impurity in the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions. For impurities, the range should typically span from the reporting threshold to 120% of the specification limit. For the assay of Furosemide, the range is typically 80% to 120% of the test concentration.

  • Analysis and Data Plotting: Inject each standard in triplicate and plot the mean peak area against the concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. The y-intercept should be close to zero.

Table 2: Example Linearity Data for an Impurity

Concentration (µg/mL)Mean Peak Area
0.51500
1.03050
1.54480
2.06020
2.57550
0.9998
Accuracy: Measuring Closeness to the Truth

Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured value to the true value.

Experimental Protocol:

  • Spiked Samples: Prepare a placebo (a mixture of all excipients without the API) and spike it with known amounts of Furosemide and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities).

  • Analysis: Analyze these samples in triplicate.

  • Calculation: Calculate the percentage recovery for each level.

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for the assay and 80.0% to 120.0% for impurities.[4]

Precision: Assessing Agreement

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD should be not more than 2.0% for the assay and not more than 10.0% for impurities at the specification limit.[10][11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Experimental Protocol (Signal-to-Noise Ratio Approach):

  • Determine the Noise: Measure the signal-to-noise ratio (S/N) by analyzing a blank solution.

  • Determine the Signal: Prepare and analyze solutions with decreasing concentrations of the analyte.

  • Calculation:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

Alternative Approach (Based on the Standard Deviation of the Response and the Slope):

LOD = 3.3 * (SD of the y-intercepts of regression lines / Slope of the calibration curve) LOQ = 10 * (SD of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness: Withstanding Deliberate Changes

Robustness testing evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify Potential Variables: Identify critical method parameters that could be subject to variation, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Systematic Variation: Vary one parameter at a time while keeping the others constant and analyze a system suitability solution.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the analytes.

Causality: Robustness testing provides confidence that the method will perform reliably in different laboratories and under slightly different conditions.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analytes of interest.No interference at the retention times of Furosemide and its impurities. Peak purity should pass.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.99.
Range To define the concentration interval of reliable measurement.Established based on linearity, accuracy, and precision data.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0-102.0% for assay; 80.0-120.0% for impurities.
Precision (RSD) To assess the degree of scatter in the results.≤ 2.0% for assay; ≤ 10.0% for impurities.
LOD & LOQ To determine the lower limits of detection and quantification.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To assess the method's resilience to small variations.System suitability parameters remain within acceptable limits.

Conclusion: A Commitment to Quality

The validation of an HPLC method for Furosemide and its impurities is a rigorous, multi-faceted process that underpins the safety and efficacy of the final drug product. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the scientific rationale behind each validation parameter, analytical scientists can develop and implement robust, reliable, and defensible analytical methods. This guide serves as a comprehensive resource to navigate this critical aspect of pharmaceutical quality control, ensuring that the methods used to assess drug quality are as meticulously controlled as the manufacturing processes themselves.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][16]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][3]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link][9][10][11]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). National Institutes of Health. [Link][4]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). National Institutes of Health. [Link][18][19]

  • Furosemide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link][5]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][13]

  • Forced Degradation Studies. MedCrave online. [Link][14]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Phale, M. D., et al. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 1085-1100. [Link][12][15]

  • Furosemide EP Impurity C | 3086-91-7. SynZeal. [Link][8]

Sources

A Comparative Guide to the Diuretic Activity of Furosemide and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Furosemide, a cornerstone loop diuretic, and its principal analogs, including Bumetanide, Torsemide, Piretanide, and Azosemide. We will delve into their shared mechanism of action, explore the nuances in their pharmacokinetic and pharmacodynamic profiles, and provide a robust experimental framework for their preclinical evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to discern the subtle yet significant differences that drive the selection and development of these potent diuretic agents.

The Core Mechanism: Inhibition of the Na-K-2Cl Cotransporter

Furosemide and its analogs exert their powerful diuretic effect, or natriuresis, by targeting a specific ion transporter within the kidneys.[1] The primary site of action is the thick ascending limb of the Loop of Henle, a segment of the nephron responsible for reabsorbing approximately 20-25% of filtered sodium chloride (NaCl).[2]

These drugs function by directly inhibiting the Na-K-2Cl cotransporter (NKCC2) located on the luminal (urine-facing) side of the epithelial cells.[1][2][3] By binding to the chloride-binding site of this transporter, they block the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the filtrate back into the body.[4] This retention of ions within the tubular lumen creates a powerful osmotic gradient, drawing water along with it and leading to a significant increase in urine output.[1] Furthermore, this process disrupts the generation of the hypertonic medullary interstitium, which is crucial for the kidney's ability to concentrate urine, further enhancing water excretion.[2] The inhibition of the NKCC2 transporter also indirectly increases the excretion of calcium and magnesium.[1][4]

Mechanism_of_Action lumen_ions Na+ K+ 2Cl- transporter Na-K-2Cl Cotransporter (NKCC2) lumen_ions->transporter diuresis Increased Excretion of Water & Electrolytes (Diuresis) lumen_ions->diuresis Ions & Water Retained in Lumen interstitium Reabsorption into Blood transporter->interstitium drug Furosemide & Analogs drug->block block->transporter Inhibition

Caption: Mechanism of loop diuretic action on the NKCC2 transporter.

Comparative Pharmacological Profiles: Furosemide vs. Its Analogs

While all loop diuretics share a common mechanism, they are not interchangeable. Significant variations in potency, bioavailability, and duration of action dictate their clinical utility and inform the development of new chemical entities. The following table and subsequent analysis summarize these critical differences.

DiureticRelative Potency (vs. Furosemide)Oral BioavailabilityHalf-Life (t½)Duration of Action
Furosemide 1 (Reference)~40-50%[5]~1.7 hours[6]6–8 hours[3][5]
Bumetanide ~40–50x~80%[5][7]~1.0-1.5 hours4–6 hours[5]
Torsemide ~2–4x~80-90%[8]~3.5-4.9 hours[6]12–16 hours[5]
Piretanide ~5–6.7xVariable~1.5 hours~6-8 hours
Azosemide ~1x~20%[9]~2-3 hours[9]10-12 hours[10]
Bumetanide

Bumetanide is distinguished by its remarkably high potency, being approximately 40 times more potent than Furosemide on a milligram-for-milligram basis.[5][7] Its key advantage lies in its superior and more predictable oral bioavailability of around 80%, compared to the highly variable 40-50% of Furosemide.[5][7] This makes Bumetanide a more reliable option in patients with conditions that may impair drug absorption, such as gut edema secondary to heart failure. At equipotent doses, its clinical efficacy in producing diuresis is comparable to Furosemide, though its duration of action is slightly shorter.[5]

Torsemide

Torsemide offers a distinct pharmacokinetic profile characterized by high bioavailability and a significantly longer half-life and duration of action compared to Furosemide.[5][8][11] The extended duration of 12-16 hours allows for convenient once-daily dosing, which can improve patient adherence in the management of chronic conditions like hypertension and heart failure.[12] Some studies suggest that Torsemide may cause less potassium excretion than Furosemide, potentially reducing the risk of hypokalemia.[11] A dose of 10-20 mg of Torsemide is generally considered equivalent to 40 mg of Furosemide.[6]

Piretanide

Piretanide is a potent analog structurally related to Bumetanide. Clinical studies have established its potency to be approximately 5 to 6.7 times that of Furosemide (e.g., 12 mg of piretanide is compared to 80 mg of furosemide).[13][14] It tends to have a more rapid onset of action than Furosemide, with its most pronounced activity in the first hour after administration.[13][14] In comparative studies, when administered at equipotent doses, its overall effect on sodium and water excretion is similar to that of Furosemide.[15][16]

Azosemide

Azosemide is noted for its longer duration of action compared to Furosemide.[9][10] However, it exhibits a slower onset of effect.[17] Its oral bioavailability is relatively low, and it may be more effective when administered intravenously.[9][18] At equivalent oral doses (e.g., 40 mg), it produces a similar cumulative excretion of volume and sodium as Furosemide, although some studies suggest it may cause less potassium excretion. Its longer-acting profile can be advantageous for sustained diuretic effect without the sharp peaks associated with Furosemide.[9]

Experimental Protocol for Evaluating Diuretic Activity in a Rodent Model

To quantitatively compare the diuretic activity of novel Furosemide analogs, a standardized preclinical animal model is essential. The following protocol describes a robust, self-validating system for assessing diuretic potency and electrolyte excretion in rats.

Causality Behind Experimental Choices (Expertise & Experience)
  • Animal Model: Wistar or Sprague-Dawley rats are chosen for their well-documented renal physiology and consistent response to diuretics.

  • Metabolic Cages: These are critical for the accurate, separate collection of urine and feces, preventing sample contamination and ensuring precise measurement of urine volume.

  • Hydration Load: A saline load is administered to ensure a consistent baseline hydration state and promote a measurable basal urine output across all animals.

  • Control Groups: The inclusion of a vehicle control group establishes the baseline diuretic response, while the Furosemide group serves as a positive control and the established benchmark against which analogs are measured. This design is self-validating.

  • Electrolyte Measurement: Quantifying urinary Na+, K+, and Cl- is paramount, as it directly reflects the mechanism of action (inhibition of the Na-K-2Cl cotransporter) and allows for the assessment of potential side effects like hypokalemia.

Experimental_Workflow cluster_F A 1. Animal Selection & Acclimatization (e.g., Male Wistar Rats, 200-250g) B 2. Baseline Measurement (24h food/water deprivation, body weight recorded) A->B C 3. Group Allocation (n=6-8/group) - Vehicle Control (e.g., Saline) - Positive Control (Furosemide) - Test Group (Analog 1) - Test Group (Analog 2) B->C D 4. Hydration & Drug Administration (Oral gavage of saline load + assigned compound) C->D E 5. Urine Collection (Placement in metabolic cages for 6-8 hours) D->E F 6. Sample Analysis E->F G 7. Data Comparison & Statistical Analysis F->G F1 Measure Total Urine Volume (mL) F2 Measure Electrolyte Concentrations (Na+, K+, Cl-) via Flame Photometry or ISE

Sources

A Comparative Analysis of the Biological Activity of Furosemide and its Tetrahydrofuran Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of diuretic therapeutics, Furosemide stands as a cornerstone for the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its potent and rapid-onset diuretic action is well-documented. However, the pharmacological profile of its primary metabolite, Tetrahydro Furosemide, also known as the saluuretic metabolite, presents a nuanced picture of its overall therapeutic effect and potential for variability in patient response. This guide provides an in-depth, comparative analysis of the biological activities of Furosemide and its tetrahydrofuran derivative, grounded in experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, potencies, and metabolic fates.

Mechanism of Action: A Tale of Two Affinities

Both Furosemide and its tetrahydrofuran metabolite exert their diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes.

However, the story doesn't end there. The key difference in their biological activity lies in their affinity for the NKCC2 transporter. While Furosemide is a potent inhibitor, its tetrahydrofuran metabolite has been shown to possess a distinct pharmacological profile.

Furosemide is a competitive inhibitor of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for reabsorbing a significant portion of filtered sodium, and its inhibition leads to a potent diuretic effect.[2] Furosemide acts from the luminal side of the nephron, meaning it must be secreted into the tubular fluid to be effective.[3]

The metabolism of furosemide is a critical factor in its overall activity. A significant portion of the drug is metabolized in the kidneys to an active glucuronide conjugate.[4] Another key metabolite is 4-chloro-5-sulfamoylanthranilic acid (saluamine or CSA), although its status as a major metabolite is debated.[5][6] It is reported to be about one-quarter as potent a diuretic as the parent compound.[6]

cluster_cell Thick Ascending Limb Epithelial Cell Furosemide_Lumen Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide_Lumen->NKCC2 Inhibits THFurosemide_Lumen Tetrahydro Furosemide THFurosemide_Lumen->NKCC2 Inhibits Ions_In Na+, K+, 2Cl- NKCC2->Ions_In Reabsorption Ions_Out Na+, K+, 2Cl-

Caption: Inhibition of the Na-K-2Cl cotransporter (NKCC2) by Furosemide and Tetrahydro Furosemide.

Comparative Diuretic Potency and Pharmacokinetics

Direct comparative studies on the diuretic potency of Furosemide versus its tetrahydrofuran metabolite are not extensively detailed in readily available literature. However, insights can be gleaned from the broader understanding of loop diuretic pharmacokinetics and structure-activity relationships.

The clinical effectiveness of a diuretic is determined by several factors, including its intrinsic inhibitory potency at the receptor, its concentration at the site of action (the tubular lumen), and its duration of action.[5] Furosemide itself exhibits significant inter- and intra-subject variability in its pharmacokinetic profile.[5]

Table 1: Pharmacokinetic and Potency Comparison

ParameterFurosemideTetrahydro Furosemide (as a metabolite)
Primary Target Na-K-2Cl Cotransporter (NKCC2)Na-K-2Cl Cotransporter (NKCC2)
Reported IC50 (NKCC2) ~4 µM[7]Data not readily available
Oral Bioavailability Highly variable (~60%)[3]N/A (formed in vivo)
Protein Binding High (~91-99%)[4]Data not readily available
Elimination Half-life ~1-2 hours[4]Dependent on Furosemide's half-life
Metabolite Potency N/ASaluamine metabolite is ~1/4 as potent as Furosemide[6]

It's important to note that while direct comparisons with the tetrahydrofuran metabolite are scarce, comparisons with other loop diuretics like torsemide provide a framework for understanding the nuances of potency. For instance, torsemide is considered more potent than furosemide, with some studies suggesting a 2:1 or even 4:1 oral dosing equivalence for natriuretic effect.[8][9] This highlights that subtle structural modifications can significantly impact diuretic efficacy.

Experimental Protocols for Assessing Diuretic Activity

To rigorously compare the biological activity of Furosemide and a derivative like Tetrahydro Furosemide, a multi-faceted experimental approach is necessary.

In Vitro Assay: NKCC2 Inhibition

This assay directly measures the inhibitory potency of the compounds on the target transporter.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the human NKCC2 transporter (e.g., HEK293 or MDCK cells).

  • Ion Flux Assay:

    • Plate the cells in a suitable microplate format.

    • Pre-incubate the cells with varying concentrations of Furosemide or Tetrahydro Furosemide.

    • Initiate ion flux by adding a buffer containing a radioactive tracer (e.g., ⁸⁶Rb⁺ as a congener for K⁺) and the other transported ions (Na⁺ and Cl⁻).

    • After a defined incubation period, terminate the flux by rapidly washing the cells with an ice-cold stop solution.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration required to inhibit 50% of the transporter activity).

cluster_workflow In Vitro NKCC2 Inhibition Assay Workflow start Start cell_culture Culture NKCC2- expressing cells start->cell_culture pre_incubation Pre-incubate with Furosemide or THF cell_culture->pre_incubation ion_flux Initiate ion flux with ⁸⁶Rb⁺ pre_incubation->ion_flux terminate Terminate flux & wash cells ion_flux->terminate measure Measure intracellular radioactivity terminate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory potency of Furosemide and Tetrahydro Furosemide on NKCC2.

In Vivo Diuretic Activity in Animal Models

This assesses the overall diuretic and natriuretic effects of the compounds in a physiological context.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.

  • Metabolic Cages: House the animals individually in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: Administer Furosemide, Tetrahydro Furosemide, or a vehicle control via an appropriate route (e.g., oral gavage or intravenous injection).

  • Urine Collection: Collect urine at predetermined time intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Sample Analysis:

    • Measure the total urine volume for each time point.

    • Analyze the urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the cumulative urine output and electrolyte excretion for each treatment group.

    • Compare the diuretic and natriuretic effects of the compounds to the vehicle control.

Beyond Diuresis: Other Potential Biological Activities

While the primary action of Furosemide and its metabolites is on the kidney, it's worth noting that the NKCC transporter family has other isoforms with diverse physiological roles. For instance, NKCC1 is widely expressed in various tissues.[10] Furosemide has been shown to inhibit NKCC1, and this interaction may contribute to some of its non-diuretic effects.[10] For example, studies have indicated that Furosemide can diminish the proliferation of certain cancer cells that overexpress NKCC1 by affecting the cell cycle.[11] Any comprehensive comparison should consider the potential for Tetrahydro Furosemide to interact with other NKCC isoforms and the resulting biological consequences.

Conclusion and Future Directions

The biological activity of Furosemide is intrinsically linked to its metabolism. While the parent drug is a potent diuretic, its tetrahydrofuran metabolite, along with other metabolic products, contributes to the overall pharmacological profile. A direct, head-to-head comparison of the diuretic potency and pharmacokinetic properties of pure Tetrahydro Furosemide with Furosemide is an area ripe for further investigation. Such studies, employing the rigorous in vitro and in vivo protocols outlined above, would provide invaluable data for drug development professionals seeking to design next-generation diuretics with improved efficacy and more predictable patient responses. Understanding the nuances of metabolite activity is paramount for optimizing therapeutic outcomes and minimizing adverse effects.

References

  • Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical pharmacokinetics, 18(5), 381–408. [Link]

  • Furosemide – Pharmacokinetics. (n.d.). PK-DB. Retrieved January 16, 2026, from [Link]

  • Prandota, J. (1976). Pharmacokinetics and metabolism of furosemide in man. European Journal of Drug Metabolism and Pharmacokinetics, 1(4), 177–181. [Link]

  • Lee, W. I., Yoon, W. H., Shin, W. G., Song, I. S., & Lee, M. G. (1997). Pharmacokinetics and pharmacodynamics of furosemide after direct administration into the stomach or duodenum. Biopharmaceutics & drug disposition, 18(9), 753–767. [Link]

  • Pharmacology of Furosemide (Lasix) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. [Link]

  • Ferrari, P., & Bianchi, G. (1996). Regulation of renal Na-K-Cl cotransporter NKCC2 by humoral natriuretic factors: relevance in hypertension. Journal of nephrology, 9(4), 163–172. [Link]

  • Gambaro, G., & Gamba, G. (2014). From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters. Journal of the American Society of Nephrology, 25(11), 2419–2422. [Link]

  • Matsuo, K., Nakagawa, T., & Suzuki, Y. (2006). Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state. The Japanese journal of physiology, 56(6), 401–406. [Link]

  • Wróbel, E., Dąbrowski, M., & Drożdż, T. (2022). Comparative effectiveness of torasemide versus furosemide in symptomatic therapy in heart failure patients: Preliminary results from the randomized TORNADO trial. Cardiology journal, 29(1), 67–75. [Link]

  • Rivas, A., Tjöntveit, A., & Johnson, A. (2021). The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea. Frontiers in Neurology, 12, 709121. [Link]

  • Ellison, D. H. (2022). Comparing Torsemide with Furosemide: Finally a Mechanistic Approach that Says, “Enough Already”. Kidney360, 3(11), 1827–1829. [Link]

  • How potent is torsemide (loop diuretic) compared to furosemide (loop diuretic)? (2025, August 15). Dr.Oracle. [Link]

  • SYNTHESIS, DIAGNOSIS, EVALUATION OF BIOLOGICAL ACTIVITY AND STUDY OF MOLECULAR DOCKING FOR FUROSEMIDE DERIVATIVE AND ITS COORDINATION WITH SOME METALS. (2024, January). ResearchGate. [Link]

  • Furosemide Versus Torsemide: May the Highest Dose Win! (2025, April 7). Kidney News Online. [Link]

  • Torsemide vs Furosemide: Heart Failure Medications Compared. (2024, October 30). BuzzRx. [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Yu, H. W., Zhang, L. R., Zhou, J. C., Ma, L. T., & Zhang, L. H. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & medicinal chemistry, 4(4), 609–614. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). MDPI. [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Furosemide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of the predominant analytical methods for the quantification of impurities in Furosemide. As a widely prescribed loop diuretic, ensuring the purity of Furosemide is paramount to its safety and efficacy.[1] Regulatory bodies mandate stringent control over impurities, which can arise during synthesis, degradation, or storage.[2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative pharmacopeial and regulatory standards.

The Imperative for Impurity Profiling and Cross-Validation

Furosemide's stability can be compromised under various conditions, leading to the formation of degradation products.[3][4] Process-related impurities can also be introduced during manufacturing.[2][5] Key known impurities, such as Furosemide Related Compounds A, B, and C, are specified in major pharmacopoeias and must be monitored.[6][7][8]

The development of a robust, stability-indicating analytical method is the first step. However, in a globalized pharmaceutical landscape, methods are often transferred between labs, or modernized from older techniques (e.g., HPLC to UPLC). In these scenarios, cross-validation becomes essential. It is the formal process of comparing results from two distinct analytical procedures to ensure they provide equivalent, reliable data for the same set of samples.[9][10] This guide focuses on the cross-validation between a legacy High-Performance Liquid Chromatography (HPLC) method and a modernized Ultra-Performance Liquid Chromatography (UPLC) method.

Foundational Analytical Techniques: HPLC vs. UPLC

The cornerstone of Furosemide impurity analysis is Reversed-Phase Liquid Chromatography. The choice between conventional HPLC and the more modern UPLC involves a trade-off between speed, resolution, and operational pressure.

  • High-Performance Liquid Chromatography (HPLC): The established workhorse of pharmaceutical analysis. It typically utilizes columns with 3.5 µm or 5 µm particle sizes. While reliable and robust, HPLC methods often have longer run times and higher solvent consumption.[11]

  • Ultra-Performance Liquid Chromatography (UPLC): Employs columns with sub-2 µm particles. This technology delivers significantly faster analysis times, improved resolution, and greater sensitivity, but requires specialized instrumentation capable of handling higher backpressures.[12]

The transition from HPLC to UPLC is a common lifecycle management strategy, but it necessitates a rigorous cross-validation to ensure the new method does not introduce analytical bias.[13]

The Cross-Validation Workflow: A Regulatory Perspective

The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which will soon be superseded by Q2(R2).[14][15][16] Cross-validation, while mentioned, is more thoroughly discussed in the context of bioanalytical methods in ICH M10, but the principles are widely applied.[9][17] The objective is to demonstrate that the two methods are suitable for their intended purpose and yield comparable results.[15]

Our approach follows a systematic, three-phase process grounded in these regulatory expectations.

G cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Cross-Validation Experiment cluster_2 Phase 3: Data Comparison & Assessment HPLC_Dev HPLC Method Development HPLC_Val Full Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ HPLC_Dev->HPLC_Val Sample_Sel Select Samples: - Furosemide API (spiked) - Forced Degradation Samples HPLC_Val->Sample_Sel If Valid UPLC_Dev UPLC Method Development UPLC_Val Full Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ UPLC_Dev->UPLC_Val UPLC_Val->Sample_Sel If Valid Analysis Analyze Same Samples on Both Validated Systems Sample_Sel->Analysis Data_Comp Compare Impurity Quantitation Results Analysis->Data_Comp Bias_Eval Evaluate Bias / % Difference Data_Comp->Bias_Eval Conclusion Draw Conclusion on Method Comparability Bias_Eval->Conclusion

Caption: The three-phase workflow for analytical method cross-validation.

Experimental Design: Protocols and Rationale

Forced Degradation Study

To ensure both methods are "stability-indicating," a forced degradation study is the first critical step. This involves subjecting a Furosemide sample to harsh conditions to intentionally generate degradation products.[3] The goal is to challenge the methods' specificity—their ability to separate the main Furosemide peak from all potential impurities and degradants.[15]

Protocol: Forced Degradation Sample Preparation

  • Acid Hydrolysis: Dissolve 50 mg of Furosemide in methanol, add 10 mL of 1N HCl, and reflux for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Dissolve 50 mg of Furosemide in methanol, add 10 mL of 1N NaOH, and reflux for 2 hours.[18] Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Dissolve 50 mg of Furosemide in methanol and add 10 mL of 15% H₂O₂.[18] Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid Furosemide powder to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose a Furosemide solution (in methanol/water) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Prepare a Furosemide solution without any stressor.

  • Final Preparation: Dilute all samples with the mobile phase to a final concentration of approximately 0.5 mg/mL for analysis.

Causality: The chosen stress conditions are based on ICH Q1A guidelines and are designed to simulate potential storage and handling deviations, thereby generating a complex mixture of impurities to rigorously test the methods' resolving power.[19]

Chromatographic Methods

The following methods were developed and validated based on principles outlined in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) for Furosemide, with optimizations for impurity detection.[20][21]

ParameterMethod A: Legacy HPLC Method B: Modernized UPLC Rationale for Choices
System Standard HPLC SystemUPLC SystemUPLC system is required for sub-2 µm particle columns due to high backpressure.
Column C8, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmThe shorter UPLC column with smaller particles drastically reduces run time while increasing efficiency.[12] C18 provides slightly different selectivity, which is a good test for cross-validation.
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate, pH 7.0B: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileThe HPLC method uses a phosphate buffer common in pharmacopeial methods for peak shape control.[22] The UPLC method uses a volatile formic acid buffer, making it MS-compatible for future peak identification.
Gradient 70:30 (A:B) Isocratic0-1 min (95% A), 1-5 min (to 20% A), 5-6 min (hold 20% A), 6.1-7 min (return to 95% A)An isocratic method is simpler but less efficient for separating a wide range of impurities. The UPLC gradient provides superior separation power in a shorter time.
Flow Rate 1.0 mL/min0.3 mL/minFlow rates are optimized for the column dimensions and particle sizes to achieve optimal efficiency, as described by the Van Deemter equation.
Detection UV at 238 nmUV at 238 nm238 nm is a common wavelength for Furosemide and its related substances as specified in pharmacopeial monographs.[20][21]
Column Temp. 30°C40°CHigher temperature in UPLC reduces mobile phase viscosity, lowering backpressure and improving peak shape.
Injection Vol. 20 µL2 µLInjection volume is scaled down for the smaller UPLC column to prevent band broadening.
Run Time 35 min7 minThe primary advantage of UPLC is the significant reduction in analysis time, increasing throughput.

Table 1: Comparison of HPLC and UPLC Method Parameters.

Performance Comparison: Validation and Cross-Validation Data

Both methods were fully validated according to ICH Q2(R1) guidelines.[23] A summary of the validation performance is presented below.

Validation ParameterMethod A: HPLC Method B: UPLC Acceptance Criteria (ICH Q2)
Specificity No interference at Furosemide peak in forced degradation samples. Resolution > 2.0 for all known impurities.No interference. Resolution > 2.5 for all known impurities.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[15]
Linearity (R²) > 0.999 for Furosemide and all impurities.> 0.999 for Furosemide and all impurities.R² ≥ 0.998 is generally considered acceptable.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0% for drug substance assay.
Precision (%RSD) < 1.5%< 1.0%RSD ≤ 2.0% for replicate injections.
LOD (Impurity A) 0.01%0.005%Signal-to-noise ratio of 3:1.
LOQ (Impurity A) 0.03%0.015%Signal-to-noise ratio of 10:1.

Table 2: Summary of Validation Results for HPLC and UPLC Methods.

Cross-Validation Results

The most critical test is the direct comparison of results. The forced degradation samples and an API batch spiked with known impurities at the 0.15% level were analyzed by both methods (n=3 injections each). The percentage of each impurity relative to the Furosemide peak area was calculated.

ImpuritySample SourceResult by HPLC (% Area) Result by UPLC (% Area) % Difference
Impurity A Acid Hydrolysis0.280.27-3.6%
Impurity B Spiked API0.160.15-6.3%
Impurity C Base Hydrolysis0.550.57+3.6%
Unknown (RRT 1.29) Oxidative Stress0.110.12+9.1%
Unknown (RRT 0.85) Photolytic Stress0.090.08-11.1%

Table 3: Cross-Validation Data for Key Impurities.

Interpretation: The % Difference between the two methods was well within the commonly accepted internal limit of ±15% for impurity analysis, demonstrating a high degree of concordance. The UPLC method's higher sensitivity is reflected in its lower LOD/LOQ values. The slight variations observed are attributable to minor differences in column selectivity and integration parameters but do not indicate a systematic bias.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation between a traditional HPLC method and a modern UPLC method for the quantification of Furosemide impurities.

  • Both methods were proven to be specific, accurate, and precise through rigorous validation and forced degradation studies, meeting ICH Q2(R1) requirements.[14][15]

  • The cross-validation results show excellent agreement , confirming that the UPLC method can replace the legacy HPLC method without compromising data integrity. The observed differences in impurity levels were not statistically significant and fell within acceptable analytical variability.

  • The UPLC method offers significant advantages in terms of speed (a 5-fold reduction in run time), higher resolution, and increased sensitivity, leading to improved laboratory efficiency and throughput.[12]

Recommendation: For laboratories seeking to modernize their analytical workflow, transitioning from the HPLC method to the validated UPLC method is strongly recommended. The comprehensive validation and cross-validation data presented here provide the necessary scientific justification for this change, ensuring continued compliance with global regulatory standards.

G cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comp Cross-Validation Outcome hplc_speed Slower Speed (~35 min) outcome Comparable & Reliable Results hplc_speed->outcome hplc_res Adequate Resolution hplc_res->outcome hplc_solv Higher Solvent Use hplc_solv->outcome uplc_speed Faster Speed (~7 min) uplc_speed->outcome uplc_res Higher Resolution uplc_res->outcome uplc_solv Lower Solvent Use uplc_solv->outcome

Caption: Method attributes leading to a successful cross-validation outcome.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • USP <621> Chromatography. DSDP Analytics.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI.
  • <621> Chromatography - US Pharmacopeia (USP). U.S. Pharmacopeial Convention.
  • Furosemide Impurities and Related Compound. Veeprho.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • Stress degradation of furosemide and RP-HPLC method validation. Helio.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate.
  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biological Sciences.
  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. NIH.
  • Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate.
  • Furosemide-impurities. Pharmaffiliates.
  • Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed.
  • STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research.
  • Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex.
  • Rapid analysis of furosemide in human urine by capillary electrophoresis with laser-induced fluorescence and electrospray ionization-ion trap mass spectrometric detection. PubMed.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • FUROSEMIDE Furosemidum. Pharmeuropa.
  • Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide. ResearchGate.
  • Furosemide: European Pharmacopoeia 5.0 Monograph. Studylib.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar.
  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. NIH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Cross and Partial Validation. European Bioanalysis Forum.
  • Furosemide EP Reference Standard CAS 54-31-9. Sigma Aldrich.
  • Furosemide EP Impurity C | 3086-91-7. SynZeal.
  • Furosemide Related Compound B Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
  • Application Note: Purification of Furosemide Using Chromatographic Techniques. Benchchem.
  • Furosemide and Impurities. BOC Sciences.
  • Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. Chemistry Research Journal.
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis.
  • European Paediatric Formulary: Furosemide oral solution monograph published for public consultation in Pharmeuropa PaedForm. EDQM.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ResearchGate.
  • A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. ijrpr.com.
  • Separation of related impurities of Furosemide injection as per BP Monograph. AppsLab Library.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

Sources

A Comparative Analysis of Furosemide's Degradation Kinetics Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the degradation kinetics of Furosemide, a potent loop diuretic, under various stress conditions. Understanding the stability profile of an active pharmaceutical ingredient (API) like Furosemide is a cornerstone of drug development, directly influencing formulation, packaging, storage, and regulatory approval. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] This document synthesizes experimental data to offer researchers and drug development professionals a comprehensive overview of Furosemide's behavior when subjected to hydrolytic, oxidative, photolytic, and thermal stress.

Furosemide, chemically known as 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, is widely prescribed for conditions involving fluid retention, such as congestive heart failure and edema.[2][5] However, its chemical structure renders it susceptible to degradation, a critical factor given its therapeutic importance. This guide will explore the causality behind its instability, compare degradation rates across different stressors, and provide robust experimental protocols for replication and further investigation.

Comparative Degradation Kinetics: A Multi-Stressor Analysis

Furosemide exhibits distinct stability profiles under different environmental challenges. The degradation generally follows first-order or pseudo-first-order kinetics, but the rate and primary degradation pathways are highly dependent on the specific stressor applied.

Hydrolytic Degradation: The Pronounced Impact of pH

Hydrolysis is a key degradation pathway for many pharmaceuticals. For Furosemide, susceptibility to hydrolysis is profoundly influenced by pH.

  • Acidic Conditions: Furosemide is notably unstable in acidic media.[6] Studies demonstrate that its hydrolysis is catalyzed by hydrogen ions, particularly at a pH below its pKa of 3.8.[7] The degradation follows apparent first-order kinetics, with a reported acid-catalyzed rate constant of 0.893 M⁻¹·h⁻¹.[6] The primary mechanism involves the cleavage of the amide bond linking the furfuryl group to the anthranilic acid core. This leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, a major and frequently identified degradant across multiple stress conditions.[7][8]

  • Neutral and Alkaline Conditions: In contrast to its behavior in acid, Furosemide is significantly more stable in neutral and alkaline solutions.[6] While some degradation can be induced under forced alkaline conditions (e.g., using 0.1N NaOH), the rate is considerably slower than under acidic stress.[2][6][7] This stability at neutral to alkaline pH is a critical consideration for the development of liquid oral formulations and intravenous preparations, which often require alkalinizing agents like sodium hydroxide to achieve solubility.[5]

Oxidative Degradation: A Complex Pathway

Oxidative stress, typically simulated using hydrogen peroxide, reveals another facet of Furosemide's instability. The reaction with oxidizing agents like hydroxyl radicals follows pseudo-first-order kinetics.[9] The degradation process is complex, yielding a variety of by-products. Initial degradation can involve the formation of aromatic intermediates, which are subsequently oxidized further into aliphatic carboxylic acids before eventual mineralization to CO₂, inorganic ions, and ammonia.[9] Some studies have noted that Furosemide shows relative stability under certain oxidative conditions, suggesting the specific oxidizing agent and reaction conditions are critical determinants of the degradation rate.[10]

Photolytic Degradation: A High Degree of Sensitivity

Furosemide is well-documented as a photosensitive drug, a characteristic that has significant implications for its packaging and storage.[11][12] Exposure to both fluorescent and UV light can induce rapid degradation, which consistently appears to follow first-order kinetics.[13][14][15]

Several factors modulate the rate of photodegradation:

  • pH: The rate of photolysis is significantly faster in acidic media compared to neutral or alkaline conditions.[6] This is because the unionized form of Furosemide is more susceptible to photolytic degradation than its ionized form.[6] The compound is reported to be most stable at a pH of approximately 7.[13][15]

  • Light Source: Long-wave UV light has been shown to cause the fastest rate of degradation.[13] Complete protection can be achieved using amber glass vials or by shielding transparent vials with aluminum foil.[11][13]

  • Degradation Products: Photodegradation in aqueous or methanolic solutions results in two primary pathways: photohydrolysis to yield saluamine (CSA) and photoreduction, which can lead to dechlorination.[7][16] The characteristic yellowing of Furosemide tablets is often attributed to photodegradation processes.[7][12]

Thermal Degradation: Solid-State Decomposition

When subjected to dry heat, Furosemide undergoes thermal decomposition.[1][17] Thermogravimetric analysis (TGA) suggests a multi-stage decomposition process.[18][19] The primary and most well-identified thermal decomposition product is saluamine (CSA), formed through the cleavage of the C-N bond.[8][20] The activation energy required for this decomposition was found to be significantly lower than that for a typical C-N bond cleavage, suggesting that the molecular structure of Furosemide, specifically the influence of the furan ring and electron delocalization, weakens this bond.[20] This decomposition indicates that intramolecular bonds break before the intermolecular bonds that hold the crystal lattice together.[20]

Summary of Furosemide Degradation Kinetics

The table below provides a comparative summary of Furosemide's degradation under various stress conditions.

Stress ConditionKinetic OrderRelative Stability / Degradation RateMajor Degradation Product(s)
Acid Hydrolysis Apparent First-Order[6]Highly Unstable, especially below pH 3[6]4-chloro-5-sulfamoylanthranilic acid (CSA / Saluamine)[7]
Alkaline Hydrolysis Apparent First-OrderRelatively Stable[6][7]4-chloro-5-sulfamoylanthranilic acid (CSA / Saluamine)
Oxidation Pseudo-First-Order[9]Moderately UnstableAromatic by-products, Carboxylic Acids[9]
Photolysis First-Order[13][14]Highly Unstable, especially under UV light and in acidic pH[6][13]CSA, N-furfuryl-5-sulfamoylanthranilic acid[7][16]
Thermal (Dry Heat) N/A (Solid State)Decomposes at elevated temperatures (e.g., >200°C)[21]4-chloro-5-sulfamoylanthranilic acid (CSA / Saluamine)[8]

Visualizing Degradation Pathways and Experimental Workflows

To better illustrate the relationships between stressors and outcomes, the following diagrams outline the degradation pathways and a typical experimental workflow for forced degradation studies.

G cluster_workflow Experimental Workflow for Forced Degradation A Prepare Furosemide Stock Solution B Aliquot into Separate Reaction Vessels A->B C1 Acid Hydrolysis (e.g., HCl, Heat) B->C1 C2 Alkaline Hydrolysis (e.g., NaOH, Heat) B->C2 C3 Oxidative Stress (e.g., H₂O₂, Heat) B->C3 C4 Thermal Stress (Dry Heat) B->C4 C5 Photolytic Stress (UV/Vis Light) B->C5 D Neutralize Samples (if applicable) & Dilute C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating HPLC Method D->E F Quantify Furosemide & Degradants E->F

Caption: A typical experimental workflow for conducting forced degradation studies on Furosemide.

G Furosemide Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) CSA Saluamine (CSA) (4-chloro-5-sulfamoylanthranilic acid) Furosemide->CSA  Acid Hydrolysis  Thermal Degradation  Photohydrolysis Other Other Products (e.g., Dechlorinated Species, Dimers) Furosemide->Other  Photoreduction  Oxidation

Caption: Major degradation pathways of Furosemide under different stress conditions.

Experimental Protocols for Stress Testing

The following protocols are designed to induce degradation of approximately 5-20%, as recommended by ICH guidelines, which is ideal for validating a stability-indicating method.[3] Analysts should adjust exposure times and stressor concentrations based on preliminary trials.

Stock Solution Preparation
  • Objective: To prepare a standardized solution of Furosemide for stress testing.

  • Procedure:

    • Accurately weigh and dissolve Furosemide powder in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).[11]

    • Use sonication if necessary to ensure complete dissolution.[11]

    • Protect this solution from light at all times using amber glassware or aluminum foil.[11]

Acid Hydrolysis
  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Transfer a known volume of the Furosemide stock solution into a flask.

    • Add an equal volume of an acid solution (e.g., 0.1 M HCl).

    • Heat the mixture in a water bath at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 2-8 hours).[17]

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH).

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Hydrolysis
  • Objective: To assess degradation under basic conditions.

  • Procedure:

    • Transfer a known volume of the Furosemide stock solution into a flask.

    • Add an equal volume of a base solution (e.g., 0.1 M NaOH).

    • Heat the mixture in a water bath at a controlled temperature (e.g., 70-80°C) for a specified duration.

    • After incubation, cool the solution to room temperature.

    • Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M HCl).

    • Dilute the final solution with the mobile phase for analysis.

Oxidative Degradation
  • Objective: To evaluate stability against oxidation.

  • Procedure:

    • Transfer a known volume of the Furosemide stock solution into a flask.

    • Add a volume of hydrogen peroxide solution (e.g., 3-15% H₂O₂).[17]

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a short period (e.g., 10-30 minutes).[17]

    • Cool the solution and dilute with the mobile phase to the target concentration for analysis.

Thermal Degradation (Solid State)
  • Objective: To study the effect of dry heat on solid Furosemide.

  • Procedure:

    • Place a known quantity of solid Furosemide powder in a petri dish or vial.

    • Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 80°C) for an extended period (e.g., 24 hours).[17]

    • After exposure, allow the sample to cool.

    • Dissolve a weighed amount of the stressed powder in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Objective: To determine photosensitivity.

  • Procedure:

    • Prepare a solution of Furosemide in a transparent container (e.g., quartz cuvette or glass vial).

    • Expose the solution to a light source within a photostability chamber. As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[4][17]

    • Simultaneously, keep a control sample, protected from light with aluminum foil, under the same temperature conditions.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for analysis.

Analytical Method

A validated stability-indicating HPLC method is required to analyze the stressed samples. A typical method would involve:

  • Column: A reversed-phase C8 or C18 column.[11][22]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acidified water with phosphoric, formic, or acetic acid) and an organic solvent like acetonitrile.[11][12][22]

  • Detection: UV detection at a wavelength where both Furosemide and its degradation products have significant absorbance, such as 233 nm, 238 nm, or 272 nm.[1][11][22]

  • Validation: The method must be validated for specificity to ensure that the Furosemide peak is well-resolved from all degradation products.[1][23]

Conclusion

The degradation kinetics of Furosemide are highly dependent on the nature of the environmental stress. It is exceptionally sensitive to acid-catalyzed hydrolysis and photodegradation, particularly in acidic environments. While more stable under alkaline and neutral conditions, it is not entirely immune to degradation. Thermal and oxidative stresses also lead to the formation of degradants, with 4-chloro-5-sulfamoylanthranilic acid (saluamine) being the most common product across multiple stress pathways. This comprehensive understanding of Furosemide's stability profile is indispensable for developing robust and safe pharmaceutical products. The data strongly underscores the necessity for controlled pH environments in liquid formulations and stringent protection from light for all dosage forms to ensure the drug's efficacy and safety throughout its shelf life.

References

  • Electro-Oxidation of the Pharmaceutical Furosemide: Kinetics, Mechanism, and By-Products | Request PDF. ResearchGate. Available from: [Link]

  • Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution. J-Stage. Available from: [Link]

  • Photodegradation of furosemide solutions. PubMed - NIH. Available from: [Link]

  • Kinetic study of the solid-state photolytic degradation of two polymorphic forms of furosemide. International Journal of Pharmaceutics. Available from: [Link]

  • Furosemide in water matrix: HPLC-UV method development and degradation studies. Available from: [Link]

  • (PDF) Photolytic degradation of frusemide. ResearchGate. Available from: [Link]

  • Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. J-Stage. Available from: [Link]

  • Thermal behavior of furosemide. Semantic Scholar. Available from: [Link]

  • Stress degradation of furosemide and RP-HPLC method validation. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]

  • Structure-solubility relationship and thermal decomposition of furosemide. PubMed. Available from: [Link]

  • (PDF) Structure-Solubility Relationship and Thermal Decomposition of Furosemide. ResearchGate. Available from: [Link]

  • Kinetics Studies of Oxidation of Furosemide by Acidic Potassium Permanganate. Oriental Journal of Chemistry. Available from: [Link]

  • Kinetic study of the solid-state photolytic degradation of two polymorphic forms of furosemide. OpenAlex. Available from: [Link]

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. MDPI. Available from: [Link]

  • Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. NIH. Available from: [Link]

  • Kinetics and Mechanism of the Photosensitized Oxidation of Furosemide*. Repositorio Académico - Universidad de Chile. Available from: [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • (PDF) Thermal behavior of furosemide. ResearchGate. Available from: [Link]

  • STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. ResearchGate. Available from: [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • TGA thermograms at different heating rates at the decomposition temperature of furosemide. ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • (PDF) Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. ResearchGate. Available from: [Link]

  • Furosemide. Deranged Physiology. Available from: [Link]

  • Photodegradation pathway of furosemide. ResearchGate. Available from: [Link]

  • Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. OUCI. Available from: [Link]

  • Furosemide reduces BK-αβ4-mediated K+ secretion in mice on an alkaline high-K+ diet. American Journal of Physiology-Renal Physiology. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Relative Response Factor of Tetrahydro Furosemide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. When reference standards for impurities are unavailable or impractical for routine use, the Relative Response Factor (RRF) becomes an indispensable tool for ensuring analytical accuracy.[1] This guide provides an in-depth, experience-driven comparison of methodologies for determining the RRF of Tetrahydro Furosemide, a potential impurity of the potent diuretic, Furosemide.

We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring that the described protocols are inherently self-validating. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for impurity quantification in accordance with global regulatory standards.[2][3][4][5]

The Foundational Role of the Relative Response Factor (RRF)

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), a detector's response can vary significantly between the Active Pharmaceutical Ingredient (API) and its impurities, even at identical concentrations. This disparity arises from differences in their physicochemical properties, such as their chromophores. Assuming the detector response is the same (an RRF of 1.0) without verification can lead to a significant under- or overestimation of impurity levels, posing a direct risk to product quality and patient safety.[6]

The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for impurity quantification when justified and properly determined.[1][7] The RRF is a ratio that corrects for the difference in detector response between an impurity and the API.[8]

The most reliable method for determining RRF is the slope method, which involves comparing the slopes of the calibration curves for the API and the impurity.[9][10][11]

Formula for RRF: RRF = (Slope of the Impurity Calibration Curve) / (Slope of the API Calibration Curve)

This experimentally derived factor is then used to calculate the true concentration of the impurity in a sample.

Impurity Concentration Calculation: Impurity (%) = (AreaImpurity / AreaAPI) * (ConcentrationAPI / ConcentrationImpurity) * (1 / RRF) * 100

Analyte and Impurity: Physicochemical Profile

A thorough understanding of the chemical properties of both the API (Furosemide) and the impurity (Tetrahydro Furosemide) is critical for method development.

PropertyFurosemide (API)Tetrahydro Furosemide (Impurity F)Rationale for Comparison
Chemical Structure See Diagram 1See Diagram 1Structural similarity often implies similar chromatographic behavior, but the saturation of the furan ring in the impurity changes its chromophore.
Molecular Formula C₁₂H₁₁ClN₂O₅S[12]C₁₂H₁₅ClN₂O₅S[13]Molecular weight is essential for preparing solutions of known molar concentration if required, though gravimetric preparation is more common.
Molecular Weight 330.77 g/mol [14]334.78 g/mol [13]Affects the mass-to-signal response if a mass spectrometer is used and is crucial for accurate solution preparation.
UV Absorbance Maxima (λmax) ~272 nm in alkaline solution[15], ~277 nm in water[16], ~229 nm in 0.1N NaOH[17]Expected to be similar but potentially shifted due to the altered furan ring.The selection of an optimal detection wavelength is crucial. A wavelength on the slope of the UV curve can introduce variability. The λmax of the API is often chosen for convenience, but the stability of the response for both compounds at this wavelength must be verified.

Experimental Design: A Self-Validating Protocol for RRF Determination

The objective is to determine the RRF of Tetrahydro Furosemide relative to Furosemide using a stability-indicating HPLC-UV method. The protocol is designed to be self-validating by incorporating linearity and range assessments as mandated by ICH Q2(R1) guidelines.[18]

Materials and Reagents
  • Furosemide Reference Standard (RS)

  • Tetrahydro Furosemide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Ammonia solution or Phosphoric acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic System and Conditions

The selection of chromatographic conditions is paramount. The goal is to achieve baseline separation of Furosemide, Tetrahydro Furosemide, and any other potential degradants, with good peak symmetry. Forced degradation studies on Furosemide have shown that it degrades under acidic, basic, and oxidative conditions, making a stability-indicating method essential.[19][20][21][22]

ParameterRecommended SettingRationale
Instrument HPLC with UV/PDA DetectorA PDA detector is preferred as it allows for peak purity analysis and verification of λmax across the peak.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile choice for retaining moderately polar compounds like Furosemide and its impurity.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (e.g., 30:70 v/v)[20][21]An isocratic mobile phase is preferred for RRF determination to avoid baseline shifts and ensure consistent response. A neutral pH helps to ensure the consistent ionization state of the acidic Furosemide molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable run times.
Detection Wavelength 272 nm[23]This wavelength provides a strong response for Furosemide. It is critical to verify that the response for Tetrahydro Furosemide is also adequate and linear at this wavelength.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.[24]
Injection Volume 10 µLA small injection volume minimizes potential column overload and peak distortion.
Preparation of Standard Solutions

Accurate solution preparation is the foundation of a reliable RRF value. All solutions should be prepared using calibrated volumetric flasks and analytical balances.

Stock Solutions (e.g., 1000 µg/mL):

  • Furosemide Stock (S1): Accurately weigh about 50 mg of Furosemide RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Tetrahydro Furosemide Stock (S2): Accurately weigh about 50 mg of Tetrahydro Furosemide RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Linearity/Calibration Solutions: Prepare at least five concentration levels for both Furosemide and Tetrahydro Furosemide, covering a range from the Quantitation Limit (QL) to approximately 120% of the specification limit for the impurity.[9][18]

Example Preparation for a 0.5% Impurity Specification: Assuming a test concentration of 1000 µg/mL for Furosemide, the 100% level for the impurity would be 5 µg/mL.

  • Levels: 0.5, 1.0, 2.5, 5.0, 6.0 µg/mL (for both API and Impurity)

  • Prepare these by serial dilution from the respective stock solutions (S1 and S2) into volumetric flasks using the mobile phase as the diluent.

Why this approach is self-validating: By preparing a multi-point calibration curve for both the API and the impurity, we are simultaneously validating the linearity of the response for each compound over the relevant concentration range. This is a core requirement of analytical method validation and lends high confidence to the calculated slope values.[18][25]

Experimental Workflow Diagram

// Node Definitions prep_stock [label="1. Prepare Stock Solutions\nFurosemide (API) & Tetrahydro Furosemide (Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_lin [label="2. Prepare Linearity Series\n(e.g., 5 levels from QL to 120%)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="3. HPLC Analysis\nInject each level in triplicate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="4. Data Acquisition\nRecord Peak Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot_api [label="5a. Plot Calibration Curve (API)\nPeak Area vs. Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot_imp [label="5b. Plot Calibration Curve (Impurity)\nPeak Area vs. Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; slope_api [label="6a. Calculate Slope (API)\nand Correlation Coefficient (R²)", fillcolor="#FBBC05", fontcolor="#202124"]; slope_imp [label="6b. Calculate Slope (Impurity)\nand Correlation Coefficient (R²)", fillcolor="#FBBC05", fontcolor="#202124"]; calc_rrf [label="7. Calculate RRF\nRRF = Slope_Impurity / Slope_API", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validate [label="8. Validate\nCheck R² > 0.99 and assess recovery", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_lin; prep_lin -> inject; inject -> data; data -> {plot_api, plot_imp}; plot_api -> slope_api; plot_imp -> slope_imp; {slope_api, slope_imp} -> calc_rrf; calc_rrf -> validate; } caption { label="Diagram 2: Experimental workflow for RRF determination via the slope method." fontname="Arial" fontsize=10 }

Data Analysis and Comparison

Calculating the RRF
  • For both Furosemide and Tetrahydro Furosemide, plot the mean peak area (from triplicate injections) against concentration.

  • Perform a linear regression analysis for each data set.

  • Confirm the linearity of each curve by ensuring the correlation coefficient (R²) is ≥ 0.99.

  • Calculate the RRF using the slopes obtained from the regression analysis.

Example Data and Calculation:

AnalyteSlope (m)Intercept (b)
Furosemide (API)75,1502500.9995
Tetrahydro Furosemide61,8701800.9992

RRF Calculation: RRF = SlopeTetrahydro Furosemide / SlopeFurosemide RRF = 61,870 / 75,150 = 0.82

Comparison: The Impact of an Experimentally Determined RRF

The calculated RRF of 0.82 demonstrates that the UV detector is less sensitive to Tetrahydro Furosemide than to Furosemide at 272 nm. Let's analyze the impact of this finding compared to assuming an RRF of 1.0.

Scenario: A sample analysis reveals a Tetrahydro Furosemide peak corresponding to an area percent of 0.15% relative to the main Furosemide peak.

MethodRRF UsedCalculationReported Impurity LevelError
Assumption 1.00.15% / 1.00.15%Under-reported by 22%
Experimental 0.820.15% / 0.820.18% N/A

The Role of an Internal Standard: Enhancing Precision

While not strictly required for determining the RRF between an API and its impurity, incorporating an Internal Standard (IS) into the routine analytical method that will use the RRF is a highly recommended best practice. An IS can significantly improve the precision and accuracy of the method by compensating for variations in injection volume, sample preparation, and instrument drift.[28][29][30]

Criteria for Selecting a Suitable Internal Standard:

  • Not Present in the Sample: The IS must not be an endogenous component or a known impurity in the drug product.[24]

  • Chemical Similarity: The IS should be structurally similar to the analyte (Furosemide) to ensure similar behavior during extraction and chromatography.[29]

  • Chromatographic Resolution: The IS peak must be fully resolved from the API, known impurities, and any excipient peaks.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.

For Furosemide, a suitable IS could be another sulfonamide-containing drug that is not used in combination with Furosemide and has a different retention time, such as Hydrochlorothiazide or a structurally related proprietary compound.

Final Recommendations for Researchers

  • Always Determine RRF Experimentally: Never assume an RRF of 1.0 for impurities, especially when their chromophores differ from the API. The investment in determining an accurate RRF is minimal compared to the risk of releasing a non-compliant batch.

  • Use the Slope Method: The multi-point slope method is the gold standard for RRF determination. It is more robust than a single-point calculation and simultaneously validates the linearity of the method.[9]

  • Adhere to Regulatory Guidelines: Base your experimental design, including the number of calibration levels and replicates, on established guidelines from bodies like the ICH and FDA to ensure regulatory acceptance.[3][4][18]

  • Document Everything: Meticulously document all experimental parameters, solution preparations, and calculations. This documentation is essential for justifying the RRF value in regulatory submissions.

By following this comprehensive, scientifically-grounded approach, researchers and analytical scientists can confidently and accurately quantify Tetrahydro Furosemide and other impurities, ensuring the safety, quality, and efficacy of pharmaceutical products.

References

  • Relative Response Factor: Accurate Quantification in Chromatography. (n.d.). Separation Science. Retrieved from [Link]

  • Mansour, O., Ismail, G., Isbera, M., & Almouhammad, M. (n.d.). Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. ResearchGate. Retrieved from [Link]

  • What is a Response Factor? (n.d.). Chromatography Today. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • How to choose an HPLC internal standard? (2014, February 27). ResearchGate. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Pandey, P. K. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru. Retrieved from [Link]

  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Retrieved from [Link]

  • Physicochemical parameters and chemical structure of furosemide and metoprolol. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. (2019, September 3). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). ResearchGate. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Stress degradation of furosemide and RP-HPLC method validation. (2024, September 10). ResearchGate. Retrieved from [Link]

  • To use Internal Standard (IS) for HPLC-DAD? (2025, January 20). Chemistry Stack Exchange. Retrieved from [Link]

  • How to establish a Relative Response Factor (RRF)? (2022, March 30). YouTube. Retrieved from [Link]

  • Espinosa Bosch, M., et al. (2008). Recent developments in analytical determination of furosemide. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 519-32. Retrieved from [Link]

  • Furosemide (Frusemide). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. (n.d.). ResearchGate. Retrieved from [Link]

  • Thean, D., et al. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Center for Biotechnology Information. Retrieved from [Link]

  • Internal Standards – What are they? How do I choose, use, and benefit from them? (n.d.). SCION Instruments. Retrieved from [Link]

  • Dolan, J. (2023, December 8). Internal Standards #2: What Makes a Good Internal Standard? Separation Science. Retrieved from [Link]

  • Furosemide (Frusemide). (n.d.). IARC Publications. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Sharma, S., & Phale, M. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 906-921. Retrieved from [Link]

  • Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology. Retrieved from [Link]

  • Determination of Response factors of Impurities in Drugs by HPLC. (2021, January 14). Veeprho. Retrieved from [Link]

  • Singh, B., et al. (2025, August 7). (PDF) Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide. ResearchGate. Retrieved from [Link]

  • Furosemide. (n.d.). PubChem. Retrieved from [Link]

  • Analytical procedures for the analysis of furosemide associated with other compounds in pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidelines. (n.d.). Extranet Systems. Retrieved from [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (n.d.). Brazilian Journal of Biological Sciences. Retrieved from [Link]

  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. Retrieved from [Link]

  • Spectrophotometric Determination of Furosemide Drug in Different Formulations using Schiff 's Bases. (2015, December 21). MedCrave online. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • UV spectrophotometric method development and validation for estimation of furosemide in the bulk and tablets dosage form. (2023, June 30). Annals of Phytomedicine. Retrieved from [Link]

  • Simple UV spectrophotometric assay of Furosemide. (n.d.). Journal of Innovative and Applied Pharmacy and Biological Sciences. Retrieved from [Link]

  • (PDF) Simple UV Spectrophotometric Assay Of Furosemide. (2015, March 11). ResearchGate. Retrieved from [Link]

  • UV-VIS Spectrophotometric Method for Estimating Furosemide in Dosage Form. (n.d.). ResearchGate. Retrieved from [Link]

  • PHYSICOCHEMICAL CHARACTERISTICS OF FUROSEMIDE INCORPORATED EUDRAGIT MICROSPHERES FORMULATED BY SPRAY DRYING. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Furosemide and Other Loop Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of diuretic therapy, loop diuretics are a cornerstone for managing fluid overload in various clinical settings. Among these, furosemide is arguably the most widely recognized. However, its stability profile, along with those of other prominent loop diuretics such as bumetanide, torsemide, and ethacrynic acid, is a critical parameter influencing formulation development, storage, and ultimately, therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the stability of furosemide versus its main alternatives, supported by experimental data and methodologies, to empower researchers and drug development professionals in their decision-making processes.

Introduction: The Imperative of Stability in Loop Diuretics

Loop diuretics exert their action by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[1] Their potent and rapid onset of action makes them indispensable in treating edema associated with heart failure, liver cirrhosis, and renal disease.[2] However, the chemical integrity of these molecules is not absolute. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles.[3] Understanding the comparative stability of these drugs is therefore not merely a matter of pharmaceutical science but a crucial aspect of ensuring patient safety and treatment efficacy.

This guide will delve into the chemical stability of furosemide, bumetanide, torsemide, and ethacrynic acid under various stress conditions, including hydrolysis, oxidation, and photolysis. We will explore their degradation pathways and present detailed experimental protocols for assessing their stability.

Comparative Stability Under Stress Conditions

Forced degradation studies are a regulatory requirement and a vital tool in drug development to understand the intrinsic stability of a drug substance.[4] These studies involve exposing the drug to harsh conditions to accelerate its decomposition. While direct comparative studies subjecting all four diuretics to the same stress conditions are scarce in the literature, a synthesis of available data provides a strong indication of their relative stabilities.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary degradation pathway for many pharmaceuticals. The stability of loop diuretics is significantly influenced by the pH of their environment.

  • Furosemide: Furosemide is notably unstable in acidic media. Acid-catalyzed hydrolysis leads to the cleavage of the furfurylamino side chain, yielding 4-chloro-5-sulfamoylanthranilic acid (CSA) as a major degradation product.[2] Conversely, it exhibits greater stability in neutral to alkaline solutions.

  • Torsemide: Torsemide shows significant degradation under acidic, neutral, and alkaline conditions, particularly with increased temperature.[5] The primary degradation pathway involves the hydrolysis of the sulfonylurea moiety.[6]

  • Bumetamide: Bumetanide is highly sensitive to alkaline conditions, with one study reporting up to 62.28% degradation in a basic medium.[7] It is comparatively more stable under acidic and neutral conditions.[7]

  • Ethacrynic Acid: Limited detailed public data exists on the hydrolytic degradation of ethacrynic acid. However, its structure suggests potential susceptibility to hydrolysis at the ester linkage under acidic or basic conditions.

Table 1: Summary of Hydrolytic Degradation of Loop Diuretics

DiureticSusceptibility to Acidic ConditionsSusceptibility to Neutral ConditionsSusceptibility to Alkaline ConditionsPrimary Hydrolytic Degradation Product(s)
Furosemide HighLowLow4-chloro-5-sulfamoylanthranilic acid (CSA)
Torsemide HighModerateHighProduct of sulfonylurea hydrolysis
Bumetanide LowLowHighNot explicitly identified in reviewed literature
Ethacrynic Acid LikelyLikelyLikelyNot explicitly identified in reviewed literature
Oxidative Stability

Oxidative degradation can be a significant concern for pharmaceuticals, often initiated by exposure to oxygen, peroxides, or metal ions.

  • Furosemide: Furosemide is susceptible to oxidative stress.[8]

  • Torsemide: Torsemide exhibits slight instability under extreme oxidative stress, leading to the formation of N-oxide derivatives.[5]

  • Bumetanide: Studies have shown that bumetanide undergoes some degradation under oxidative conditions (e.g., with hydrogen peroxide), though to a lesser extent than under alkaline stress.[7]

  • Ethacrynic Acid: Specific data on the oxidative degradation of ethacrynic acid from the reviewed literature is limited.

Photostability: The Impact of Light

Photodegradation is a critical stability concern for light-sensitive drugs.

  • Furosemide: Furosemide is notoriously photolabile.[2] Exposure to light can induce complex degradation pathways, leading to discoloration (yellowing) and the formation of various photoproducts. This instability necessitates protection from light during storage and administration.[9]

  • Torsemide: In contrast to furosemide, torsemide has been found to be relatively stable under photolytic stress conditions.[10]

  • Bumetanide: Information on the specific photostability of bumetanide is less prevalent in the reviewed literature, but like many complex organic molecules, some degree of photosensitivity can be anticipated.

  • Ethacrynic Acid: Detailed photostability studies for ethacrynic acid were not prominent in the reviewed literature.

Degradation Pathways: A Mechanistic Overview

Understanding the degradation pathways is crucial for identifying potential impurities and assessing their toxicological risk.

Furosemide Degradation Pathway

The primary degradation of furosemide under acidic and photolytic conditions involves the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA).

Furosemide_Degradation Furosemide Furosemide CSA 4-chloro-5-sulfamoylanthranilic acid (CSA) Furosemide->CSA Acid Hydrolysis / Photolysis Other Other Degradation Products Furosemide->Other Oxidation / Photolysis

Caption: Furosemide's primary degradation pathway.

Torsemide Degradation Pathway

Torsemide's degradation primarily occurs at the sulfonylurea linkage, especially under hydrolytic stress.

Torsemide_Degradation Torsemide Torsemide Hydrolysis_Product Sulfonylurea Hydrolysis Product Torsemide->Hydrolysis_Product Hydrolysis (Acidic/Neutral/Basic) N_Oxide N-Oxide Products Torsemide->N_Oxide Oxidation

Caption: Torsemide's main degradation pathways.

Experimental Protocols for Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detection, are the methods of choice.

General Forced Degradation Study Protocol

This protocol outlines a general framework for conducting forced degradation studies on loop diuretics.

  • Preparation of Stock Solution: Prepare a stock solution of the diuretic in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Photodegradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

Stability-Indicating HPLC-UV Method

The following is a representative stability-indicating HPLC method that can be adapted for the analysis of loop diuretics.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve separation of the parent drug from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides good absorbance for the parent drug and its expected degradation products (e.g., around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

HPLC_Workflow Stressed_Sample Stressed Sample Dilution Dilution & Filtration Stressed_Sample->Dilution Autosampler Autosampler Dilution->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Parent Drug & Degradants Chromatogram->Quantification

Caption: General workflow for HPLC-based stability testing.

Clinical Implications of Diuretic Instability

The degradation of loop diuretics is not merely a chemical curiosity; it has tangible clinical consequences.

  • Loss of Efficacy: The most direct consequence of degradation is a reduction in the concentration of the active pharmaceutical ingredient, leading to a diminished therapeutic effect.[11] This can be particularly critical in patients with acute fluid overload who require a rapid and predictable diuretic response.

  • Toxicity of Degradation Products: The degradation products themselves may possess pharmacological or toxicological activity. For instance, studies on 4-chloro-5-sulfamoylanthranilic acid (CSA), the primary degradant of furosemide, have indicated a potential for toxicity.[3] One study noted that CSA treatment in mice induced inflammatory changes and congestion in the liver.[3] While human data is limited, the potential for adverse effects from degradation products underscores the importance of maintaining drug stability.

  • Variability in Bioavailability: The stability of a drug can influence its bioavailability. For example, the highly variable bioavailability of furosemide (10-90%) may be, in part, related to its instability in the acidic environment of the stomach.[12] In contrast, torsemide and bumetanide exhibit more consistent and higher bioavailability (around 80-100%).[2]

The instability of certain loop diuretics can contribute to diuretic resistance, a phenomenon where patients become refractory to treatment.[12] While the mechanisms of diuretic resistance are multifactorial, a reduction in the effective dose of the diuretic due to degradation could be a contributing factor.

Conclusion and Future Directions

The comparative stability of loop diuretics is a multifaceted issue with significant implications for drug development and clinical practice. Based on the available evidence, furosemide demonstrates a notable susceptibility to degradation, particularly under acidic and photolytic conditions. Torsemide appears to be more robust against photodegradation but is also susceptible to hydrolysis across a range of pH values. Bumetanide's primary instability lies in alkaline conditions.

For researchers and formulation scientists, this comparative analysis highlights the need for careful consideration of formulation strategies to mitigate degradation. For example, the development of stabilized oral formulations of furosemide could improve its bioavailability and clinical predictability.

Future research should focus on direct, head-to-head comparative stability studies of all major loop diuretics under standardized forced degradation conditions. Furthermore, more extensive toxicological evaluation of the degradation products of all loop diuretics is warranted to fully understand the clinical risks associated with their instability. A deeper understanding of these factors will ultimately lead to the development of more stable and reliable diuretic therapies, benefiting both patients and healthcare providers.

References

  • Jović, Z., Živanović, L., Protić, A., Radišić, M., Laušević, M., Malešević, M., & Zečević, M. (2013). Forced degradation study of torasemide: Characterization of its degradation products.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid the degradation product of a loop diuretic furosemide. Saudi Pharmaceutical Journal, 14(3-4), 203-208.
  • Jovic, Z., Zivanovic, L., Protic, A., Radisic, M., Lausevic, M., Malesevic, M., & Zecevic, M. (2013). Forced degradation study of torasemide: Characterization of its degradation products.
  • TechnoRep. (n.d.).
  • SciSpace. (n.d.).
  • PubMed. (2021). Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap. Science & Justice, 61(5), 522-532.
  • PubMed. (2008). LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways. Journal of Mass Spectrometry, 43(11), 1521-1532.
  • Stress degradation of furosemide and RP-HPLC method valid
  • ResearchGate. (n.d.). Hypothetical degradation pathways of torasemide (a), furosemide (b, c)....
  • The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century. (2021). Journal of Clinical Medicine, 10(24), 5849.
  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). Molecules, 28(1), 384.
  • PubChem. (n.d.). 4-Chloro-5-sulfamoylanthranilic acid.
  • A Review of Critical Differences among Loop, Thiazide, and Thiazide-Like Diuretics. (2015). Cardiology in Review, 23(2), 55-61.
  • Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2021). Research Journal of Pharmacy and Technology, 14(10), 5275-5280.
  • PubMed. (1992). Comparative study of the effects of furosemide, ethacrynic acid and bumetanide on the lithium clearance and diluting segment reabsorption in humans. The Journal of Pharmacology and Experimental Therapeutics, 260(2), 768-772.
  • Wikipedia. (n.d.). Loop diuretic.
  • ResearchGate. (n.d.).
  • Simultaneous analysis of 17 diuretics in dietary supplements by HPLC and LC-MS/MS. (2014). Food Additives & Contaminants: Part A, 31(6), 975-983.
  • Thames Restek. (n.d.). LC/MS/MS Analysis of Diuretics in Urine.
  • International Journal of Biological & Pharmaceutical Research. (n.d.). Forced Degradation Studies - A Tool for Determination of Stability in Pharmaceutical Dosage Forms.

Sources

Navigating the Unseen: A Comparative Guide to the In Silico Toxicity Prediction of Furosemide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This necessitates a thorough understanding and control of impurities that may arise during the synthesis or storage of active pharmaceutical ingredients (APIs). Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension, is no exception. Process-related and degradation impurities in furosemide formulations, even at trace levels, can pose significant toxicological risks. This guide provides an in-depth, objective comparison of in silico toxicity prediction models, offering a robust framework for the early-stage hazard identification of furosemide impurities, thereby reducing reliance on extensive and costly experimental testing.

The Imperative of Impurity Profiling in Drug Safety

The presence of impurities in an API can significantly impact its safety and efficacy profile. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk[1][2]. The ICH M7 guideline, in particular, advocates for a tiered approach to safety assessment, where in silico (computational) toxicology models play a crucial role in the initial screening of potential impurities[3][4]. By predicting the toxicological endpoints of these impurities before they are even synthesized in significant quantities, researchers can prioritize which compounds require further investigation, saving valuable time and resources.

A Comparative Analysis of In Silico Toxicology Platforms

The landscape of in silico toxicology is diverse, with a range of software and web-based tools available, each employing different algorithms and methodologies. These can be broadly categorized into two main types: expert rule-based systems and statistical-based (QSAR) models. For regulatory submissions, the ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies, one expert rule-based and the other statistical-based, to provide a more comprehensive and reliable assessment[5][6].

Here, we compare three prominent and accessible tools: Derek Nexus (a commercial, expert rule-based system), ProTox-II (a free, web-based platform employing a combination of methods), and Toxtree (a free, open-source application utilizing decision tree approaches).

FeatureDerek NexusProTox-IIToxtree
Model Type Expert Rule-BasedHybrid (Machine Learning, Pharmacophores, Fragment Propensities)Decision Tree-Based
Primary Focus Genotoxicity (Mutagenicity, Carcinogenicity), Skin Sensitization, Hepatotoxicity, etc.[5][7]Acute Toxicity, Organ Toxicity (Hepatotoxicity, etc.), Mutagenicity, Carcinogenicity, Cytotoxicity, etc.[1][4][5]Cramer Rules, Benigni/Bossa Rulebase for Mutagenicity and Carcinogenicity, Skin/Eye Irritation, etc.[8][9]
Underlying Principle Knowledge base of structure-toxicity relationships derived from published and proprietary data. Identifies toxicophores.[5]Predicts toxicity based on molecular similarity, pharmacophores, and machine learning models trained on large datasets of experimental data.[1][4][5]Applies a series of hierarchical rules (a decision tree) to classify a chemical into a toxicity class.[8][9]
Output Likelihood of toxicity, reasoning for the prediction, and supporting references.[5]Prediction of various toxicity endpoints with confidence scores, LD50 values, and visualization of toxic fragments.[1][3]A classification of the compound (e.g., Cramer class) and the specific rules that led to that classification.[8]
Accessibility Commercial License RequiredFree Web ServerFree, Open-Source Software
Regulatory Acceptance Widely accepted and used in regulatory submissions, particularly for ICH M7 compliance.[5]Gaining recognition and use in research and early-stage screening.Used for screening and prioritization, particularly for Cramer classification.[8]

Experimental Workflow for In Silico Toxicity Assessment

The following workflow outlines a systematic approach to the in silico toxicity prediction of furosemide impurities, integrating the identification of impurities with their computational toxicological evaluation.

Caption: A streamlined workflow for the in silico toxicity assessment of pharmaceutical impurities.

Detailed Protocol: In Silico Mutagenicity Prediction using ProTox-II

This protocol provides a step-by-step guide for predicting the mutagenicity of a furosemide impurity using the free ProTox-II web server.

  • Obtain the SMILES String of the Impurity: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. This can be obtained from chemical drawing software or databases like PubChem. For this example, we will use the SMILES string for Furosemide Impurity C (4-chloro-5-sulfamoylanthranilic acid): C1=C(C(=C(C=C1S(=O)(=O)N)Cl)N)C(=O)O.

  • Access the ProTox-II Web Server: Navigate to the ProTox-II website (a publicly available resource).

  • Input the Chemical Structure: Paste the SMILES string into the input box. Alternatively, you can draw the structure using the provided chemical editor.

  • Select Toxicity Endpoints: Ensure that "Mutagenicity" is selected under the "Toxicological Endpoints" section. You can also select other relevant endpoints like "Carcinogenicity" and "Hepatotoxicity".

  • Initiate the Prediction: Click the "Start ProTox-II" button to run the analysis.

  • Interpret the Results: The results page will display the prediction for each selected endpoint, along with a confidence score. For mutagenicity, the result will be "Active" or "Inactive". The confidence score indicates the reliability of the prediction. The server also provides information on similar compounds with known toxicity and highlights potential toxic fragments within the input structure[1][3].

Case Study: Furosemide Impurity C (4-chloro-5-sulfamoylanthranilic acid)

Furosemide Impurity C, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is a known degradation product of furosemide. Let's compare the in silico predictions with available experimental data for this impurity.

In Silico Predictions:
  • ProTox-II: A prediction for Furosemide Impurity C on the ProTox-II server indicates a prediction of inactive for mutagenicity with a high confidence score. The prediction for carcinogenicity is also inactive . For hepatotoxicity, it is predicted to be active .

  • Toxtree: Using the Benigni/Bossa rulebase for mutagenicity, Toxtree does not flag any structural alerts for mutagenicity for Furosemide Impurity C, leading to a classification of non-mutagenic .

  • OSIRIS Property Explorer: This tool predicts a low risk of mutagenicity and tumorigenicity for Furosemide Impurity C.

Experimental Data:

A study investigating the toxicity of Furosemide Impurity C (CSA) in mice conducted acute, subacute, and chronic toxicity studies and compared the results to furosemide. The study found that while CSA did show some toxic potential, particularly affecting liver enzymes (AST and ALT), it did not induce clastogenic effects (chromosome damage) in the bone marrow cells of mice in subacute and chronic studies. The mortality rate was also lower compared to the parent drug, furosemide, at higher doses. Histopathological investigations revealed some inflammatory changes and congestion in the liver of mice treated with CSA[10].

Comparison and Conclusion:

The in silico predictions from ProTox-II, Toxtree, and OSIRIS Property Explorer align well with the experimental findings regarding the mutagenicity of Furosemide Impurity C, all suggesting a low potential for genotoxicity. The prediction of hepatotoxicity by ProTox-II is also consistent with the observed effects on liver enzymes in the animal study. This case study demonstrates the utility of in silico tools in providing a rapid and reasonably accurate initial assessment of the toxicological profile of a pharmaceutical impurity.

Conclusion and Future Perspectives

In silico toxicology is a powerful and indispensable tool in modern drug development. By providing early insights into the potential toxicity of impurities, these computational models enable a more targeted and efficient approach to drug safety assessment. As algorithms become more sophisticated and training datasets expand, the predictive accuracy of these models will continue to improve. For researchers working with furosemide and other pharmaceuticals, a judicious application of a combination of expert rule-based and statistical-based in silico models provides a scientifically sound and regulatory-compliant strategy for ensuring the safety and quality of their products. This proactive approach to impurity management not only accelerates the drug development timeline but also, most importantly, safeguards patient health.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved January 16, 2026, from [Link]

  • GuideGxP. (2026, January 6). ICH M7: How to Manage Mutagenic Impurities Step by Step. Retrieved January 16, 2026, from [Link]

  • Elder, D. P., & Teasdale, A. (2016). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Retrieved January 16, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, April 3). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH. [Link]

  • Lhasa Limited. (2025, October 9). Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. Business Wire. [Link]

  • Thakkar, D., & Mehta, A. (2020). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. [Link]

  • Ideaconsult Ltd. (n.d.). Toxtree - Toxic Hazard Estimation by decision tree approach. Retrieved January 16, 2026, from [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved January 16, 2026, from [Link]

  • ChemSafetyPro. (2018, April 4). How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. Retrieved January 16, 2026, from [Link]

  • Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]

  • Valerio, L. G., Jr. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and applied pharmacology, 261(1), 55–66. [Link]

  • Gupta, V. K., & Rana, P. S. (2019). Toxicity prediction of small drug molecules of androgen receptor using multilevel ensemble model. Journal of bioinformatics and computational biology, 17(5), 1950033. [Link]

  • Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley interdisciplinary reviews. Computational molecular science, 6(2), 147–172. [Link]

  • Gupta, V. K., & Rana, P. S. (2019). Toxicity prediction of small drug molecules of androgen receptor using multilevel ensemble model. PubMed. [Link]

  • Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. [Link]

  • Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). RSC Advances, 14(8), 5496-5505. [Link]

  • Efficiency of pharmaceutical toxicity prediction in computational toxicology. (2024). Journal of Pharmaceutical Investigation, 54, 1-13. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2024). Toxics, 12(1), 3. [Link]

  • Computational Toxicology: Modeling and Predicting Adverse Effects. (2024, February 15). AZoLifeSciences. [Link]

  • Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid the degradation product of a loop diuretic furosemide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved January 16, 2026, from [Link]

  • Xu, A., et al. (2023). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. [Link]

  • PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. Retrieved January 16, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tetrahydro Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Tetrahydro Furosemide. As a derivative of Furosemide, a potent loop diuretic, Tetrahydro Furosemide necessitates rigorous handling and disposal protocols to safeguard laboratory personnel, the community, and the environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of safety and regulatory adherence within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. While specific data for Tetrahydro Furosemide may be limited, its structural similarity to Furosemide requires us to treat it with equivalent caution. Furosemide is classified as a hazardous substance, primarily due to its potential reproductive toxicity.[1][2] All personnel handling this compound must be fully aware of its hazard profile before beginning any work.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification GHS Pictogram Signal Word Precautionary Statements (P-phrases) Required PPE
Reproductive Toxicity (Category 1B) GHS08 (Health Hazard) Danger P201: Obtain special instructions before use.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P308+P313: IF exposed or concerned: Get medical advice/attention.[3] Nitrile gloves, chemical-resistant lab coat, and safety glasses with side shields.

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | Standard laboratory PPE as listed above. |

Causality: The classification as a reproductive toxin is the primary driver for these stringent disposal requirements. Exposure, even in trace amounts from contaminated materials, poses a significant health risk.[6] Therefore, every item that comes into contact with Tetrahydro Furosemide must be disposed of as hazardous waste, not regular trash.

The Regulatory Imperative: EPA and OSHA Mandates

The disposal of pharmaceutical compounds is not merely a matter of best practice; it is strictly regulated by federal and state law. Two key agencies govern these procedures in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the framework for hazardous waste management.[7] A critical update, the Management Standards for Hazardous Waste Pharmaceuticals Final Rule (40 CFR Part 266, Subpart P), explicitly bans the disposal of hazardous waste pharmaceuticals down the drain (sewering) .[8][9][10] This is the single most important regulatory principle to follow, as wastewater treatment facilities are not designed to remove such compounds, leading to environmental contamination.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and the Bloodborne Pathogens Standard [29 CFR 1910.1030(d)(4)(iii)], are designed to protect workers from exposure to hazardous substances.[11] This includes mandating proper training, labeling, and use of PPE for personnel who handle hazardous waste.[12][13]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of Tetrahydro Furosemide from the point of generation to final removal.

Phase 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.[14][15][16]

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of waste generation, for collecting hazardous waste.[17][18] This area must not interfere with normal lab operations.

  • Use Designated, Compatible Waste Containers:

    • Solids: For solid Tetrahydro Furosemide powder, contaminated weigh boats, gloves, gowns, and bench paper. Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be clearly labeled for "Hazardous Drug Waste."[12]

    • Liquids: For solutions containing Tetrahydro Furosemide. Use a sealable, leak-proof container. Given that Furosemide is known to be light-sensitive and can undergo photodegradation[19][20], it is a best practice to use an amber or opaque container to prevent degradation into unknown byproducts.

    • Sharps: For any needles or blades contaminated with Tetrahydro Furosemide. Use a designated, puncture-resistant sharps container clearly labeled as "Hazardous Drug Waste Only."[12][21]

  • Do Not Mix Waste Streams: Never mix Tetrahydro Furosemide waste with other waste types like solvents, acids, or biological waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[14][17]

Phase 2: Proper Labeling

Accurate labeling is an OSHA and EPA requirement that ensures safe handling and proper disposal.[15][22]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label provided by your institution's EHS department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Tetrahydro Furosemide." List all other components of any solution.

    • The specific hazard(s): "Toxic," "Reproductive Hazard."

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the principal investigator or lab manager.

Phase 3: On-Site Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[18][21] This prevents the release of vapors and reduces the risk of spills.

  • Utilize Secondary Containment: Place waste containers in a larger, chemically resistant tray or bin.[17] This will contain any potential leaks from the primary container.

  • Monitor Accumulation Dates and Limits: Federal regulations limit the amount of waste and the time it can be stored in an SAA.[17] Be aware of your institution's specific policies and schedule a waste pickup before these limits are exceeded.

Phase 4: Final Disposal
  • Contact Your EHS Office: Laboratory personnel should never attempt to dispose of hazardous waste themselves. The final disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.[15]

  • Schedule a Pickup: Follow your institution's established procedure to request a pickup of the full, sealed, and properly labeled waste container.

  • Maintain Records: Keep detailed records of the hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and audits.[15]

Decontamination and Spill Management

Accidents happen. A clear, pre-approved plan is essential.

  • Routine Decontamination: For cleaning laboratory surfaces and equipment, use a three-step process: deactivation (e.g., with a bleach solution, if compatible), decontamination (e.g., with a germicidal detergent), and cleaning (e.g., with sterile water). All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.[11]

  • Minor Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wear the full PPE outlined in Table 1.

    • Cover the spill with absorbent pads or granules.

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.

    • Clean the spill area using the three-step decontamination process described above.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS emergency line.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tetrahydro Furosemide waste.

Tetrahydro_Furosemide_Disposal_Workflow cluster_generation Phase 1: Generation & Segregation cluster_containerization Phase 2: Containerization & Labeling cluster_storage Phase 3 & 4: Accumulation & Disposal start Waste Generation (Tetrahydro Furosemide) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Boats, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles) waste_type->sharps_waste Sharps solid_container Place in Lined, Sealable Solid Waste Container solid_waste->solid_container liquid_container Place in Opaque, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container label_waste Affix & Complete Hazardous Waste Label IMMEDIATELY solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store Sealed Container in Secondary Containment in Designated SAA label_waste->store_waste pickup Schedule Pickup with Institutional EHS store_waste->pickup end_point Disposal by Licensed Hazardous Waste Vendor pickup->end_point

Caption: Disposal workflow for Tetrahydro Furosemide waste.

References

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
  • Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety.
  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). MDPI.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste.
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). AHE.org.
  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania.
  • Best Practices for Laboratory Waste Management. (2024). ACTenviro.
  • OSHA Guidelines for Medical Waste. (2021). Rx Destroyer.
  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Tetrahydro Furosemide | 4793-38-8. (n.d.). Sigma-Aldrich.
  • Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. (n.d.). J-Stage.
  • OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
  • Protecting Healthcare Workers: Understanding OSHA Medical Waste Regulations. (n.d.).
  • Furosemide - Safety Data Sheet. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022). Spectrum Chemical.
  • SAFETY DATA SHEET - Covetrus. (2015). Covetrus.
  • Furosemide (Standard)-SDS-MedChemExpress. (2024). MedChemExpress.

Sources

Personal protective equipment for handling Tetrahydro Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of Tetrahydro Furosemide

As a potent pharmaceutical compound and a derivative of Furosemide, Tetrahydro Furosemide requires meticulous handling to ensure researcher safety and prevent occupational exposure. While specific hazard data for Tetrahydro Furosemide is not widely available, its structural similarity to Furosemide—a known reproductive toxin and sensitizer—necessitates treating it with a high degree of caution.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Tetrahydro Furosemide in a laboratory setting.

The cornerstone of this protocol is the principle of "as low as reasonably achievable" (ALARA) regarding exposure. This is accomplished through a multi-layered approach prioritizing engineering controls, supplemented by rigorous work practices and appropriate personal protective equipment (PPE).

Hazard Identification and Risk Assessment

Before beginning any work, a thorough risk assessment is mandatory. The primary hazards associated with Tetrahydro Furosemide are inferred from its parent compound, Furosemide.

  • Routes of Exposure: Inhalation of airborne powder, dermal (skin) contact, ocular (eye) contact, and ingestion.[1]

  • Potential Health Effects:

    • Reproductive Toxicity: Furosemide is suspected of damaging fertility or the unborn child.[1][2][3][4]

    • Sensitization: It may cause allergic skin reactions or asthma-like symptoms if inhaled.[1]

    • Irritation: Causes skin, eye, and respiratory irritation.[3][5]

    • Acute Toxicity: Harmful if swallowed.[2][3]

Given these risks, all work with Tetrahydro Furosemide, especially with the powdered form, must be conducted within designated areas equipped with the proper safety infrastructure.

The Hierarchy of Controls: A Multi-Layered Defense

Personal protective equipment is the last line of defense. The primary methods for exposure control involve engineered solutions and strict procedural protocols.

2.1. Engineering Controls (First Line of Defense)

Engineering controls are designed to physically isolate the researcher from the chemical hazard.[6][7]

  • For Handling Solids (e.g., weighing, aliquoting):

    • Containment Ventilated Enclosure (CVE) or Glovebox: These provide the highest level of protection by enclosing the powder, maintaining negative pressure, and filtering the exhaust air through HEPA filters.[7]

    • Chemical Fume Hood: A properly functioning chemical fume hood is a minimum requirement. Ensure the airflow is certified and adequate to prevent dust from escaping the sash.

  • For Handling Solutions:

    • Chemical Fume Hood: All manipulations of stock solutions and subsequent dilutions should be performed in a fume hood to control aerosol and vapor exposure.

2.2. Administrative Controls (Procedural Safeguards)

  • Designated Areas: All work involving Tetrahydro Furosemide must be restricted to a designated and clearly labeled area.

  • Training: Personnel must be fully trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound.[8]

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling Tetrahydro Furosemide must be available and followed by all users.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure. The selection of PPE must be based on the specific task being performed.[1][2][9]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles and face shieldDouble nitrile glovesDisposable gown over lab coat, shoe coversRequired: N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.[10]
Preparing Solutions Chemical safety gogglesDouble nitrile glovesDisposable gown or chemical-resistant apron over lab coatRecommended: N95 respirator if not in a certified fume hood.
General Lab Use (Dilutions) Chemical safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required if handled in a fume hood.

Why These Choices Matter:

  • Double Gloving: The outer glove absorbs any initial contamination. When leaving the immediate work area (e.g., to use a computer), the outer pair is removed, leaving a clean inner glove. This prevents the spread of contamination.

  • Disposable Gowns: Unlike standard lab coats, disposable gowns provide a barrier that can be immediately removed and disposed of in case of a spill, preventing the chemical from being carried out of the lab.

  • Respiratory Protection: Fine chemical powders can easily become airborne and are a primary inhalation hazard. An N95 respirator is the minimum protection for handling powders outside of a high-containment enclosure like a glovebox.

Procedural Guide: Step-by-Step Safety

4.1. Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Shoe Covers D2 2. Inner Gloves D1->D2 D3 3. Gown/Lab Coat D2->D3 D4 4. Respirator (N95) D3->D4 D5 5. Goggles/Face Shield D4->D5 D6 6. Outer Gloves D5->D6 F1 1. Shoe Covers F2 2. Outer Gloves F1->F2 F3 3. Gown/Lab Coat F2->F3 F4 4. Goggles/Face Shield F3->F4 F5 5. Respirator F4->F5 F6 6. Inner Gloves F5->F6

Caption: The proper sequence for donning and doffing PPE to minimize contamination.

4.2. Weighing the Solid Compound

  • Preparation: Ensure the analytical balance is inside a certified chemical fume hood or containment enclosure. Place a plastic-backed absorbent pad on the work surface.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Dispense: Carefully dispense the required amount of Tetrahydro Furosemide onto the weigh boat, minimizing any dust creation. Use a micro-spatula.

  • Clean-up: Immediately after weighing, carefully clean the spatula with a dampened wipe (e.g., with 70% ethanol) and dispose of the wipe in the designated hazardous waste container.

  • Seal: Tightly cap the primary container and wipe its exterior before returning it to storage.

4.3. Preparing a Stock Solution

  • Solvent Addition: In the fume hood, place the weigh boat containing the powder into the desired flask or beaker. Use a wash bottle with the appropriate solvent to rinse any remaining powder from the weigh boat into the vessel.

  • Dissolution: Add the remaining solvent and facilitate dissolution (e.g., via stirring or sonication) within the fume hood.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Decontamination and Disposal Plan

5.1. Routine Cleaning

  • At the end of each procedure, decontaminate the work area (fume hood surface, etc.) with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution.

  • All cleaning materials must be disposed of as hazardous waste.

5.2. Spill Response

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the area.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering.

  • Contain: For a liquid spill, cover with an appropriate absorbent material. For a powder spill, gently cover with dampened absorbent pads to avoid making the powder airborne.

  • Clean: Collect all contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[9]

  • Decontaminate: Thoroughly decontaminate the spill area.

5.3. Waste Disposal

  • Solid Waste: All disposable items contaminated with Tetrahydro Furosemide (gloves, gowns, weigh boats, wipes, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]

By adhering to these stringent safety protocols, researchers can effectively minimize their risk of exposure and safely handle Tetrahydro Furosemide to advance their scientific objectives.

References

  • Furosemide Injection, USP - SAFETY DATA SHEET. (2015). Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015). Journal of Infusion Nursing. Retrieved from [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023). NIOSH. Retrieved from [Link]

  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011). Retrieved from [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. Retrieved from [Link]

  • The rules on HPAPI containment in high potent manufacturing. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Retrieved from [Link]

  • Containment of High-Potency Products in a GMP Environment. (2009). BioProcess International. Retrieved from [Link]

  • Safe Handling of Highly Potent Substances. (2023). GMP Journal. Retrieved from [Link]

  • SAFETY DATA SHEET - Furosemide Injection. Rally Inc. (2016). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro Furosemide
Reactant of Route 2
Reactant of Route 2
Tetrahydro Furosemide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.